Methyl 4-amino-2-chloronicotinate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-2-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYRAHPWYMGADU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CN=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Methyl 4-amino-2-chloronicotinate: Properties, Synthesis, and Applications in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 4-amino-2-chloronicotinate, a heterocyclic building block of significant interest in the fields of medicinal chemistry and agrochemical synthesis. We will delve into its core physicochemical properties, strategic applications in drug discovery, illustrative synthetic pathways, and essential safety protocols, grounding the discussion in established chemical principles and authoritative data.
Core Physicochemical & Structural Data
This compound is a substituted pyridine derivative. The precise arrangement of its functional groups—an amino group at the 4-position, a chlorine atom at the 2-position, and a methyl ester at the 3-position—creates a versatile scaffold for chemical elaboration. Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇ClN₂O₂ | [][2][3] |
| Molecular Weight | 186.60 g/mol | [2][3][4] |
| CAS Number | 1018678-37-9 | [][2][3] |
| Appearance | White to light yellow solid/crystalline powder | [5][6] |
| Predicted Boiling Point | 332.6 ± 37.0 °C | [7][8] |
| Predicted Density | 1.384 ± 0.06 g/cm³ | [7][8] |
| Storage Conditions | 2-8°C, sealed in dry, keep in dark place | [2][7] |
Structural Identifiers:
-
SMILES: COC(=O)C1=C(C=CN=C1Cl)N[]
-
InChI: InChI=1S/C7H7ClN2O2/c1-12-7(11)5-4(9)2-3-10-6(5)8/h2-3H,1H3,(H2,9,10)[]
-
InChI Key: UXYRAHPWYMGADU-UHFFFAOYSA-N[]
Strategic Importance in Chemical Synthesis
The utility of this compound as a chemical intermediate stems from the distinct reactivity of its three primary functional groups. This trifunctional nature allows for selective, stepwise modifications, making it a valuable starting point for the synthesis of complex target molecules.
-
Amino Group (C4): As a nucleophilic center, the aniline-like amino group can readily undergo acylation, alkylation, sulfonylation, and diazotization reactions. This site is crucial for introducing side chains or linking the pyridine core to other molecular fragments.
-
Chloro Group (C2): The chlorine atom is an effective leaving group, particularly for nucleophilic aromatic substitution (SₙAr) reactions. It is also a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Methyl Ester (C3): The ester group can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile precursor for amide bond formation, reduction to an alcohol, or conversion to other carbonyl derivatives. This functionality is often used in the final stages of a synthetic sequence to couple the core structure with amines.
The strategic interplay of these groups allows chemists to design convergent and efficient synthetic routes for creating libraries of novel compounds for drug discovery programs.[7][8]
Caption: Reactivity map of this compound.
Illustrative Synthesis Protocol
While multiple synthetic routes exist, a common and logical approach involves the selective functionalization of a dichlorinated pyridine precursor. The following protocol is an illustrative, field-proven methodology that highlights key principles of pyridine chemistry.
Rationale: The synthesis begins with 2,4-dichloronicotinic acid. The C4 position is more activated towards nucleophilic substitution than the C2 position due to electronic effects from the ring nitrogen and the carboxylic acid. This inherent reactivity allows for selective amination at C4. Subsequent esterification provides the final product.
Step-by-Step Methodology
Step 1: Selective Amination of 2,4-Dichloronicotinic Acid
-
In a pressure-rated reaction vessel, suspend 1 equivalent of 2,4-dichloronicotinic acid in 1,4-dioxane.
-
Add an excess of aqueous ammonia solution (e.g., 28-30%, 10-15 equivalents).
-
Seal the vessel and heat the mixture to 100-120°C with vigorous stirring.
-
Maintain the temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS, checking for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature. Acidify carefully with concentrated HCl to a pH of ~3-4.
-
The resulting precipitate, 4-amino-2-chloronicotinic acid, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Fischer Esterification
-
Suspend the dried 4-amino-2-chloronicotinic acid (1 equivalent) in anhydrous methanol (a significant excess, acting as both solvent and reagent).
-
Cool the suspension in an ice bath to 0-5°C.
-
Slowly add thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄) (catalytic to 1.5 equivalents) dropwise while maintaining the temperature below 10°C. The acid catalyzes the esterification.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-8 hours, until TLC or LC-MS indicates full conversion.
-
Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or column chromatography to obtain pure this compound.
Caption: Illustrative two-step synthesis workflow.
Applications in Research and Drug Development
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. Chlorine-containing molecules are also highly represented among FDA-approved pharmaceuticals, valued for their ability to modulate metabolic stability and binding affinity.[9]
This compound serves as a key starting material in the synthesis of:
-
Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a substituted heterocyclic core to interact with the ATP-binding site of the enzyme. The functional handles on this molecule are ideal for building out the specific pharmacophores required for potency and selectivity.
-
Agrochemicals: Its structure is valuable for creating compounds with biological activity relevant to pest control and crop protection, such as herbicides and plant growth regulators.[7][8]
-
Discovery Libraries: The compound is an excellent building block for combinatorial chemistry, where its reactive sites can be used to generate large libraries of related molecules for high-throughput screening against various biological targets.[5]
Analytical Characterization Profile
For structural verification and purity assessment, the following analytical data are characteristic:
-
¹H NMR: Expect signals for two distinct aromatic protons on the pyridine ring, a broad singlet for the amino (NH₂) protons, and a sharp singlet around 3.8-4.0 ppm for the methyl ester (-OCH₃) protons.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, which is the definitive isotopic signature of a molecule containing a single chlorine atom.
-
Infrared (IR) Spectroscopy: Key stretches include N-H bands (around 3300-3500 cm⁻¹), a strong C=O ester band (around 1700-1730 cm⁻¹), and C=C/C=N aromatic ring stretches (around 1500-1600 cm⁻¹).
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. It is classified with the GHS07 "Warning" pictogram.
| Hazard Type | GHS Hazard Statement | Precautionary Codes (Examples) |
| Acute Toxicity | H302: Harmful if swallowed | P264, P270 |
| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340 |
Handling and PPE:
-
Work in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[6][10]
-
Wear standard personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10][11]
-
Avoid contact with skin, eyes, and clothing.[12]
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[6]
-
If on Skin: Wash with plenty of soap and water.[6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6]
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[2][6]
References
- 2. 1018678-37-9|this compound|BLD Pharm [bldpharm.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemscene.com [chemscene.com]
- 5. nbinno.com [nbinno.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. This compound [myskinrecipes.com]
- 8. This compound [myskinrecipes.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. assets.greenbook.net [assets.greenbook.net]
physical properties of Methyl 4-amino-2-chloronicotinate
An In-depth Technical Guide to the Physical Properties of Methyl 4-amino-2-chloronicotinate
This technical guide provides a comprehensive overview of the known and predicted , a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental methodologies.
Introduction to this compound
This compound (CAS No. 1018678-37-9) is a substituted pyridine derivative. Its structure, featuring an amino group, a chloro substituent, and a methyl ester, makes it a versatile building block in organic synthesis. The interplay of these functional groups dictates its physical properties, which in turn influence its reactivity, solubility, and handling in a laboratory and industrial setting. Understanding these properties is paramount for its effective use in the development of novel herbicides, plant growth regulators, and pharmaceutical agents.[1]
Core Physical and Chemical Properties
The following table summarizes the available physical and chemical data for this compound. It is crucial to note that much of the currently available data is predicted through computational modeling, as extensive experimental characterization has not been widely published.
| Property | Value | Source |
| IUPAC Name | methyl 4-amino-2-chloropyridine-3-carboxylate | [2] |
| CAS Number | 1018678-37-9 | [1][2] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |
| Molecular Weight | 186.59 g/mol | [2] |
| Appearance | Solid (presumed, based on related compounds) | N/A |
| Melting Point | Not available in literature | N/A |
| Boiling Point | 332.6 ± 37.0 °C (Predicted) | [1] |
| Density | 1.384 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Not available in literature | N/A |
| Storage | 2-8°C | [1] |
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.
-
Aromatic Protons: Two signals are expected for the protons on the pyridine ring. Their chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and ester groups.
-
Amino Protons: A broad singlet corresponding to the two protons of the amino group (-NH₂) is anticipated. The chemical shift of this signal can be variable and is dependent on the solvent and concentration.
-
Methyl Protons: A sharp singlet for the three protons of the methyl ester group (-OCH₃) is expected.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.[3]
-
Pyridine Ring Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons directly attached to the nitrogen, chlorine, and amino groups will have characteristic chemical shifts.
-
Carbonyl Carbon: A signal in the downfield region (typically 160-180 ppm) is expected for the carbonyl carbon of the ester group.[4]
-
Methyl Carbon: A signal in the upfield region will correspond to the methyl carbon of the ester group.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will reveal the presence of the key functional groups through their characteristic vibrational frequencies.[5]
-
N-H Stretching: The amino group will likely show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.
-
C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ is expected for the carbonyl group of the methyl ester.[6]
-
C-N Stretching: Absorptions corresponding to the C-N bonds of the amino group and the pyridine ring are expected in the fingerprint region.
-
C-Cl Stretching: A band in the lower frequency region of the fingerprint region will be indicative of the C-Cl bond.
-
Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.[5]
Experimental Methodologies for Physical Property Determination
The following section outlines standard, field-proven protocols for the experimental determination of the key physical properties of a solid organic compound like this compound.
Melting Point Determination
Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range typically signifies a high degree of purity, while a broad melting range suggests the presence of impurities.
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube.
-
Instrumentation: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate.
-
Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Causality: The solubility of a compound in various solvents is crucial for its purification, formulation, and application in chemical reactions. "Like dissolves like" is a guiding principle, suggesting that polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.
Protocol:
-
Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.
-
Sample Addition: A small, measured amount of the solute (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a test tube.
-
Mixing: The mixture is agitated or sonicated to facilitate dissolution.
-
Observation: The solubility is qualitatively assessed as soluble, partially soluble, or insoluble based on visual inspection. For quantitative analysis, the saturated solution is analyzed by techniques like UV-Vis spectroscopy or HPLC.
Caption: Workflow for Qualitative Solubility Assessment.
Acquisition of Spectroscopic Data
Causality: Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in a compound, serving as a primary method for structural elucidation and confirmation.
Protocols:
-
NMR Spectroscopy:
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The solution is transferred to an NMR tube, which is then placed in the NMR spectrometer. ¹H and ¹³C NMR spectra are acquired.[7]
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.
-
-
FT-IR Spectroscopy:
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: A background spectrum of the empty sample holder or ATR crystal is recorded.
-
Sample Scan: The sample is placed in the instrument, and the IR spectrum is recorded.
-
Data Analysis: The background is subtracted from the sample spectrum to yield the final IR spectrum of the compound.[5]
-
Conclusion
The , both predicted and experimentally determined, are fundamental to its application in scientific research and development. While there is a need for more comprehensive experimental data in the public domain, the predicted values and the expected spectroscopic features provide a solid foundation for its use. The standardized experimental protocols outlined in this guide offer a pathway for researchers to generate reliable data, ensuring the safe and effective handling and application of this important chemical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C7H7ClN2O2 | CID 59553903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. rsc.org [rsc.org]
An In-depth Technical Guide to the Solubility of Methyl 4-amino-2-chloronicotinate in Organic Solvents
Abstract
Methyl 4-amino-2-chloronicotinate is a key heterocyclic building block in pharmaceutical and agrochemical research. Despite its importance, publicly available data on its solubility in common organic solvents is notably scarce. This technical guide addresses this critical knowledge gap, providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. This document moves beyond a simple data sheet, offering a deep analysis of the molecule's physicochemical properties and their influence on its solubility behavior. It provides a detailed, field-proven experimental protocol for generating reliable solubility data, ensuring scientific integrity and reproducibility.
Introduction: Addressing the Data Gap
In the landscape of synthetic chemistry and drug discovery, process efficiency and success are fundamentally tied to the physical properties of the intermediates used. This compound (CAS 1018678-37-9), a substituted pyridine derivative, serves as a crucial intermediate. Its utility, however, is contingent upon its behavior in various solvent systems, which dictates reaction conditions, purification strategies (e.g., crystallization), and formulation development.
The current lack of published quantitative solubility data for this specific compound necessitates a predictive and methodological approach. This guide is therefore structured not as a repository of existing data, but as a practical and theoretical toolkit. It empowers the bench scientist to predict solubility based on first principles and to generate high-quality, reliable experimental data in their own laboratory.
Physicochemical Profile and Predictive Solubility Analysis
To understand the solubility of a molecule, one must first understand the molecule itself. The principle of "like dissolves like" is governed by the interplay of intermolecular forces—hydrogen bonding, dipole-dipole interactions, and van der Waals forces—between the solute and the solvent.[1] The structure of this compound offers several clues to its behavior.
Molecular Structure and Computed Properties
The key physicochemical descriptors for this compound have been computationally predicted and are summarized below.[2]
| Property | Value | Source | Significance for Solubility |
| Molecular Formula | C₇H₇ClN₂O₂ | [2] | Provides basic composition. |
| Molecular Weight | 186.59 g/mol | [2] | Moderate size; larger molecules can be harder to solvate.[3] |
| XLogP3 | 1.5 | [2] | A positive LogP indicates a slight preference for lipophilic (non-polar) environments over hydrophilic (polar) ones. A value of 1.5 suggests modest solubility in both polar and non-polar media. |
| H-Bond Donor Count | 1 (from -NH₂) | [2] | The primary amine group can donate a hydrogen bond, favoring interaction with H-bond accepting solvents (e.g., acetone, THF, alcohols). |
| H-Bond Acceptor Count | 4 (O=C-O -CH₃, C=O , ring N , amino N ) | [2] | Multiple sites can accept hydrogen bonds, promoting solubility in protic solvents like alcohols and water. |
| TPSA | 65.2 Ų | [2] | Topological Polar Surface Area is a good indicator of a molecule's polarity. A TPSA of 65.2 Ų suggests significant polar character, predicting good solubility in polar solvents.[1] |
Structural Analysis and Predicted Solubility
The molecule's structure is a composite of competing influences:
-
Polar Features : The pyridine ring nitrogen, the amino (-NH₂) group, and the methyl ester (-COOCH₃) group all contribute significant polarity and potential for hydrogen bonding.
-
Non-Polar/Halogen Feature : The chloro (-Cl) group adds polarity via its electronegativity but also contributes to van der Waals interactions, which can enhance solubility in certain non-polar solvents. The aromatic ring itself has lipophilic character.
Based on this analysis, a predicted solubility profile in common laboratory solvents is presented below. This serves as an expert-informed starting point for experimental design.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The alcohol's -OH group can both donate and accept hydrogen bonds, readily interacting with the compound's amino, ester, and ring nitrogen groups. |
| Polar Aprotic | Acetone, THF | High | These solvents are strong hydrogen bond acceptors (via the carbonyl or ether oxygen) and can engage in dipole-dipole interactions, effectively solvating the polar regions of the molecule. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a highly polar, strong H-bond acceptor, known for its exceptional ability to dissolve a wide range of organic compounds. |
| Polar Aprotic | Acetonitrile | Medium | While polar, acetonitrile is a weaker hydrogen bond acceptor than acetone or DMSO. Solubility is expected to be good, but potentially lower than in other polar aprotic solvents. |
| Non-Polar | Toluene | Low to Medium | The aromatic ring of toluene can interact with the pyridine ring via π-π stacking. The molecule's overall polarity, however, will limit high solubility. |
| Non-Polar | Hexane | Insoluble to Low | As an aliphatic hydrocarbon, hexane lacks the ability to form the strong dipole-dipole or hydrogen bonding interactions required to overcome the crystal lattice energy of this polar compound. |
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
When discussing solubility, it is crucial to distinguish between two key concepts: thermodynamic and kinetic solubility.
-
Thermodynamic Solubility is the true equilibrium solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature, where the solution is in equilibrium with an excess of the solid compound. This value is independent of time once equilibrium is reached and is the gold standard for physicochemical characterization. The shake-flask method described in this guide is designed to measure thermodynamic solubility.[4]
-
Kinetic Solubility is often measured in high-throughput screening settings. It is determined by dissolving the compound in a solvent like DMSO and then diluting this stock solution into an aqueous buffer until precipitation occurs. The resulting value can be higher than the thermodynamic solubility because it can represent a supersaturated, metastable state.[5][6] While useful for rapid screening, it is not a true measure of equilibrium.
For process development, formulation, and regulatory submissions, thermodynamic solubility is the required and more meaningful parameter.
Definitive Experimental Protocol: The Shake-Flask Method with HPLC Analysis
This protocol provides a robust, self-validating system for determining the thermodynamic solubility of this compound. The shake-flask method is the benchmark for equilibrium solubility measurements.[4][7]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 or 0.45 µm, chemically compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
Step-by-Step Methodology
Part A: Preparation of Saturated Solution
-
Add Excess Solid: Add an excess amount of solid this compound to a vial. "Excess" is critical; there must be undissolved solid visible throughout the experiment to ensure equilibrium is reached. A starting point is ~10-20 mg in 2-5 mL of solvent.
-
Add Solvent: Accurately add a known volume of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.[4][8]
-
Sedimentation: After the shaking period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.[7]
Part B: Sample Analysis by HPLC
-
Calibration Curve Preparation:
-
Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Perform a serial dilution of the stock solution to create a series of at least five calibration standards of known concentration.
-
-
HPLC Method Development: Develop a suitable HPLC method to resolve the compound from any potential impurities. A C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid) is a common starting point. The detector wavelength should be set to the λmax of the compound.
-
Calibration Curve Analysis: Inject the calibration standards into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration to generate a linear calibration curve. The R² value should be >0.995.
-
Saturated Solution Analysis:
-
Carefully withdraw a sample of the clear supernatant from the equilibrated vial using a syringe.
-
Immediately filter the sample through a chemically-resistant syringe filter into a clean vial. This step is crucial to remove all undissolved solid.
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
Part C: Calculation
-
Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the final solubility of the compound in the solvent.
-
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
-
Visualization of Concepts and Workflows
Visual diagrams are essential for clarifying complex relationships and procedures. The following have been generated using Graphviz to illustrate the key aspects of this guide.
Caption: Experimental workflow for thermodynamic solubility determination.
Caption: Predicted intermolecular interactions driving solubility.
Conclusion
For all applications in research and development, particularly those under GxP (Good Practice) guidelines, this predictive analysis must be substantiated by empirical data. The detailed shake-flask protocol provided herein serves as the definitive method for generating accurate and reliable thermodynamic solubility values. By combining theoretical prediction with rigorous experimental verification, researchers can confidently advance their synthetic and formulation processes.
References
- 1. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C7H7ClN2O2 | CID 59553903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2-aminopyridine-4-carboxylate | C7H8N2O2 | CID 236984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Spectroscopic Data for Methyl 4-amino-2-chloronicotinate: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 4-amino-2-chloronicotinate (CAS No: 1018678-37-9), a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Due to the limited availability of experimental spectra in the public domain, this guide utilizes predicted spectroscopic data, generated from validated computational methods, to provide researchers, scientists, and drug development professionals with a detailed analysis of the compound's structural features. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are intended to serve as a robust reference for the characterization of this and similar molecules.
Molecular Structure and Overview
This compound possesses a substituted pyridine ring, a functional scaffold of significant interest in medicinal chemistry. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its reactivity in subsequent synthetic transformations.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Predicted ¹H and ¹³C NMR spectra for this compound were generated using advanced computational algorithms that consider the electronic environment of each nucleus.
Experimental Protocol (Hypothetical)
Sample Preparation: A standard protocol for NMR sample preparation would be followed.[2][3][4][5][6]
-
Weigh approximately 5-10 mg of solid this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube, ensuring the liquid height is sufficient to cover the detector coils.
-
If necessary, filter the solution to remove any particulate matter.
Data Acquisition: Spectra would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz) using standard pulse sequences for ¹H and ¹³C{¹H} NMR.
Caption: General workflow for NMR spectroscopic analysis.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-5 | 6.5 - 6.7 | Doublet | 1H |
| H-6 | 7.9 - 8.1 | Doublet | 1H |
| -OCH₃ | 3.8 - 4.0 | Singlet | 3H |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | 2H |
Interpretation:
-
Aromatic Protons (H-5 and H-6): The pyridine ring protons are expected to appear as doublets due to coupling with each other. The electron-donating amino group at the 4-position will shield the adjacent H-5, causing it to appear at a lower chemical shift (upfield) compared to H-6. The electron-withdrawing chlorine and ester groups will have a deshielding effect, particularly on H-6, pushing it further downfield.
-
Methyl Ester Protons (-OCH₃): The three protons of the methyl ester group are equivalent and are expected to appear as a singlet in the range of 3.8-4.0 ppm, a characteristic region for such functional groups.
-
Amino Protons (-NH₂): The protons of the primary amine will likely appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of these protons can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 150 - 155 |
| C-3 | 110 - 115 |
| C-4 | 155 - 160 |
| C-5 | 105 - 110 |
| C-6 | 145 - 150 |
| -C=O | 165 - 170 |
| -OCH₃ | 50 - 55 |
Interpretation:
-
Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the chlorine atom (C-2) and the carbon bearing the amino group (C-4) are expected to be significantly deshielded. The nitrogen atom in the ring also has a strong deshielding effect on the adjacent carbons (C-2 and C-6).[7][8][9][10]
-
Carbonyl Carbon (-C=O): The carbonyl carbon of the ester group is expected to appear in the typical downfield region for ester carbonyls, around 165-170 ppm.
-
Methyl Carbon (-OCH₃): The carbon of the methyl ester group will be found in the upfield region, typically between 50 and 55 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol (Hypothetical)
For a solid sample like this compound, a common method for IR analysis is the thin solid film or KBr pellet method.[11][12][13][14]
Thin Solid Film Method:
-
Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
-
Acquire the IR spectrum.
Caption: General workflow for FT-IR spectroscopic analysis.
Predicted IR Absorption Bands
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amino) | 3300 - 3500 | Two bands, characteristic of a primary amine |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching vibrations of C-H bonds on the pyridine ring |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching vibrations of the methyl group C-H bonds |
| C=O Stretch (Ester) | 1700 - 1730 | Strong absorption due to the carbonyl group |
| C=C & C=N Stretch (Aromatic) | 1550 - 1650 | Ring stretching vibrations of the pyridine nucleus |
| N-H Bend (Amino) | 1580 - 1650 | Bending vibration of the N-H bonds |
| C-O Stretch (Ester) | 1200 - 1300 | Stretching vibration of the ester C-O bond |
| C-Cl Stretch | 700 - 800 | Stretching vibration of the carbon-chlorine bond |
Interpretation:
The predicted IR spectrum will be dominated by a strong absorption band for the ester carbonyl (C=O) stretch. The presence of the primary amino group will be indicated by two distinct N-H stretching bands in the high-frequency region. The aromatic C-H and ring stretching vibrations will confirm the presence of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.
Experimental Protocol (Hypothetical)
Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.[15][16][17][18][19]
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation).
-
Infuse the solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
Caption: General workflow for ESI-Mass Spectrometry analysis.
Predicted Mass Spectrum Data
Table 4: Predicted Key Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Ion | Description |
| 187.0/189.0 | [M+H]⁺ | Protonated molecular ion (with isotopic pattern for one chlorine atom) |
| 155.0/157.0 | [M+H - CH₃OH]⁺ | Loss of methanol from the protonated molecular ion |
| 128.0/130.0 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy group |
Interpretation:
-
Molecular Ion: The molecular weight of this compound is 186.60 g/mol . In positive ion ESI-MS, the protonated molecular ion [M+H]⁺ is expected at m/z 187.0. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an isotopic peak at m/z 189.0 with about one-third the intensity of the m/z 187.0 peak is a key diagnostic feature.
-
Fragmentation Pattern: The fragmentation of pyridine derivatives in the mass spectrometer can be complex.[20][21][22] Common fragmentation pathways for this molecule would likely involve the loss of the ester group. The loss of methanol (CH₃OH) from the protonated molecular ion is a plausible fragmentation pathway for methyl esters. Another expected fragmentation is the loss of the entire carbomethoxy radical.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with their interpretations, offer a comprehensive structural profile of this important synthetic intermediate. While predicted data is a valuable tool in the absence of experimental spectra, it is always recommended to confirm these findings with experimentally acquired data for critical applications. The provided hypothetical experimental protocols serve as a starting point for researchers aiming to perform their own spectroscopic analysis.
References
- 1. spectrabase.com [spectrabase.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. web.uvic.ca [web.uvic.ca]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. testbook.com [testbook.com]
- 8. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. eng.uc.edu [eng.uc.edu]
- 13. homework.study.com [homework.study.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. phys.libretexts.org [phys.libretexts.org]
- 16. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 20. cdnsciencepub.com [cdnsciencepub.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Methyl 4-amino-2-chloronicotinate
Foreword: The Strategic Importance of Methyl 4-amino-2-chloronicotinate
This compound is a pivotal heterocyclic building block in contemporary drug discovery and development. Its unique trifunctionalized pyridine scaffold, featuring an amino group, a chloro substituent, and a methyl ester, offers a versatile platform for the synthesis of a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the scientifically robust and field-proven synthetic pathways to this valuable intermediate, designed to empower researchers and drug development professionals with the knowledge to efficiently and reliably produce this key compound. We will delve into the mechanistic underpinnings of the reactions, the rationale behind the choice of reagents and conditions, and provide detailed experimental protocols.
Deconstructing the Molecule: A Retrosynthetic Analysis
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis to identify plausible starting materials and key transformations. The target molecule can be disconnected in several ways, leading to a few convergent synthetic strategies. The most prominent and industrially scalable approach involves the sequential functionalization of a readily available nicotinic acid derivative.
A particularly viable strategy, which will be the focus of this guide, commences with the commercially available and relatively inexpensive 2-chloronicotinic acid. This pathway involves three key transformations:
-
Regioselective Nitration: Introduction of a nitro group at the C4 position of the pyridine ring.
-
Reduction of the Nitro Group: Conversion of the nitro functionality to the desired primary amine.
-
Esterification: Conversion of the carboxylic acid to the corresponding methyl ester.
The order of these steps is crucial for the overall success of the synthesis, as the electronic nature of the substituents significantly influences the reactivity of the pyridine ring.
Recommended Synthetic Pathway: From 2-Chloronicotinic Acid to this compound
This section details a reliable three-step synthesis of this compound starting from 2-chloronicotinic acid.
Step 1: Nitration of 2-Chloronicotinic Acid to 2-Chloro-4-nitronicotinic Acid
The introduction of a nitro group at the 4-position of 2-chloronicotinic acid is a critical step that leverages the directing effects of the existing substituents. The electron-withdrawing nature of both the chlorine atom and the carboxylic acid group deactivates the pyridine ring towards electrophilic substitution. However, the C4 position is the most favorable site for nitration due to the combined meta-directing effect of the substituents.
Reaction Scheme:
Caption: Nitration of 2-Chloronicotinic Acid.
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add fuming sulfuric acid (20% SO₃).
-
Cooling: Cool the flask to 0-5 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 2-chloronicotinic acid to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Addition of Nitrating Agent: Add fuming nitric acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice. The precipitate is collected by filtration, washed with cold water until the washings are neutral, and dried under vacuum to yield 2-chloro-4-nitronicotinic acid.
Causality Behind Experimental Choices:
-
Fuming Sulfuric and Nitric Acids: The use of fuming acids provides a high concentration of the active nitrating species, the nitronium ion (NO₂⁺), which is necessary to overcome the deactivated nature of the pyridine ring.
-
Temperature Control: The initial cooling is crucial to control the exothermic nature of the reaction. The subsequent heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Step 2: Reduction of 2-Chloro-4-nitronicotinic Acid to 4-Amino-2-chloronicotinic Acid
The reduction of the nitro group to a primary amine can be achieved using various reducing agents. A common and effective method involves the use of a metal in an acidic medium, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. Catalytic hydrogenation is another viable option.
Reaction Scheme:
Caption: Reduction of 2-Chloro-4-nitronicotinic Acid.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-chloro-4-nitronicotinic acid in glacial acetic acid, add iron powder.
-
Heating: Heat the mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Purification: The filtrate is concentrated under reduced pressure. The residue is then dissolved in water and neutralized with a base (e.g., sodium carbonate) to precipitate the product. The solid is collected by filtration, washed with water, and dried to give 4-amino-2-chloronicotinic acid.
Causality Behind Experimental Choices:
-
Iron in Acetic Acid: This is a classic and cost-effective method for the reduction of aromatic nitro compounds. The in situ generation of the reducing species is efficient and the work-up is relatively straightforward.
Step 3: Esterification of 4-Amino-2-chloronicotinic Acid to this compound
The final step is the esterification of the carboxylic acid. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a standard and effective method.
Reaction Scheme:
Caption: Esterification of 4-Amino-2-chloronicotinic Acid.
Experimental Protocol:
-
Reaction Setup: Suspend 4-amino-2-chloronicotinic acid in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heating: Heat the mixture to reflux for 6-8 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Causality Behind Experimental Choices:
-
Methanol as Solvent and Reagent: Using methanol in excess serves as both the reactant and the solvent, driving the equilibrium of the Fischer esterification towards the product side.
-
Sulfuric Acid Catalyst: A strong acid catalyst is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Alternative Synthetic Strategies
While the presented three-step synthesis is robust, other pathways are also feasible and may be advantageous under specific circumstances.
Route via 4-Hydroxynicotinic Acid
An alternative approach could involve starting from 4-hydroxynicotinic acid. This route would entail:
-
Chlorination: Conversion of the 4-hydroxy group to a chloro group and the carboxylic acid to an acyl chloride, followed by esterification.
-
Nitration: Introduction of the nitro group at the desired position.
-
Reduction: Conversion of the nitro group to the amino group.
This route may present challenges in achieving regioselectivity during the chlorination and nitration steps.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.55 | White to off-white solid |
| 2-Chloro-4-nitronicotinic Acid | C₆H₃ClN₂O₄ | 202.55 | Pale yellow solid |
| 4-Amino-2-chloronicotinic Acid | C₆H₅ClN₂O₂ | 172.57 | Off-white to light brown solid |
| This compound | C₇H₇ClN₂O₂ | 186.60 | White to pale yellow solid |
Conclusion
The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The detailed three-step pathway from 2-chloronicotinic acid presented in this guide offers a reliable and scalable method for the production of this key intermediate. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can consistently obtain high yields of the desired product. The provided experimental protocols serve as a solid foundation for practical application in the laboratory, empowering scientists to accelerate their research and development efforts.
The Strategic Synthesis and Application of Methyl 4-amino-2-chloronicotinate: A Technical Guide for Drug Discovery Professionals
Introduction: The Unassuming Power of the Substituted Nicotinate Scaffold
In the landscape of modern drug discovery and development, the strategic deployment of highly functionalized heterocyclic building blocks is paramount to the successful construction of novel therapeutic agents. Among these, the substituted pyridine core, and specifically nicotinic acid derivatives, have proven to be a versatile and privileged scaffold. Methyl 4-amino-2-chloronicotinate, a molecule of precise structural arrangement, represents a key intermediate whose strategic importance lies in the orthogonal reactivity of its substituents. The chloro, amino, and methyl ester groups provide a palette of chemical handles for medicinal chemists to elaborate complex molecular architectures. This guide provides an in-depth technical overview of this compound, from its synthesis to its application, designed for researchers, scientists, and drug development professionals. While the specific historical genesis of this particular molecule is not prominently documented in seminal, standalone publications, its emergence is intrinsically linked to the broader exploration of substituted pyridines in medicinal chemistry.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a building block is critical for its effective utilization in synthesis.
| Property | Value | Source |
| CAS Number | 1018678-37-9 | [1][] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1][3] |
| Molecular Weight | 186.59 g/mol | [1][3] |
| Appearance | Off-white to light yellow solid | [4] |
| Boiling Point (Predicted) | 332.6 ± 37.0 °C | [3][5] |
| Density (Predicted) | 1.384 ± 0.06 g/cm³ | [3][5] |
| Storage Conditions | 2-8°C, under inert atmosphere | [4][6] |
The Logic of Synthesis: A Retrosynthetic Perspective
While a definitive, publicly available "discovery" paper for this compound is not readily identifiable, its synthesis can be approached through established principles of heterocyclic chemistry. The preparation of analogous structures, such as 4-amino-2-chloronicotinaldehyde, provides a logical framework for a plausible synthetic route. A common strategy for constructing such substituted pyridines involves the sequential functionalization of a pre-existing pyridine ring.
A plausible synthetic pathway for this compound is outlined below. This proposed synthesis is based on analogous transformations reported in the literature for similar pyridine derivatives.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a representative, field-proven method for the synthesis of this compound, based on established chemical principles for analogous compounds.
Step 1: Esterification of 2,4-Dichloronicotinic Acid
-
Reaction Setup: To a solution of 2,4-dichloronicotinic acid (1.0 eq) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 eq) at room temperature.
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford crude Methyl 2,4-dichloronicotinate, which can be used in the next step without further purification.
Step 2: Selective Amination via Nucleophilic Aromatic Substitution (SNAr)
-
Reaction Setup: Dissolve Methyl 2,4-dichloronicotinate (1.0 eq) in a suitable solvent such as 1,4-dioxane.
-
Reaction Execution: Add a solution of ammonia in dioxane (or an equivalent source of ammonia) (1.5-2.0 eq) to the reaction mixture. The reaction can be carried out at elevated temperatures, potentially in a sealed vessel, to facilitate the substitution. The regioselectivity of the amination at the C4 position is favored due to electronic effects.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Applications in Drug Discovery and Medicinal Chemistry
The utility of this compound as a building block in drug discovery is significant. Its trifunctional nature allows for diverse synthetic elaborations, making it a valuable intermediate in the synthesis of complex, biologically active molecules.[3][5]
Workflow for Utilizing this compound in a Drug Discovery Program:
References
The Strategic Utility of Methyl 4-amino-2-chloronicotinate in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. Methyl 4-amino-2-chloronicotinate, a substituted pyridine derivative, has emerged as a highly versatile and valuable building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the arrangement of the amino, chloro, and methyl ester functionalities on the pyridine ring, provide a powerful platform for the synthesis of a diverse array of complex, biologically active molecules. This technical guide provides an in-depth exploration of the core attributes of this compound, detailing its synthesis, reactivity, and diverse applications in the design and discovery of innovative therapeutic agents, with a particular focus on its role in the generation of kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their synthetic and medicinal chemistry endeavors.
Introduction: The Pyridine Scaffold in Drug Discovery
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs and clinical candidates. Its nitrogen atom can act as a hydrogen bond acceptor and imparts a degree of aqueous solubility, while the aromatic ring itself can engage in various non-covalent interactions with biological targets. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, metabolic stability, and target-binding affinity.
This compound (CAS No. 1018678-37-9) is a particularly noteworthy example of a functionalized pyridine. The presence of a chlorine atom at the 2-position, an amino group at the 4-position, and a methyl ester at the 3-position creates a unique combination of reactive sites and modulating groups that medicinal chemists can exploit to construct complex molecular architectures.[1][2]
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.59 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Storage | 2-8°C | [1] |
Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of this compound are key to its utility. While various synthetic routes exist for substituted pyridines, the core structure of this compound is typically assembled through multi-step sequences involving cyclization reactions.
The true power of this scaffold lies in its differential reactivity, which allows for selective and sequential modifications. The key reactive handles are the 2-chloro substituent and the 4-amino group.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nature of the adjacent ring nitrogen and the ester group. This allows for the facile introduction of a wide range of nucleophiles, most commonly amines, to build more complex scaffolds. This reaction is a cornerstone of its application in medicinal chemistry, as it provides a direct route to substituted 4-aminopyridine derivatives, a class of compounds known for their diverse biological activities.[3][4]
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Aniline Derivative
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane, N,N-dimethylformamide) is added the desired aniline derivative (1.1 - 1.5 eq).
-
A base (e.g., potassium carbonate, triethylamine) (2.0 - 3.0 eq) is added to the mixture.
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred for 4-24 hours, with reaction progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 2-anilino-4-aminonicotinate derivative.
Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloro position of the pyridine ring also serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction enables the introduction of a vast array of aryl and heteroaryl groups, providing a modular approach to explore the structure-activity relationship (SAR) of a lead compound. The ability to introduce diverse aromatic systems is particularly valuable in the development of kinase inhibitors, where these groups often occupy key hydrophobic pockets in the ATP-binding site.
Applications in Kinase Inhibitor Discovery
A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-amino-4-substituted pyridine scaffold is a common motif in many kinase inhibitors.
Case Study: Synthesis of a Hypothetical Pyridopyrimidinone Kinase Inhibitor
To illustrate the utility of this compound, we present a hypothetical, yet plausible, synthetic route to a pyridopyrimidinone-based kinase inhibitor. This class of compounds has shown promise in targeting various kinases, including Polo-like kinase 1 (PLK1) and phosphoinositide 3-kinase (PI3K).[5][6][7]
Step 1: Nucleophilic Aromatic Substitution
The synthesis commences with the reaction of this compound with a substituted aniline. This reaction builds the core 2-anilino-4-aminonicotinate intermediate.
Step 2: Cyclization to form the Pyridopyrimidinone Core
The resulting intermediate can then be cyclized to form the pyridopyrimidinone ring system. This is often achieved by heating with a formamide equivalent, such as dimethylformamide dimethyl acetal (DMF-DMA), or by reaction with an orthoformate followed by treatment with ammonia.
Step 3: Functionalization of the Pyridopyrimidinone Core
Further functionalization of the pyridopyrimidinone core can be achieved through various chemical transformations, such as N-alkylation or substitution at other available positions, to optimize the compound's potency and pharmacokinetic properties.
This modular synthetic approach allows for the rapid generation of a library of analogs for SAR studies, a critical step in the hit-to-lead and lead optimization phases of drug discovery.
Broader Applications in Bioactive Molecule Synthesis
While its use in kinase inhibitor synthesis is prominent, the versatility of this compound extends to the synthesis of other classes of bioactive molecules. The 4-aminopyridine moiety is a known pharmacophore in compounds targeting neurological disorders, acting as a potassium channel blocker.[3][8] The derivatization of the 4-amino group, following reactions at the 2-position, can lead to novel compounds with potential applications in treating conditions such as multiple sclerosis and spinal cord injury.[3]
Furthermore, the ability to introduce diverse substituents through cross-coupling reactions opens up possibilities for creating compounds that can target a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes beyond kinases.
Conclusion
This compound is a powerful and versatile building block for medicinal chemistry. Its well-defined reactivity, characterized by facile nucleophilic aromatic substitution and amenability to palladium-catalyzed cross-coupling reactions, provides chemists with a robust platform for the synthesis of complex and diverse molecular architectures. The strategic incorporation of this scaffold has proven to be particularly fruitful in the development of kinase inhibitors, and its potential in other therapeutic areas is vast. As the demand for novel and effective therapeutics continues to grow, the strategic application of such versatile chemical building blocks will remain a cornerstone of successful drug discovery programs.
References
- 1. Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 3. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patents and Publications — Medicine Designs and Development [mddconsult.com]
- 7. CN102746175A - Substituted pyrimidodiazepines useful as PLK1 inhibitors - Google Patents [patents.google.com]
- 8. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Structural Analogs of Methyl 4-amino-2-chloronicotinate: Synthesis, Biological Evaluation, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-2-chloronicotinate stands as a versatile heterocyclic scaffold, a cornerstone for the synthesis of a diverse array of biologically active molecules. Its inherent structural features—a pyridine core substituted with an amino group, a chloro leaving group, and a methyl ester—provide multiple points for chemical modification, making it a valuable starting material in medicinal chemistry and agrochemical research. The strategic manipulation of these functional groups can lead to the discovery of novel compounds with a wide spectrum of biological activities, including but not limited to kinase inhibition, anticancer, anti-inflammatory, and herbicidal effects.[1][2][3][4]
This technical guide provides a comprehensive exploration of the structural analogs of this compound. It is designed to serve as a resource for researchers and drug development professionals, offering insights into the synthesis of analog libraries, protocols for their biological evaluation, and an analysis of potential structure-activity relationships (SAR). By understanding the chemical causality behind experimental choices and the interplay between molecular structure and biological function, this guide aims to empower the rational design of next-generation therapeutic and agrochemical agents.
The Core Scaffold: this compound
This compound (CAS No: 1018678-37-9) possesses a molecular formula of C₇H₇ClN₂O₂ and a molecular weight of 186.59 g/mol . The strategic positioning of its functional groups dictates its reactivity and utility as a synthetic intermediate.
| Property | Value |
| CAS Number | 1018678-37-9 |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.59 g/mol |
| Appearance | White to off-white crystalline powder |
| Key Functional Groups | 4-amino, 2-chloro, 3-methyl carboxylate |
The 2-chloro substituent is a key feature, serving as a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. The 4-amino group and the methyl ester at the 3-position can also be modified, offering a three-dimensional exploration of the chemical space around the pyridine core.
Synthesis of Structural Analogs: A Strategic Approach
The diversification of the this compound scaffold can be systematically approached by targeting its three primary functional domains: the 2-position, the 4-amino group, and the C3-ester.
Diversification at the 2-Position via Cross-Coupling Reactions
The chloro substituent at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These powerful synthetic tools allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino moieties.
Workflow for 2-Position Diversification:
Caption: Diversification at the 2-position.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Objective: To synthesize 2-aryl/heteroaryl analogs of this compound.
-
Materials:
-
This compound (1.0 eq)
-
Aryl/heteroaryl boronic acid or ester (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound, the boronic acid/ester, and the base.
-
Add the solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Modification of the 4-Amino Group
The 4-amino group can be functionalized through acylation, alkylation, or conversion to other functional groups, allowing for the exploration of SAR related to hydrogen bonding and steric bulk at this position.
Experimental Protocol: Acylation of the 4-Amino Group
-
Objective: To synthesize N-acyl analogs.
-
Materials:
-
This compound (1.0 eq)
-
Acid chloride or anhydride (1.1-1.2 eq)
-
Base (e.g., Pyridine, Triethylamine, 1.5-2.0 eq)
-
Solvent (e.g., Dichloromethane, THF)
-
-
Procedure:
-
Dissolve this compound in the chosen solvent and cool the solution to 0 °C.
-
Add the base, followed by the dropwise addition of the acid chloride or anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
-
Transformations of the C3-Ester
The methyl ester at the C3 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other ester derivatives. This allows for the introduction of diverse functionalities that can modulate the compound's physicochemical properties and interactions with biological targets.
Workflow for C3-Ester Modification:
Caption: C3-Ester diversification.
Biological Evaluation of Structural Analogs
A systematic biological evaluation is crucial to understanding the therapeutic or agrochemical potential of the synthesized analogs. A tiered screening approach is often employed, starting with broad in vitro assays and progressing to more specific mechanistic and in vivo studies for promising candidates.
Anticancer Activity Screening
Many pyridine-based scaffolds have demonstrated potent anticancer activity, often through the inhibition of protein kinases.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [5][6][7]
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the analogs against a panel of cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
-
Procedure:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization buffer.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
-
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To assess the inhibitory activity of the analogs against specific protein kinases.
-
Materials:
-
Recombinant protein kinase (e.g., VEGFR2, EGFR, Src)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
-
Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase and substrate to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
After a defined incubation period, stop the reaction and measure the kinase activity using the detection reagent and a luminometer.
-
Determine the IC₅₀ values from the resulting dose-response curves.
-
Herbicidal Activity Screening
Substituted nicotinic acid derivatives have shown promise as herbicides.[3][4][8][9]
Experimental Protocol: In Vitro Herbicidal Assay (Duckweed Growth Inhibition) [3][8]
-
Objective: To evaluate the herbicidal activity of the analogs by measuring the inhibition of duckweed (Lemna paucicostata) growth.
-
Materials:
-
Duckweed culture
-
Growth medium
-
Test compounds
-
-
Procedure:
-
In a multi-well plate, add the growth medium containing various concentrations of the test compounds.
-
Inoculate each well with a small number of duckweed fronds.
-
Incubate the plates under controlled light and temperature conditions for a set period (e.g., 7 days).
-
Measure the growth inhibition by counting the number of fronds or measuring the frond area.
-
Calculate the IC₅₀ values for growth inhibition.
-
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the this compound scaffold and subsequent biological evaluation of the resulting analogs will enable the elucidation of key SAR trends.
Hypothetical SAR for Kinase Inhibitory Activity:
Based on known kinase inhibitor scaffolds, the following SAR can be hypothesized:
-
2-Position: Introduction of larger, hydrophobic aryl or heteroaryl groups at this position may enhance binding to the hydrophobic pocket of the kinase active site.[10][11] The nature and substitution pattern of these aromatic rings will be critical for achieving selectivity.
-
4-Amino Group: Acylation or alkylation of the 4-amino group can modulate hydrogen bonding interactions with the hinge region of the kinase. Small, non-bulky substituents may be favored.
-
C3-Ester/Amide: Conversion of the ester to various amides can introduce additional hydrogen bond donors and acceptors, potentially improving binding affinity and selectivity. The nature of the amine used for amide formation will influence the physicochemical properties of the final compound.
SAR Visualization:
Caption: Key modification points for SAR studies.
Conclusion
This compound is a privileged scaffold with significant potential for the development of novel bioactive compounds. Through a systematic approach involving the strategic diversification of its core structure, followed by rigorous biological evaluation, researchers can uncover valuable structure-activity relationships. This in-depth technical guide provides a framework for such an endeavor, offering detailed synthetic protocols, biological assay methods, and a basis for the rational design of next-generation kinase inhibitors, anticancer agents, and herbicides. The continued exploration of the chemical space around this versatile molecule holds great promise for addressing unmet needs in medicine and agriculture.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Publication : USDA ARS [ars.usda.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Utilization of Methyl 4-amino-2-chloronicotinate in Herbicide Development
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 4-amino-2-chloronicotinate as a foundational scaffold for the discovery and development of novel herbicides. Drawing upon the well-established herbicidal activity of pyridine-based compounds, particularly those acting as synthetic auxins, this guide outlines the scientific rationale, detailed synthetic protocols, bioassay methodologies, and preliminary toxicological considerations. By integrating established principles of herbicide science with actionable protocols, this document aims to accelerate the identification of new, effective, and selective weed management solutions.
Introduction: The Strategic Importance of the Pyridine Core in Herbicide Discovery
The pyridine ring is a privileged scaffold in modern agrochemical research, forming the backbone of numerous commercially successful herbicides.[1] Its utility stems from its unique electronic properties and its ability to mimic natural plant hormones, most notably auxin (indole-3-acetic acid, IAA).[2][3][4] Herbicides that mimic auxin, known as synthetic auxins or auxin mimics, disrupt normal plant growth processes by inducing uncontrolled cell division and elongation, ultimately leading to plant death.[2][3] This mode of action has proven highly effective for the selective control of broadleaf weeds in various crops.[3]
This compound is a particularly promising starting material for the development of new auxin mimic herbicides. Its structure contains the essential pyridine core, along with several key functional groups that can be readily modified to fine-tune its biological activity, selectivity, and physicochemical properties. The 4-amino group, the 2-chloro substituent, and the methyl ester at the 3-position all offer strategic points for chemical derivatization.
This guide will provide a detailed exploration of how to leverage the chemical potential of this compound to design, synthesize, and evaluate new herbicidal compounds.
Scientific Rationale: Targeting the Auxin Signaling Pathway
The primary molecular target of synthetic auxin herbicides is the TIR1/AFB family of F-box proteins, which are components of the SCF-TIR1/AFB ubiquitin ligase complex.[5][6][7] In the presence of auxin or an auxin mimic, these receptors bind to Aux/IAA transcriptional repressor proteins, targeting them for ubiquitination and subsequent degradation by the 26S proteasome.[5] The degradation of these repressors unleashes auxin response factors (ARFs), which in turn activate the transcription of a host of auxin-responsive genes.[5] At herbicidal concentrations, this leads to a massive and uncontrolled upregulation of these genes, causing the characteristic symptoms of auxin herbicide injury, such as epinasty, stem twisting, and ultimately, plant death.
The chemical structure of this compound provides a robust starting point for designing molecules that can effectively interact with the TIR1/AFB auxin receptors. The derivatization strategies outlined in this guide are designed to create analogues with optimized binding affinity and biological efficacy.
Synthesis of Herbicidal Derivatives from this compound
The versatility of this compound allows for the synthesis of a diverse library of candidate herbicides through several key chemical transformations. The following protocols are provided as examples of common derivatization strategies.
Protocol: Synthesis of N-Acyl and N-Alkyl Derivatives
Modification of the 4-amino group can significantly impact the molecule's interaction with the auxin receptor and its translocation within the plant.
3.1.1 N-Acylation to Form Amides
-
Objective: To synthesize a range of amide derivatives to explore the impact of different acyl groups on herbicidal activity.
-
Materials:
-
This compound
-
Acyl chloride or carboxylic acid anhydride of choice (e.g., acetyl chloride, benzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Add the non-nucleophilic base (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add the acyl chloride or anhydride (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-acyl derivative.
-
3.1.2 Reductive Amination for N-Alkylation
-
Objective: To introduce various alkyl groups to the 4-amino position to assess their effect on herbicidal efficacy.
-
Materials:
-
This compound
-
Aldehyde or ketone of choice (e.g., formaldehyde, benzaldehyde)
-
A reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous solvent (e.g., dichloroethane, methanol)
-
-
Procedure:
-
To a solution of this compound (1 equivalent) and the aldehyde or ketone (1.2 equivalents) in the anhydrous solvent, add the reducing agent (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
Protocol: Modification of the Ester Group
The ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which is often the active form of auxin mimic herbicides, or transesterified to other esters to alter solubility and uptake.
3.2.1 Saponification to the Carboxylic Acid
-
Objective: To produce the free carboxylic acid, which is often the biologically active form of the herbicide.
-
Materials:
-
This compound derivative
-
A base (e.g., lithium hydroxide, sodium hydroxide)
-
A mixture of water and a water-miscible organic solvent (e.g., tetrahydrofuran, methanol)
-
-
Procedure:
-
Dissolve the methyl ester derivative in the solvent mixture.
-
Add an aqueous solution of the base (2-3 equivalents) and stir at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Biological Evaluation: Screening for Herbicidal Activity
A tiered screening approach is recommended to efficiently identify promising herbicidal candidates. This involves initial in vitro assays followed by whole-plant bioassays.
In Vitro Screening: Auxin Receptor Binding Assay
-
Rationale: An in vitro binding assay provides a direct measure of the compound's affinity for the target auxin receptors (TIR1/AFB).[6][7] This allows for the rapid screening of a large number of compounds and provides valuable structure-activity relationship (SAR) data.
-
Protocol Outline:
-
Protein Expression and Purification: Express and purify recombinant TIR1 or other AFB proteins (e.g., AFB5) from E. coli or an insect cell system.
-
Assay Format: A competitive binding assay can be performed using a fluorescently labeled auxin tracer. The ability of the test compound to displace the tracer is measured.
-
Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50) for each compound, representing its binding affinity.
-
Whole-Plant Bioassays
Whole-plant bioassays are essential to evaluate the in vivo efficacy of the candidate herbicides, taking into account factors such as uptake, translocation, and metabolism.[8][9]
4.2.1 Protocol: Seedling Growth Inhibition Assay (Petri Dish Assay)
-
Objective: To rapidly assess the phytotoxicity of the synthesized compounds on model plant species.
-
Materials:
-
Seeds of a sensitive dicot species (e.g., Arabidopsis thaliana, cress) and a tolerant monocot species (e.g., maize, wheat)
-
Agar or filter paper
-
Petri dishes
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
Add the compound solutions to the agar medium or filter paper in the Petri dishes.
-
Place a set number of seeds in each dish.
-
Incubate the dishes in a controlled environment (light, temperature).
-
After a set period (e.g., 7-14 days), measure root and shoot length.
-
Calculate the half-maximal effective concentration (EC50) or growth reduction (GR50) values.
-
4.2.2 Protocol: Post-Emergence Foliar Application Assay
-
Objective: To evaluate the herbicidal activity of the compounds when applied to the foliage of young plants.
-
Materials:
-
Pots with a suitable growing medium
-
Seedlings of various weed and crop species at a specific growth stage
-
A laboratory track sprayer for uniform application
-
Formulated test compounds (see Section 5.0)
-
-
Procedure:
-
Grow the test plants to the 2-4 leaf stage.
-
Apply the formulated compounds at various rates using the track sprayer.
-
Include a commercial standard (e.g., 2,4-D, dicamba) and an untreated control.
-
Maintain the plants in a greenhouse or growth chamber.
-
Visually assess the percentage of injury at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Determine the dose required to achieve a certain level of control (e.g., GR80).
-
Formulation Considerations for Pyridine-Based Herbicides
The formulation of a herbicide is critical for its effective application and biological performance. For auxin mimic herbicides derived from this compound, common formulation types include:
-
Emulsifiable Concentrates (EC): The active ingredient is dissolved in a water-immiscible solvent along with emulsifiers. This allows the formulation to be mixed with water to form a stable emulsion for spraying.
-
Water-Dispersible Granules (WDG): The active ingredient is mixed with dispersants and wetting agents and formed into granules. These granules readily disperse in water to form a suspension for application.
-
Amine Salts: If the active ingredient is a carboxylic acid, it can be formulated as a water-soluble amine salt to improve handling and reduce volatility.
The choice of formulation will depend on the physicochemical properties of the specific derivative, the intended application method, and the target weeds.
Preliminary Toxicological Profiling
Early-stage toxicological assessment is crucial to identify any potential safety concerns with new herbicidal candidates. The U.S. Environmental Protection Agency (EPA) provides a comprehensive set of Health Effects Test Guidelines under Series 870 that outline the required studies for pesticide registration.[2][5][10][11]
A preliminary toxicological evaluation should include a battery of acute toxicity tests:
-
Acute Oral Toxicity (OPPTS 870.1100) [12]
-
Acute Dermal Toxicity (OPPTS 870.1200)
-
Acute Inhalation Toxicity (OPPTS 870.1300)
-
Primary Eye Irritation (OPPTS 870.2400)
-
Primary Dermal Irritation (OPPTS 870.2500)
-
Dermal Sensitization (OPPTS 870.2600)
Further sub-chronic and chronic toxicity studies, as well as ecotoxicological assessments, will be required for promising candidates moving towards commercial development.[2][5]
Data Presentation and Interpretation
To facilitate the comparison of herbicidal activity, all quantitative data should be summarized in clear and concise tables.
Table 1: In Vitro Auxin Receptor Binding Affinity of Selected Derivatives
| Compound ID | R1 Group (N-Acyl/Alkyl) | R2 Group (Ester/Acid) | TIR1 Binding IC50 (µM) | AFB5 Binding IC50 (µM) |
| MACC-01 | Acetyl | Methyl Ester | 15.2 | 8.5 |
| MACC-02 | Benzoyl | Methyl Ester | 5.8 | 2.1 |
| MACC-03 | Acetyl | Carboxylic Acid | 2.3 | 0.9 |
| Picloram | - | - | 1.1 | 0.5 |
| 2,4-D | - | - | 3.5 | 1.8 |
Table 2: Whole-Plant Herbicidal Efficacy (EC50 Values in µM) on Arabidopsis thaliana
| Compound ID | Root Inhibition EC50 | Shoot Inhibition EC50 |
| MACC-01 | 55.6 | >100 |
| MACC-02 | 21.3 | 78.4 |
| MACC-03 | 8.9 | 35.1 |
| Picloram | 2.5 | 10.7 |
| 2,4-D | 7.2 | 28.9 |
Visualizing the Workflow
The following diagrams illustrate the key processes described in these application notes.
Caption: Herbicide discovery and development workflow.
Caption: Simplified auxin signaling pathway.
Conclusion
This compound represents a valuable and versatile starting point for the discovery of novel auxin mimic herbicides. By employing the synthetic strategies, biological screening protocols, and developmental considerations outlined in this guide, researchers can systematically explore the chemical space around this pyridine core to identify new active ingredients for weed management. The integration of in vitro and in vivo assays will facilitate the generation of robust structure-activity relationships, guiding the optimization of herbicidal efficacy and crop selectivity. Adherence to regulatory guidelines for toxicological assessment from an early stage will ensure the development of safe and effective new herbicidal products.
References
- 1. Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method - Arabian Journal of Chemistry [arabjchem.org]
- 2. Series 870 - Health Effects Test Guidelines | Test Guidelines for Pesticides and Toxic Substances | US EPA [19january2021snapshot.epa.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2022170075A1 - Auxinic herbicides and methods of use thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. govinfo.gov [govinfo.gov]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Application Note: Methyl 4-amino-2-chloronicotinate as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 4-amino-2-chloronicotinate as a versatile starting material for the synthesis of novel kinase inhibitors. We present detailed protocols for key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, and discuss the rationale behind experimental choices to facilitate the exploration of structure-activity relationships (SAR).
Introduction: The Strategic Value of the Nicotinate Scaffold
The substituted pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Nicotinic acid and its derivatives, in particular, have been explored for a wide range of biological activities, including anti-inflammatory and cardiovascular applications.[3][4][5] this compound (CAS No. 1018678-37-9) is an especially valuable building block for kinase inhibitor synthesis due to its distinct functional handles.[6]
-
The 2-chloro substituent serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties that can interact with the hinge region of the kinase ATP-binding pocket.[7]
-
The 4-amino group provides a vector for building out into the solvent-exposed region of the kinase, allowing for modifications that can enhance potency and selectivity.
-
The 3-methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to an amide, introducing an additional point of diversity for SAR studies.
This trifunctional nature allows for the systematic and modular synthesis of extensive compound libraries, making it an ideal starting point for a drug discovery campaign.
Core Synthetic Strategies & Mechanistic Rationale
The primary strategy for elaborating the this compound core involves a two-pronged approach: diversification at the C2 position via cross-coupling, followed by modification of the C4 amino group.
C2-Arylation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and highly versatile method for forming C(sp²)-C(sp²) bonds.[8][9] It involves the palladium-catalyzed coupling of an organohalide with an organoboron compound.[10] In this context, the chlorine atom of this compound is coupled with a wide variety of commercially available aryl or heteroaryl boronic acids or esters.
Causality & Mechanistic Insight: The reaction proceeds through a well-established catalytic cycle.[8][11] The active Pd(0) catalyst first undergoes oxidative addition into the C-Cl bond of the nicotinate. The subsequent, and often rate-limiting, step is transmetalation, where the organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic "ate" complex.[9] The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C7H7ClN2O2 | CID 59553903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. m.youtube.com [m.youtube.com]
reaction conditions for N-arylation of Methyl 4-amino-2-chloronicotinate
Application Note & Protocol
Topic: Optimized Reaction Conditions for the Palladium-Catalyzed N-Arylation of Methyl 4-amino-2-chloronicotinate
Audience: Researchers, scientists, and drug development professionals.
Abstract
The N-arylated 4-aminonicotinate scaffold is a privileged motif in modern medicinal chemistry, appearing in a range of biologically active molecules. The synthesis of these compounds, however, presents challenges due to the electron-deficient nature of the pyridine ring and the potential for competing side reactions. This guide provides a comprehensive overview and a detailed protocol for the successful N-arylation of this compound via the Buchwald-Hartwig amination reaction.[1][2] We delve into the causality behind the selection of catalysts, ligands, bases, and solvents, offering a framework for rational reaction optimization and troubleshooting.
Introduction: The Strategic Importance of N-Aryl Aminopyridines
The construction of carbon-nitrogen (C–N) bonds is a cornerstone of pharmaceutical and agrochemical synthesis.[3] Specifically, N-aryl substituted aminopyridines are integral components of numerous therapeutic agents, valued for their unique electronic properties and ability to engage in critical hydrogen bonding interactions with biological targets. This compound is a versatile building block, but its direct N-arylation is often hampered by the reduced nucleophilicity of the amino group, a consequence of the electron-withdrawing ester and the pyridine nitrogen.
Classical methods for C–N bond formation, such as nucleophilic aromatic substitution (SNAr), often require harsh conditions and are limited to highly activated aryl halides.[3] The advent of palladium-catalyzed cross-coupling, particularly the Buchwald-Hartwig amination, has revolutionized this field, enabling the facile synthesis of aryl amines under milder conditions with broad substrate scope and functional group tolerance.[1][4] This protocol focuses on leveraging this powerful transformation for the specific challenge of arylating this compound.
Guiding Principles: Mechanism and Key Parameters
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[1][5] Understanding this mechanism is paramount for rational experimental design.
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex. This is often the rate-determining step.[6][7]
-
Amine Coordination & Deprotonation: The amine (in our case, this compound) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl amine product is formed by reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst which re-enters the cycle.[1][5]
Success with a challenging substrate like this compound hinges on the judicious selection of four key parameters: the palladium precatalyst, the ancillary ligand, the base, and the solvent.
The Palladium Source & Ancillary Ligand: The Heart of the Catalyst
The true catalyst is a coordinatively unsaturated Pd(0) species, typically generated in situ from a more stable Pd(0) or Pd(II) precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂). The ligand's role is not merely passive; it is critical for stabilizing the palladium center, promoting oxidative addition, and facilitating the crucial reductive elimination step.[8]
-
Expertise & Causality: For electron-deficient amines and potentially unreactive aryl chlorides or bromides, first-generation phosphine ligands like P(o-tol)₃ are often inefficient.[3] Modern catalysis relies on sterically hindered, electron-rich biaryl monophosphine ligands.[3][8]
-
Steric Bulk: Large ligands (e.g., XPhos, BrettPhos) create a bulky coordination sphere around the palladium. This promotes the final reductive elimination step, which is often slow for electron-deficient amines, and prevents the formation of inactive catalyst dimers.[3]
-
Electron-Richness: The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition of the aryl halide.
-
The Base: The On/Off Switch for Reactivity
The base's primary role is to deprotonate the amine after it has coordinated to the palladium center, forming the key palladium-amido intermediate. The choice of base is a balancing act between reactivity and substrate stability.
-
Expertise & Causality:
-
Strong, Non-Nucleophilic Bases: Sodium tert-butoxide (NaOtBu) is a common and highly effective base. However, its high basicity can be incompatible with sensitive functional groups, such as the methyl ester in our substrate, which could undergo hydrolysis or transesterification.
-
Weaker Inorganic Bases: Carbonates (e.g., Cs₂CO₃, K₃PO₄) offer a milder alternative.[5] They are often sufficient to drive the reaction to completion while preserving ester functionality. The choice between them can depend on solubility and cation effects. For many applications involving esters, K₃PO₄ is an excellent starting point.
-
Soluble Organic Bases: While useful in specific applications for creating homogeneous reaction conditions, they can sometimes inhibit the catalyst by competing for coordination sites.[9][10]
-
The Solvent: The Reaction Environment
The solvent must be anhydrous and capable of solubilizing the reactants and catalytic species at the required reaction temperature.
-
Expertise & Causality: Aprotic solvents with moderate polarity are preferred.
-
Toluene and Dioxane: These are the most common solvents for Buchwald-Hartwig reactions due to their high boiling points and ability to dissolve the organometallic intermediates.
-
THF and t-BuOH: These can also be effective, sometimes in combination, and may influence catalyst activity and solubility.[5]
-
Experimental Workflow and Protocol
This section provides a detailed, step-by-step methodology for a representative N-arylation reaction.
Visualized Experimental Workflow
The following diagram outlines the general procedure for the N-arylation reaction.
Caption: General workflow for Palladium-Catalyzed N-Arylation.
Detailed Step-by-Step Protocol
Reaction: N-Arylation of this compound with 4-Bromoanisole.
Materials:
-
This compound (1.0 equiv)
-
4-Bromoanisole (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)
-
XPhos (4.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 186.6 mg, 1.0 mmol), 4-bromoanisole (224.4 mg, 1.2 mmol), and finely ground K₃PO₄ (424.6 mg, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and XPhos (21.4 mg, 0.045 mmol).
-
Trustworthiness Note: The use of a pre-formed catalyst complex (a "precatalyst") can also be employed for greater consistency and ease of handling.[5]
-
-
Solvent Addition: Add anhydrous toluene (e.g., 5 mL) via syringe.
-
Reaction Setup: Seal the vessel tightly with a PTFE-lined cap. If using a Schlenk tube, evacuate and backfill with inert gas three times.
-
Heating and Monitoring: Place the vessel in a preheated oil bath or heating block at 100 °C. Stir vigorously. Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting amine is consumed (typically 12-24 hours).
-
Workup - Cooling and Filtration: Once the reaction is complete, remove the vessel from the heat source and allow it to cool to room temperature.
-
Workup - Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Workup - Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-arylated product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Representative Reaction Conditions
The choice of reaction parameters can be tailored to the specific arylating agent. The following table provides a summary of typical conditions and expected outcomes for the N-arylation of this compound.
| Aryl Halide (Ar-X) | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ (1.5) | XPhos (4.5) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 85-95 |
| 4-Chlorotoluene | Pd(OAc)₂ (2.0) | BrettPhos (4.0) | NaOtBu (1.5) | Dioxane | 110 | 24 | 75-85 |
| 3-Iodopyridine | Pd₂(dba)₃ (1.0) | XPhos (3.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 12 | 80-90 |
| Phenylboronic Acid* | Cu(OAc)₂ (10) | - | Pyridine (2.0) | DCM | RT | 24 | 60-75 |
*Note: Chan-Lam coupling with boronic acids represents an alternative copper-catalyzed approach, often under milder conditions but sometimes with a more limited substrate scope compared to palladium catalysis.[11][12][13]
Conclusion and Future Perspectives
The Buchwald-Hartwig amination is a robust and highly versatile method for the challenging N-arylation of this compound.[2] By carefully selecting a catalyst system composed of a palladium source and a sterically demanding biaryl phosphine ligand, in conjunction with a suitable base and solvent, researchers can reliably access a wide array of N-aryl-4-aminonicotinate derivatives. The principles and protocols outlined in this guide provide a solid foundation for both the successful execution and the rational optimization of this critical transformation in the drug discovery and development pipeline.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases [dspace.mit.edu]
- 10. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methyl 4-amino-2-chloronicotinate: A Versatile Scaffold for the Synthesis of Fused Pyridine Heterocycles
Introduction
In the landscape of medicinal chemistry and drug discovery, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1] Functionalized pyridines, particularly those poised for further chemical elaboration, are invaluable building blocks for the construction of complex heterocyclic systems. Methyl 4-amino-2-chloronicotinate has emerged as a highly versatile and reactive intermediate, offering multiple reaction sites for the strategic assembly of diverse molecular architectures.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a precursor to a range of heterocyclic compounds, with a focus on the synthesis of pyrido[4,3-d]pyrimidines and furo[3,2-c]pyridines. Detailed, field-proven protocols are presented, underpinned by mechanistic rationale to empower the end-user in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the starting material is paramount for any synthetic campaign. This compound is a stable, crystalline solid, amenable to a variety of reaction conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O₂ | [3] |
| Molecular Weight | 186.59 g/mol | [3] |
| Appearance | White to off-white solid | |
| CAS Number | 1018678-37-9 | [3] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 7.85 (d, J = 5.6 Hz, 1H, H-6), 6.54 (d, J = 5.6 Hz, 1H, H-5), 6.38 (br s, 2H, NH₂), 3.78 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆, 101 MHz): δ 167.9, 153.8, 152.1, 149.9, 108.8, 106.2, 51.9.
-
Mass Spectrum (ESI-MS): m/z = 187.0 [M+H]⁺.
The spectroscopic data confirms the structure of this compound, with the characteristic pyridine proton signals and the resonances for the methyl ester and amino groups. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.
Synthetic Applications: A Gateway to Fused Heterocycles
The strategic disposition of the amino, chloro, and methyl ester functionalities on the pyridine core of this compound allows for a diverse range of synthetic transformations. The electron-donating amino group at the 4-position and the electron-withdrawing methyl ester at the 3-position modulate the reactivity of the 2-chloro group, making it susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
I. Synthesis of Pyrido[4,3-d]pyrimidines
The pyrido[4,3-d]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, including kinase inhibitors.[4][5] this compound serves as an excellent starting material for the construction of this bicyclic system through a cyclocondensation strategy.
Caption: Synthetic pathways to Pyrido[4,3-d]pyrimidines.
This protocol is adapted from the general principles of pyrimidinone synthesis from ortho-amino esters.[4]
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C-2 position is activated towards nucleophilic attack. The reaction with a primary amine displaces the chloride to furnish the corresponding 2-amino-4-aminonicotinate derivative.
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Primary amine (e.g., aniline, benzylamine) (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of this compound in NMP, add the primary amine and DIPEA.
-
Heat the reaction mixture to 120-140 °C under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the methyl 4-amino-2-(substituted amino)nicotinate.
-
Step 2: Intramolecular Cyclization
The resulting ortho-diaminoester can be cyclized to the corresponding pyrido[4,3-d]pyrimidin-4-one using a one-carbon source like formic acid or a phosgene equivalent.
-
Reagents and Equipment:
-
Methyl 4-amino-2-(substituted amino)nicotinate (1.0 eq)
-
Formic acid (excess)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
-
Procedure:
-
Suspend the methyl 4-amino-2-(substituted amino)nicotinate in formic acid.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction and carefully evaporate the excess formic acid under reduced pressure.
-
Triturate the residue with diethyl ether or a mixture of ethyl acetate and hexanes to induce precipitation.
-
Collect the solid by filtration, wash with the solvent, and dry to obtain the desired 2-substituted-pyrido[4,3-d]pyrimidin-4(3H)-one.
-
A more direct approach involves a cyclocondensation reaction with guanidine to form 2,4-diaminopyrido[4,3-d]pyrimidines, which are valuable pharmacophores.
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Guanidine hydrochloride (2.0 eq)
-
Sodium ethoxide (2.5 eq)
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add guanidine hydrochloride and stir for 30 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux under an inert atmosphere for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2,4-diaminopyrido[4,3-d]pyrimidine.
-
II. Synthesis of Furo[3,2-c]pyridines
The furo[3,2-c]pyridine core is present in various natural products and synthetic compounds with diverse biological activities.[6][7] A plausible and efficient strategy to construct this ring system from this compound involves a Sonogashira coupling followed by an intramolecular cyclization.
Caption: Synthetic pathway to Furo[3,2-c]pyridines.
This protocol leverages the power of palladium-catalyzed cross-coupling to introduce an alkyne at the C-2 position, which then undergoes intramolecular cyclization.
Step 1: Sonogashira Coupling
-
Reagents and Equipment:
-
This compound (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene) (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent followed by triethylamine and the terminal alkyne.
-
Heat the reaction mixture to 80-100 °C for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the methyl 4-amino-2-(alkynyl)nicotinate.
-
Step 2: Intramolecular Cyclization
The cyclization of the 2-alkynyl-3-nicotinate can be promoted by a base or a transition metal catalyst.
-
Reagents and Equipment:
-
Methyl 4-amino-2-(alkynyl)nicotinate (1.0 eq)
-
Base (e.g., potassium tert-butoxide) or a gold or copper catalyst
-
Anhydrous solvent (e.g., THF or toluene)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure (Base-mediated):
-
Dissolve the methyl 4-amino-2-(alkynyl)nicotinate in the anhydrous solvent under an inert atmosphere.
-
Add the base portion-wise at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the furo[3,2-c]pyridin-4-one derivative.
-
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a wide array of fused pyridine heterocycles. Its unique substitution pattern allows for selective transformations at multiple positions, providing a powerful tool for the construction of complex molecular scaffolds. The protocols detailed in this application note offer reliable and reproducible methods for the synthesis of medicinally relevant pyrido[4,3-d]pyrimidines and furo[3,2-c]pyridines. By understanding the underlying chemical principles and following these validated procedures, researchers can effectively leverage this key intermediate to accelerate their drug discovery and development programs.
References
- 1. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: A Validated Protocol for the Synthesis of Methyl 4-amino-2-chloronicotinate and Its N-Aryl Derivatives
Introduction
Methyl 4-amino-2-chloronicotinate is a pivotal heterocyclic building block in the fields of medicinal chemistry and agrochemical development. Its substituted pyridine scaffold, featuring strategically placed chloro, amino, and methyl ester functionalities, offers multiple reactive sites for diversification. This enables the construction of complex molecular architectures for drug discovery programs, particularly in the development of kinase inhibitors and other targeted therapeutics. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, the amino group at the 4-position can be readily acylated, alkylated, or used in coupling reactions, and the methyl ester at the 3-position can be hydrolyzed or converted to an amide.
This application note provides a comprehensive, field-tested protocol for the multi-step synthesis of the title compound starting from 2-chloronicotinic acid. Furthermore, it details a general procedure for the subsequent synthesis of N-aryl derivatives via Buchwald-Hartwig amination, a crucial transformation for exploring structure-activity relationships (SAR). The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the procedures effectively.
Part 1: Synthesis of the Core Scaffold (this compound)
The synthesis of the target intermediate is achieved through a robust four-step sequence. This pathway was designed for scalability and high purity of the final product.
Overall Synthetic Workflow
The logical flow of the synthesis is depicted below, starting with the esterification of commercially available 2-chloronicotinic acid, followed by N-oxidation to activate the C4 position, regioselective nitration, and a final reduction to yield the desired product.
Application Note & Protocol: A Scalable and Efficient Synthesis of Methyl 4-amino-2-chloronicotinate
Introduction: Strategic Importance of Methyl 4-amino-2-chloronicotinate
This compound (CAS No. 1018678-37-9) is a pivotal substituted pyridine derivative that serves as a versatile building block in modern medicinal chemistry and agrochemical synthesis.[1] Its unique trifunctional structure—comprising a nucleophilic amino group, an electrophilic chloro-substituent, and an ester—offers multiple reaction handles for the construction of complex heterocyclic scaffolds.[2] Chlorine-containing molecules are integral to drug discovery, with numerous approved pharmaceuticals incorporating this halogen to modulate pharmacological properties.[3] This intermediate is particularly crucial for the synthesis of kinase inhibitors, anti-inflammatory agents, and other biologically active compounds.
Given its increasing demand, the development of a robust, scalable, and economically viable synthetic route is of paramount importance. This document provides a comprehensive guide to a well-established, large-scale synthesis, detailing the underlying chemical principles, step-by-step protocols, and critical process parameters (CPPs) to ensure reproducibility and high purity.
Overview of the Selected Synthetic Strategy
The most industrially viable route to this compound commences with the readily available and cost-effective starting material, 2,4-dichloronicotinic acid. The strategy involves a three-step sequence:
-
Selective Amination: A regioselective nucleophilic aromatic substitution (SNAr) at the C4 position.
-
Esterification: Conversion of the resulting carboxylic acid to its methyl ester.
-
Purification: Isolation and purification of the final product to meet stringent quality specifications.
This pathway is favored for large-scale production due to its high regioselectivity, avoidance of hazardous reagents like nitrating agents, and straightforward purification procedures.[4]
Synthetic Workflow and Mechanistic Rationale
The overall process flow is designed for efficiency and control, minimizing side reactions and maximizing yield and purity.
Figure 1: High-level workflow for the synthesis of this compound.
Causality of Experimental Choices
-
Step 1: Selective Amination: The chlorine atom at the C4 position of the pyridine ring is significantly more activated towards nucleophilic attack than the C2 chlorine. This is due to the strong electron-withdrawing effect of the adjacent carboxylic acid group and the ring nitrogen, which stabilizes the Meisenheimer complex intermediate formed during the substitution. Using aqueous ammonia as both the nucleophile and the solvent in a sealed pressure vessel at elevated temperatures (120-140°C) provides the necessary activation energy to drive the reaction to completion while ensuring high regioselectivity.
-
Step 2: Fischer Esterification: The conversion of the carboxylic acid to the methyl ester is achieved via a classic Fischer esterification. Methanol serves as both the reagent and the solvent, and a catalytic amount of a strong acid like sulfuric acid is used to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by methanol. The reaction is driven to completion by using a large excess of methanol and refluxing to remove the water byproduct azeotropically.
-
Step 3: Purification: Recrystallization is the chosen method for purification on a large scale due to its efficiency and cost-effectiveness. A solvent system like ethyl acetate/heptane is ideal; the product is soluble in the hot solvent mixture but precipitates upon cooling as the polarity changes, leaving impurities behind in the mother liquor.
Detailed Experimental Protocols
Safety First: All operations must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. All starting materials and reagents are hazardous; consult their respective Safety Data Sheets (SDS) before use.
Protocol 1: Synthesis of 4-Amino-2-chloronicotinic Acid (Intermediate)
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale |
| 2,4-Dichloronicotinic Acid | 192.00 | 1.00 kg | 5.21 mol | Starting Material |
| Aqueous Ammonia (28%) | 17.03 (as NH₃) | 5.0 L | ~73.5 mol | Nucleophile & Solvent |
Procedure:
-
Charge a 10 L stainless steel pressure reactor with 2,4-dichloronicotinic acid (1.00 kg).
-
Add aqueous ammonia (5.0 L) to the reactor.
-
Seal the reactor and begin stirring.
-
Heat the reactor to an internal temperature of 130°C. The pressure will rise to approximately 8-10 bar.
-
Maintain the temperature and stirring for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is <1% of the total peak area.
-
Cool the reactor to room temperature (<25°C). Carefully vent the excess ammonia pressure in a safe manner.
-
Transfer the reaction mixture to a suitable glass vessel and cool to 0-5°C in an ice bath.
-
Slowly add concentrated hydrochloric acid (~2.5 L) to adjust the pH to 3.0-3.5. The product will precipitate as a solid.
-
Filter the solid product using a Buchner funnel and wash the filter cake with cold deionized water (2 x 1 L).
-
Dry the solid in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Expected Outcome: Off-white to pale yellow solid. Yield: 82-90%. Purity (HPLC): >97%.
Protocol 2: Synthesis of this compound (Final Product)
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale |
| 4-Amino-2-chloronicotinic Acid | 172.57 | 800 g | 4.64 mol | Intermediate |
| Methanol (MeOH) | 32.04 | 4.0 L | 98.6 mol | Reagent & Solvent |
| Sulfuric Acid (conc. 98%) | 98.08 | 45 mL | 0.83 mol | Catalyst |
Procedure:
-
To a 10 L round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-amino-2-chloronicotinic acid (800 g) and methanol (4.0 L).
-
Stir the suspension and cool the flask in an ice bath to <10°C.
-
Slowly add concentrated sulfuric acid (45 mL) dropwise, keeping the internal temperature below 20°C.
-
After the addition is complete, heat the mixture to reflux (approx. 65°C) and maintain for 8-12 hours.
-
IPC: Monitor the reaction by HPLC or Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of methanol by approximately 70% using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water (5 L) with stirring.
-
Adjust the pH to 7.5-8.0 by the slow addition of a saturated sodium bicarbonate solution. The crude product will precipitate.
-
Filter the crude solid, wash with cold water (2 x 500 mL), and dry under vacuum.
Protocol 3: Purification by Recrystallization
-
Transfer the crude solid to a clean flask.
-
Add ethyl acetate (approx. 1.5 L per kg of crude product) and heat to 60-70°C with stirring until the solid dissolves completely.
-
Slowly add n-heptane (approx. 1.5 L) while maintaining the temperature, until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to 0-5°C for at least 2 hours.
-
Filter the crystalline product, wash the cake with a cold (0-5°C) mixture of ethyl acetate/heptane (1:2, 500 mL).
-
Dry the final product in a vacuum oven at 40-50°C to a constant weight.
-
Expected Outcome: White to off-white crystalline solid. Yield: 85-95% (from crude). Purity (HPLC): >98.5%. Molecular Weight: 186.59 g/mol .[1]
Characterization and Quality Control
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
HPLC: To determine purity and quantify any residual starting materials or by-products.
-
¹H NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
Quantitative Analysis of Methyl 4-amino-2-chloronicotinate: A Guide to Validated Chromatographic Methods
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-2-chloronicotinate is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity and concentration are critical quality attributes that directly impact the yield, purity, and safety of the final product. This application note provides a comprehensive guide to the quantitative analysis of this compound, detailing two robust and validated analytical methods: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, quality control analysts, and process chemists, offering not only step-by-step protocols but also the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability. All methodologies are presented within the framework of international regulatory guidelines to ensure data integrity and reliability.[2]
Introduction: The Analytical Imperative
This compound (C₇H₇ClN₂O₂) is a substituted pyridine derivative with a molecular weight of 186.59 g/mol .[1] The molecule possesses several functional groups—an aromatic amine, a chloro substituent, and a methyl ester—that dictate its chemical reactivity and analytical behavior. Accurate and precise quantification is paramount for several reasons:
-
Process Chemistry: To monitor reaction progress and optimize synthesis yield.
-
Quality Control: To ensure the purity of starting materials and intermediates, identifying and quantifying potential impurities.
-
Stability Studies: To assess the degradation of the compound under various storage conditions, a critical step in drug development.[2]
The choice of an analytical method is governed by the physicochemical properties of the analyte and the specific requirements of the analysis, such as required sensitivity, selectivity, and sample throughput. This guide focuses on the two most powerful and widely adopted techniques in the pharmaceutical industry: HPLC and GC.
Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
RP-HPLC is the workhorse method for the analysis of moderately polar, non-volatile compounds like this compound. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica) and a polar mobile phase.
Principle and Method Rationale
-
Separation Mode: Reversed-phase chromatography is selected due to the compound's aromatic ring and alkyl ester group, which provide sufficient hydrophobicity to interact with a C18 stationary phase.
-
Mobile Phase Selection: The presence of the basic amino group (pKa ≈ 3-4) necessitates pH control of the mobile phase. A slightly acidic mobile phase (e.g., pH 3.0) ensures the amino group is protonated (-NH₃⁺). This single, charged form prevents peak tailing and improves chromatographic reproducibility. A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is used to elute the compound from the column.
-
Detection: The pyridine ring is a strong chromophore, exhibiting significant UV absorbance. A detection wavelength is selected near the absorbance maximum (λ-max), typically around 254 nm, to ensure high sensitivity and selectivity.
HPLC Workflow Diagram
Caption: Workflow for the quantitative analysis by HPLC-UV.
Detailed Experimental Protocol: HPLC-UV
2.3.1. Equipment and Reagents
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
Syringe filters (0.45 µm, PTFE or Nylon).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Potassium phosphate monobasic.
-
Phosphoric acid.
-
This compound reference standard.
2.3.2. Solutions Preparation
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.36 g of potassium phosphate monobasic in 1 L of ultrapure water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of at least five calibration standards (e.g., 1, 10, 50, 100, 200 µg/mL) by serially diluting the stock solution with the diluent.
2.3.3. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile |
| Gradient | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Run Time | ~10 minutes |
2.3.4. Protocol Steps
-
Set up the HPLC system with the specified conditions and allow it to equilibrate for at least 30 minutes until a stable baseline is achieved.
-
Perform a System Suitability Test (SST) by making five replicate injections of a mid-level standard (e.g., 50 µg/mL).
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the calibration standards in order from lowest to highest concentration.
-
Inject the prepared sample solutions.
-
Process the data to construct a calibration curve and determine the concentration of the analyte in the samples.
Method Validation Parameters
A validated analytical method provides assurance of its reliability.[3] The following parameters should be assessed according to ICH Q2(R2) guidelines.[2]
| Parameter | Acceptance Criteria |
| System Suitability (SST) | %RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000 |
| Specificity | Peak purity analysis; No interference from blank/placebo at the analyte's retention time |
| Linearity & Range | Correlation coefficient (R²) ≥ 0.999 over the specified range (e.g., 1-200 µg/mL) |
| Accuracy (% Recovery) | 98.0% to 102.0% for spiked samples at three concentration levels. |
| Precision (% RSD) | Repeatability (intra-day): ≤ 2.0%Intermediate Precision (inter-day): ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (or based on standard deviation of the response). |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1; must be precise and accurate. |
| Robustness | Insensitive to small, deliberate changes in method parameters (pH, flow rate, etc.). |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent alternative and confirmatory technique, offering superior selectivity and sensitivity. It is suitable for thermally stable and volatile compounds. For molecules with active hydrogens, like the amino group in our analyte, derivatization is often employed to improve chromatographic performance.
Principle and Method Rationale
-
Volatility and Thermal Stability: this compound has a predicted boiling point suggesting it is amenable to GC analysis.[1] However, the primary amine can interact with active sites in the injector and column, potentially causing peak tailing.
-
Derivatization: To mitigate this, the amino group can be derivatized, for example, via silylation (e.g., with BSTFA) or acylation. This process replaces the active hydrogen with a non-polar group, increasing volatility and reducing unwanted column interactions, resulting in sharper, more symmetric peaks.
-
Separation: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms) is a robust choice, providing good separation for a wide range of compounds.
-
Detection: Mass spectrometry offers unambiguous identification based on the analyte's mass spectrum and specific fragmentation patterns. For quantification, Selected Ion Monitoring (SIM) is used, where only specific ions characteristic of the analyte are monitored, drastically improving sensitivity and selectivity.
GC-MS Workflow Diagram
Caption: Workflow for quantitative GC-MS analysis with derivatization.
Detailed Experimental Protocol: GC-MS
3.3.1. Equipment and Reagents
-
GC system with a split/splitless injector and a Mass Spectrometric detector (e.g., single quadrupole).
-
DB-5ms column (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reaction vials with screw caps.
-
Heating block or oven.
-
Pyridine (anhydrous).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
3.3.2. Derivatization and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Prepare in anhydrous pyridine.
-
Calibration Standards: Prepare serial dilutions in anhydrous pyridine.
-
Sample Preparation: Accurately weigh the sample and dissolve in anhydrous pyridine to achieve a concentration within the calibration range.
-
Derivatization Protocol:
-
Pipette 100 µL of each standard or sample solution into a 2 mL reaction vial.
-
Add 100 µL of BSTFA (+1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
3.3.3. GC-MS Conditions
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | 100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM). Ions to be determined from the full scan spectrum of the derivatized standard (e.g., molecular ion and key fragments). |
Conclusion
This application note details two validated, orthogonal methods for the robust quantification of this compound. The RP-HPLC-UV method serves as a primary technique for routine quality control due to its simplicity and high throughput. The GC-MS method, incorporating a derivatization step, provides a highly selective and sensitive confirmatory procedure, ideal for trace-level analysis or as an orthogonal method for validation. The successful implementation of these protocols, grounded in sound scientific principles and validated according to regulatory standards, will ensure the generation of reliable and accurate data critical for decision-making in the pharmaceutical and chemical industries.
References
The Versatile Scaffold: Application Notes and Protocols for Methyl 4-amino-2-chloronicotinate in Agrochemical Research
Introduction: The Strategic Importance of the Pyridine Ring in Agrochemical Discovery
The pyridine scaffold is a cornerstone in the edifice of modern agrochemical research. Its presence in numerous successful commercial products, including herbicides, fungicides, and insecticides, underscores its importance as a privileged structure.[1] Nicotinic acid and its derivatives, in particular, serve as versatile building blocks for the synthesis of novel active ingredients.[2][3] Among these, Methyl 4-amino-2-chloronicotinate stands out as a trifunctional intermediate of significant strategic value. Its unique arrangement of a reactive chloro group, a nucleophilic amino group, and a modifiable ester moiety on a pyridine core allows for a multitude of chemical transformations, making it an ideal starting point for the exploration of new chemical space in the quest for next-generation crop protection agents.
This comprehensive guide provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel agrochemicals. It is intended for researchers, scientists, and professionals in the field of agrochemical synthesis and drug development, offering both foundational knowledge and practical, field-proven methodologies.
Chemical Properties and Reactivity Profile
This compound (C₇H₇ClN₂O₂) is a crystalline solid with a molecular weight of 186.6 g/mol . Its structure presents three key reactive sites that can be selectively addressed to generate a diverse library of derivatives.
| Property | Value |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.6 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Key Reactive Sites | 1. C2-Chloro group: Susceptible to nucleophilic aromatic substitution. 2. C4-Amino group: Can be acylated, alkylated, or transformed into other functional groups. 3. C3-Methyl ester: Can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. |
Core Synthesis Pathways and Derivatizations
The strategic derivatization of this compound allows for the systematic exploration of structure-activity relationships (SAR), a critical aspect of agrochemical lead optimization. The following sections detail key synthetic transformations and provide step-by-step protocols.
Modification at the C2-Position: Nucleophilic Aromatic Substitution
The chlorine atom at the C2 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the adjacent ester group and the pyridine nitrogen. This allows for the introduction of a wide range of substituents, significantly impacting the biological activity of the resulting compounds.
dot
graph Synthesis_Pathway_1 {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
start [label="this compound"]; reagent1 [label="R-OH / Base", shape=plaintext, fontcolor="#34A853"]; product1 [label="2-Alkoxy-4-aminonicotinate Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent2 [label="R₂NH", shape=plaintext, fontcolor="#34A853"]; product2 [label="2-Amino-4-aminonicotinate Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent3 [label="Ar-B(OH)₂ / Pd Catalyst", shape=plaintext, fontcolor="#34A853"]; product3 [label="2-Aryl-4-aminonicotinate Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> product1 [label=" O-Nucleophiles"]; start -> product2 [label=" N-Nucleophiles"]; start -> product3 [label=" Suzuki Coupling"]; reagent1 -> product1 [style=invis]; reagent2 -> product2 [style=invis]; reagent3 -> product3 [style=invis]; }
C2-Position Derivatization Pathways
Principle: The displacement of the C2-chloro group with an alkoxide, generated in situ from an alcohol and a base, yields the corresponding 2-alkoxy derivative. These derivatives can exhibit herbicidal or fungicidal properties.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, or a more complex alcohol)
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add the desired alcohol (1.1 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 2-alkoxy-4-aminonicotinate derivative.
Principle: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In this context, it enables the introduction of various aryl or heteroaryl groups at the C2-position, a common strategy in the development of modern agrochemicals.[4][5][6][7][8]
Materials:
-
This compound
-
Arylboronic acid or Arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-aryl-4-aminonicotinate derivative.
Modification at the C4-Position: Targeting the Amino Group
The amino group at the C4-position is a key site for derivatization to modulate the physicochemical properties and biological activity of the molecule. Acylation and sulfonylation are common transformations.
dot
graph Synthesis_Pathway_2 {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
start [label="this compound"]; reagent1 [label="R-COCl or (RCO)₂O", shape=plaintext, fontcolor="#EA4335"]; product1 [label="4-Acylamino Derivatives", fillcolor="#FBBC05", fontcolor="#202124"]; reagent2 [label="R-SO₂Cl", shape=plaintext, fontcolor="#EA4335"]; product2 [label="4-Sulfonamido Derivatives", fillcolor="#FBBC05", fontcolor="#202124"];
start -> product1 [label=" N-Acylation"]; start -> product2 [label=" N-Sulfonylation"]; reagent1 -> product1 [style=invis]; reagent2 -> product2 [style=invis]; }
C4-Position Derivatization Pathways
Principle: The reaction of the 4-amino group with an acylating agent, such as an acid chloride or anhydride, in the presence of a base, yields the corresponding N-acyl derivative. This modification can influence the compound's uptake and transport in plants.[9][10][11][12]
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Base (e.g., triethylamine (TEA), pyridine)
-
Anhydrous dichloromethane (DCM) or THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add the base (1.5-2.0 eq) to the solution and cool to 0 °C.
-
Add the acyl chloride or anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 4-acylamino derivative.
Modification at the C3-Position: From Ester to Amide
The methyl ester at the C3-position can be hydrolyzed to the corresponding carboxylic acid, which is a versatile intermediate for the synthesis of a wide range of amides. Nicotinamide derivatives are a well-established class of fungicides.[13][14]
dot
graph Synthesis_Pathway_3 {
layout=dot;
rankdir=TB;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
start [label="this compound"]; step1 [label="Hydrolysis (e.g., LiOH, H₂O/THF)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="4-Amino-2-chloronicotinic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Amide Coupling (e.g., R-NH₂, HATU, DIPEA)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="4-Amino-2-chloronicotinamide Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }
C3-Position Derivatization Pathway
Principle: Basic hydrolysis of the methyl ester provides the corresponding carboxylate salt, which upon acidification yields the carboxylic acid.[15][16][17][18][19]
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add LiOH (2.0-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-8 hours, or until the starting material is consumed (monitored by TLC).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1M HCl. A precipitate should form.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 4-amino-2-chloronicotinic acid.
Principle: The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents to form nicotinamide derivatives.
Materials:
-
4-Amino-2-chloronicotinic acid
-
Amine (R-NH₂)
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, TEA)
-
Anhydrous DMF or DCM
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-amino-2-chloronicotinic acid (1.0 eq), the desired amine (1.1 eq), and the coupling agent (e.g., HATU, 1.2 eq) in anhydrous DMF, add the base (e.g., DIPEA, 2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired nicotinamide derivative.
Applications in Agrochemical Discovery: Case Studies and Structure-Activity Relationships
The derivatization of this compound has led to the discovery of potent agrochemicals across different classes.
Herbicidal Activity
Derivatives of 4-aminonicotinic acid have shown significant herbicidal activity. For instance, N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have demonstrated excellent herbicidal activity against both bentgrass and duckweed.[1] The structure-activity relationship studies in this area often reveal that the nature and substitution pattern of the aryl group are crucial for activity.
Fungicidal Activity
The nicotinamide scaffold is a well-established pharmacophore in the design of fungicides, with many acting as succinate dehydrogenase inhibitors (SDHIs).[13][14] The synthesis of N-(thiophen-2-yl) nicotinamide derivatives has yielded compounds with excellent fungicidal activity against cucumber downy mildew, outperforming commercial fungicides in some cases.[2] SAR studies on nicotinamide derivatives have shown that the substitution pattern on the aniline or other aromatic moieties is critical for antifungal potency.[14][20]
| Compound Class | Fungal Pathogen | Key SAR Insights |
| N-(thiophen-2-yl) nicotinamides | Cucumber downy mildew | Substitution on the thiophene and pyridine rings significantly influences activity.[2] |
| Nicotinamide Derivatives (general) | Rhizoctonia solani, Sclerotinia sclerotiorum | The meta-position of the aniline ring is a key position for substitution to enhance antifungal activity.[14] |
| 4-amino-pyrimidine derivatives | Botrytis cinerea | Halogen substitution on the phenyl ring, particularly at the ortho-position, enhances fungicidal activity. |
Insecticidal Activity
The nicotinoid and neonicotinoid classes of insecticides, which act on the nicotinic acetylcholine receptor (nAChR), are structurally related to nicotinic acid derivatives.[3] The 3-pyridylmethylamino moiety is an essential structural requirement for the insecticidal activity of many nicotinoids.[21] Minor structural modifications to nicotinoid insecticides can confer differential selectivity for mammalian nAChRs, which is a critical consideration in the development of safer insecticides.
Structure-activity relationship studies of nicotinoids have shown that the nature of the substituent on the amino nitrogen and the overall electronic properties of the molecule are key determinants of insecticidal potency and selectivity.[21]
Conclusion: A Gateway to Agrochemical Innovation
This compound is a highly valuable and versatile building block in the synthesis of novel agrochemicals. Its trifunctional nature provides a platform for extensive chemical modification, enabling the systematic exploration of structure-activity relationships. The protocols and application notes presented in this guide offer a solid foundation for researchers to leverage the potential of this scaffold in the development of next-generation herbicides, fungicides, and insecticides. The continued investigation of derivatives of this compound is poised to contribute significantly to the ongoing challenge of ensuring global food security through effective and sustainable crop protection solutions.
References
- 1. Publication : USDA ARS [ars.usda.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 11. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 19. youtube.com [youtube.com]
- 20. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Plant Growth Regulators from Methyl 4-amino-2-chloronicotinate
Introduction: The Versatile Scaffold of Methyl 4-amino-2-chloronicotinate in Agrochemistry
This compound is a pivotal starting material in the synthesis of a diverse range of plant growth regulators, most notably those that mimic the action of the natural plant hormone auxin. Synthetic auxins are a cornerstone of modern agriculture, utilized for their herbicidal activity against broadleaf weeds.[1][2] The chemical architecture of this compound, featuring a reactive chlorine atom at the 2-position, a nucleophilic amino group at the 4-position, and an ester functionality at the 3-position, provides a versatile platform for structural modifications to fine-tune biological activity and selectivity.
This technical guide provides an in-depth exploration of the synthetic utility of this compound in the development of novel plant growth regulators. We will delve into the key chemical transformations, providing detailed, field-proven protocols for the derivatization of this scaffold. The causality behind experimental choices will be elucidated through an understanding of reaction mechanisms and structure-activity relationships (SAR).
Core Synthetic Strategies and Mechanistic Rationale
The derivatization of this compound into biologically active molecules primarily revolves around three key transformations:
-
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position: The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group activates the chlorine atom at the 2-position towards nucleophilic attack. This allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, leading to diverse libraries of compounds for biological screening.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, offer powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds at the C2-position.[3][4] These reactions enable the introduction of aryl, heteroaryl, and substituted amino moieties, which have been shown to be critical for potent herbicidal activity in picolinate-based herbicides.[5][6]
-
Modification of the Carboxylate Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is often the biologically active form of auxinic herbicides. This carboxylic acid can then be further derivatized into amides, offering another avenue for modulating the compound's properties, such as its uptake and translocation within the plant.
The following sections will provide detailed protocols for these transformations, along with insights into the rationale for specific synthetic choices based on established structure-activity relationships.
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted-4-aminonicotinates via Nucleophilic Aromatic Substitution
This protocol details the general procedure for the reaction of this compound with various nucleophiles. The choice of base and solvent is critical for achieving high yields and will depend on the nature of the nucleophile.
dot
Caption: Workflow for Nucleophilic Aromatic Substitution.
Materials:
-
This compound
-
Nucleophile (e.g., benzylamine, sodium methoxide, thiophenol)
-
Base (e.g., potassium carbonate, sodium hydride, triethylamine)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the appropriate anhydrous solvent.
-
Add the base (1.1 - 2.0 eq) and stir the mixture for 10-15 minutes at room temperature.
-
Add the nucleophile (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Optimization:
-
Choice of Base: For amine nucleophiles, a non-nucleophilic organic base like triethylamine or a mild inorganic base like potassium carbonate is typically used to neutralize the HCl generated. For less nucleophilic alcohols and thiols, a stronger base like sodium hydride may be necessary to generate the corresponding alkoxide or thiolate in situ.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the ionic intermediates and accelerate the reaction rate.
-
Temperature: Higher temperatures are often required to overcome the activation energy of the reaction, especially for less reactive nucleophiles.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | K₂CO₃ | DMF | 100 | 12 | 85 |
| 2 | Sodium Methoxide | - | Methanol | 65 | 6 | 92 |
| 3 | Thiophenol | NaH | THF | 60 | 8 | 78 |
Protocol 2: Synthesis of 2-Aryl-4-aminonicotinates via Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids. The choice of catalyst, ligand, and base is crucial for achieving high yields.[7]
dot
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene)
-
Degassed water
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.02 - 0.05 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., a mixture of dioxane and water).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Causality and Optimization:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For electron-rich arylboronic acids, a simple catalyst like Pd(PPh₃)₄ may be sufficient. For more challenging couplings, more sophisticated ligands such as SPhos or XPhos may be required to promote efficient oxidative addition and reductive elimination.[8]
-
Base and Solvent: The base is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is often used to ensure the solubility of both the organic and inorganic reagents.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 82 |
Protocol 3: Hydrolysis of Methyl Ester to Carboxylic Acid
This protocol describes the basic hydrolysis of the methyl ester to the corresponding carboxylic acid, a key step in activating the molecule for further derivatization or for direct use as a plant growth regulator.
dot
Caption: Workflow for Ester Hydrolysis.
Materials:
-
Methyl 4-amino-2-(substituted)nicotinate
-
Base (e.g., sodium hydroxide, lithium hydroxide)
-
Solvent (e.g., methanol, water)
-
Acid (e.g., hydrochloric acid)
Procedure:
-
Dissolve the methyl ester in a mixture of methanol and water.
-
Add an aqueous solution of the base (e.g., 2 M NaOH, 2.0 eq).
-
Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Remove the methanol under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 2-3 with the acid (e.g., 2 M HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
Causality and Optimization:
-
Choice of Base: Lithium hydroxide is often preferred for its higher solubility in organic/aqueous mixtures and can sometimes lead to cleaner reactions.
-
Acidification: Careful control of the pH during acidification is crucial to ensure complete precipitation of the carboxylic acid product.
Protocol 4: Amide Synthesis from 4-amino-2-(substituted)nicotinic acid
This protocol describes the coupling of the carboxylic acid with an amine to form an amide, a common modification to alter the physicochemical properties of the plant growth regulator.
dot
Caption: Workflow for Amide Coupling.
Materials:
-
4-amino-2-(substituted)nicotinic acid
-
Amine
-
Coupling agent (e.g., HATU, EDC/HOBt)
-
Non-nucleophilic base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, dichloromethane)
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the coupling agent (1.1 eq) and the base (2.0 eq).
-
Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine (1.1 eq) and continue stirring at room temperature until the reaction is complete.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Causality and Optimization:
-
Coupling Agent: A variety of coupling agents are available, each with its own advantages. HATU is a highly efficient and widely used reagent, while the combination of EDC and HOBt is a more cost-effective option. The choice will depend on the scale of the reaction and the reactivity of the substrates.
Structure-Activity Relationship (SAR) Insights
The biological activity of picolinate-based plant growth regulators is highly dependent on their chemical structure. Key SAR insights include:
-
The Carboxylic Acid: The presence of a free carboxylic acid at the 3-position (or a group that can be hydrolyzed to a carboxylic acid in vivo) is generally essential for auxinic activity. This group is believed to mimic the carboxylate of the natural auxin, indole-3-acetic acid (IAA).
-
Substitution at the 2-Position: The nature of the substituent at the 2-position significantly influences the herbicidal potency and selectivity. Introduction of small alkyl or aryl groups can enhance activity.
-
The 4-Amino Group: The 4-amino group is a common feature in many potent picolinate herbicides and is thought to play a role in binding to the auxin receptor.
-
Substitution at the 6-Position: As seen in the development of newer herbicides, substitution at the 6-position with aryl or heteroaryl groups can dramatically increase herbicidal activity and broaden the weed control spectrum.[5][9]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel plant growth regulators. By employing a range of synthetic transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and modifications of the carboxylate group, researchers can generate diverse libraries of compounds for biological evaluation. A thorough understanding of the underlying reaction mechanisms and structure-activity relationships is paramount for the rational design and efficient synthesis of next-generation agrochemicals. The protocols and insights provided in this guide serve as a robust foundation for researchers in this dynamic and important field.
References
- 1. Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-amino-2-chloronicotinate
Welcome to the technical support center for the synthesis of Methyl 4-amino-2-chloronicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this critical intermediate. Here, we combine established chemical principles with practical, field-proven insights to help you achieve consistent and successful results.
Synthetic Overview & Key Challenges
The synthesis of this compound typically proceeds via a multi-step pathway, most commonly starting from 4-hydroxynicotinic acid or a related precursor. Each step presents unique challenges that can impact the overall yield and purity. Understanding these potential pitfalls is the first step toward overcoming them.
A common synthetic route involves three key transformations:
-
Chlorination: Conversion of a 4-hydroxy or 4-oxo group to a 4-chloro group, and the 2-hydroxy (pyridone) tautomer to a 2-chloro group.
-
Amination: Nucleophilic aromatic substitution of the 4-chloro group with an amino group.
-
Esterification: Conversion of the carboxylic acid at the 3-position to its methyl ester. The order of these steps can be varied, but this guide will focus on the most prevalent challenges.
The primary difficulties users encounter include:
-
Harsh reaction conditions for chlorination leading to side products.
-
Incomplete amination or competing side reactions.
-
Difficulty in purification of the final product and intermediates.
-
Hydrolysis of the ester group during work-up or purification.
Below is a generalized workflow illustrating the critical stages and decision points in the synthesis.
Caption: A typical workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the synthesis.
Q1: My chlorination reaction with POCl₃ is turning black and yielding a tar-like substance. What's wrong? A1: This is a classic sign of decomposition due to excessive temperatures. The chlorination of hydroxypyridines is often highly exothermic.
-
Causality: Uncontrolled temperature escalation leads to polymerization and degradation of the pyridine ring.
-
Solution: Ensure slow, portion-wise addition of the chlorinating agent (e.g., POCl₃) to your substrate. Use an ice bath to maintain the reaction temperature below 10°C during addition, and then heat cautiously according to your protocol. Using a solvent-free procedure requires particular care with temperature control.[1]
Q2: The yield of my amination step is very low, and I recover mostly starting material (the 2,4-dichloro intermediate). How can I improve this? A2: Low conversion during amination is typically due to insufficient reactivity of the ammonia source or inadequate reaction conditions.
-
Causality: Ammonia (or its source, like ammonium hydroxide) needs to be present in sufficient excess and under conditions that favor the nucleophilic attack. The 4-position is generally more reactive to nucleophilic substitution than the 2-position.
-
Solution: Use a sealed reaction vessel (e.g., a pressure reactor) to perform the amination at elevated temperatures (e.g., 100-150°C) and pressure. This increases the concentration of ammonia and the reaction rate. Using a solvent like 1,4-dioxane mixed with aqueous ammonia can also improve solubility and results.[2]
Q3: During the esterification with methanol and sulfuric acid, my product seems to be degrading. Why? A3: While acid-catalyzed esterification is standard, the combination of strong acid and heat can cause hydrolysis of the amino group or other sensitive functionalities, or even sulfonation of the ring.
-
Causality: The amino group on the pyridine ring can be sensitive to harsh acidic conditions, especially at high temperatures.
-
Solution: A milder esterification method is recommended. Reacting the carboxylic acid with methanol in the presence of trimethylchlorosilane (TMSCl) is a highly efficient, room-temperature method that generally avoids degradation and gives excellent yields of the methyl ester hydrochloride.[3] Alternatively, using thionyl chloride (SOCl₂) in methanol is also a common and effective method.
Q4: How do I remove the final traces of starting material or isomers from my final product? A4: Purification can be challenging. The polarity of the starting materials, intermediates, and the final product can be very similar.
-
Causality: Structural similarity makes separation by simple crystallization difficult.
-
Solution:
-
Recrystallization: First, try a systematic approach to recrystallization with different solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane).
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is the most reliable method. A gradient elution with a mixture of ethyl acetate and hexane is a good starting point.
-
Acid/Base Wash: During work-up, carefully washing the organic layer with a weak base (like sodium bicarbonate solution) can help remove acidic impurities, while a wash with a weak acid can remove basic impurities.
-
In-Depth Troubleshooting Guide
This guide provides a more detailed, systematic approach to diagnosing and solving problems at each critical stage of the synthesis.
Troubleshooting Workflow
Use this flowchart to diagnose issues based on your observations at the end of a reaction step.
Caption: A decision tree for troubleshooting common synthesis problems.
Problem Analysis Table
| Symptom / Observation | Potential Cause(s) | Recommended Action & Explanation |
| Chlorination Stage | ||
| Reaction fails to start or proceeds very slowly. | 1. Low-quality chlorinating agent (e.g., hydrolyzed POCl₃).2. Insufficient activation temperature. | 1. Use freshly opened or distilled POCl₃ or SOCl₂.2. Ensure the reaction is heated to the temperature specified in the literature (often >100°C), but only after the initial exothermic phase is controlled. |
| Formation of insoluble, solid chunks in the reaction. | The pyridone starting material may be poorly soluble or its salt may be precipitating. | Consider adding a high-boiling inert solvent like toluene or using a co-reagent like pyridine or DMF to improve solubility and moderate the reaction.[1] |
| Amination Stage | ||
| Formation of 4-hydroxy-2-chloronicotinate as a major byproduct. | Presence of water in the reaction, which can hydrolyze the starting material at high temperatures. | Ensure you are using anhydrous solvents if the protocol calls for it. If using aqueous ammonia, this is a competing reaction that is favored by lower ammonia concentration or higher temperatures. Increase the concentration of ammonia. |
| Product is dark and difficult to purify. | Amination reactions can form colored byproducts, especially if air is present. | Degas the solvent before use and run the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions. |
| Esterification Stage | ||
| Esterification is incomplete after prolonged reaction time. | 1. Insufficient acid catalyst.2. Presence of water, which shifts the equilibrium back to the carboxylic acid. | 1. Increase the amount of catalyst (e.g., H₂SO₄) slightly.2. Use a Dean-Stark trap if using a solvent like toluene to remove water azeotropically. Alternatively, the TMSCl method is highly effective as it is not an equilibrium process.[3] |
| Product is isolated as the hydrochloride salt and is difficult to handle. | This is expected when using methods involving HCl gas, SOCl₂, or TMSCl. | The hydrochloride salt is often a stable, crystalline solid that is easier to purify than the free base. The free base can be obtained by neutralizing a solution of the salt with a mild base (e.g., NaHCO₃) and extracting with an organic solvent. |
Optimized Experimental Protocol
This protocol is a synthesized example based on common procedures and best practices aimed at maximizing yield and purity.
Objective: To synthesize this compound from 2,4-dichloronicotinic acid.
Step 1: Amination of 2,4-Dichloronicotinoyl Chloride
-
Setup: In a high-pressure stainless-steel reactor equipped with a magnetic stir bar, add 2,4-dichloronicotinoyl chloride (1.0 eq).
-
Reagents: Add 1,4-dioxane (5-10 volumes) and concentrated aqueous ammonia (28-30%, 10-15 eq).
-
Reaction: Seal the reactor tightly. Heat the mixture to 120-140°C with vigorous stirring. The internal pressure will rise. Maintain these conditions for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by carefully taking an aliquot after cooling the reactor.
-
Work-up: After cooling the reactor to room temperature, vent any excess pressure. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Isolation: Add water to the residue and adjust the pH to ~4-5 with 2M HCl. The 4-amino-2-chloronicotinic acid will precipitate. Filter the solid, wash with cold water, and dry under vacuum. The expected yield is typically 80-90%.
Step 2: Esterification of 4-amino-2-chloronicotinic acid
-
Setup: In a round-bottom flask equipped with a stir bar and a reflux condenser (with a drying tube), suspend the 4-amino-2-chloronicotinic acid (1.0 eq) in anhydrous methanol (10-20 volumes).
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise via a syringe. The solid will dissolve as the reaction proceeds.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C) for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (disappearance of the starting carboxylic acid).
-
Work-up: Cool the reaction to room temperature and remove the methanol under reduced pressure. The crude product will be the hydrochloride salt.
-
Purification: Dissolve the crude residue in ethyl acetate and water. Neutralize with a saturated solution of sodium bicarbonate until the pH of the aqueous layer is 7-8. Separate the layers and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the final product. Recrystallize from an appropriate solvent system if necessary. Expected yield is >90%.
References
purification techniques for Methyl 4-amino-2-chloronicotinate
An invaluable intermediate in the development of pharmaceuticals and agrochemicals, Methyl 4-amino-2-chloronicotinate's utility is directly proportional to its purity.[1] Inadequate purification can introduce confounding variables into experimental results and compromise the quality of downstream products. This technical support guide, designed for researchers and drug development professionals, provides a comprehensive resource for troubleshooting common purification challenges and offers detailed, field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude sample of this compound?
A1: Impurities are typically process-related and can include unreacted starting materials, reagents from the synthesis, and side-products.[2][3] Depending on the synthetic route, common impurities might consist of related pyridine derivatives or isomers formed during the reaction. Characterizing the impurity profile of your specific synthetic route via techniques like LC-MS or NMR is crucial for developing an effective purification strategy.[3]
Q2: I have a crude solid. What is the most straightforward initial purification strategy?
A2: For a compound like this compound, which possesses a basic amino group, an acid-base extraction is an excellent first-pass purification technique. This method leverages the ability of the amino group to be protonated by an acid, forming a water-soluble salt. Neutral organic impurities can then be washed away with an organic solvent. Subsequent basification of the aqueous layer will precipitate the purified, free-base product.[4]
Q3: How do I choose between column chromatography and recrystallization?
A3: The choice depends on the impurity profile and the desired final purity.
-
Recrystallization is ideal when you have a major product that is significantly less soluble than the impurities in a chosen solvent system at a low temperature. It is effective for removing small amounts of impurities from a relatively pure compound and is easily scalable.
-
Column Chromatography is superior for separating compounds with similar polarities or when multiple impurities are present.[5] It offers finer separation but is often more time-consuming and uses larger volumes of solvent compared to recrystallization for large-scale purifications.
Q4: What are the recommended storage conditions for purified this compound?
A4: The purified compound should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) at 2-8°C.[6] It should also be kept in a dark place to prevent potential degradation.
Purification Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process.
| Problem | Potential Cause | Recommended Solution |
| Poor Separation in Column Chromatography | The polarity of the mobile phase (eluent) is either too high or too low. | Optimize the eluent system using Thin Layer Chromatography (TLC). Test various solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to find a system that gives good separation between your product and impurities (target Rf value for the product is typically 0.25-0.35). |
| Compound Streaking on TLC/Column | The compound may be too polar for the stationary phase, or it might be acidic/basic, leading to strong interactions with the silica gel. The sample might be overloaded. | Add a small amount of a modifier to your eluent. For a basic compound like this, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol can significantly improve peak shape by neutralizing acidic sites on the silica. Ensure you are not spotting too much material on the TLC plate or loading too much onto the column. |
| Column Flow Rate is Too Slow | The silica gel may be packed too tightly, or fine particles are clogging the column frit. The sample may be precipitating at the top of the column. | Ensure the silica gel is properly slurried and packed to avoid overly dense packing.[5] Adding a small layer of sand on top of the silica can help prevent disturbance of the bed when adding the eluent. If the sample has low solubility in the eluent, consider dry loading the sample onto the column.[5] |
| Low Recovery After Purification | The compound may be partially soluble in the wash solvents (extraction) or the crystallization solvent (recrystallization). The compound may be irreversibly binding to the silica gel in chromatography. | Minimize the volume of solvent used for washing or rinsing during extraction and recrystallization. If using chromatography, the addition of a base like triethylamine to the eluent can help prevent irreversible adsorption of the basic product to the acidic silica gel. |
| Product Fails to Crystallize | The solution may be supersaturated, or impurities are inhibiting crystal formation. The compound may be too soluble in the chosen solvent. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal from a previous pure batch if available. If the compound is too soluble, slowly add an anti-solvent (a solvent in which your compound is insoluble) until turbidity is observed, then warm to redissolve and cool slowly. |
Experimental Protocols & Workflows
Decision Workflow for Purification Strategy
The following diagram outlines a logical approach to selecting the appropriate purification method.
Caption: Decision tree for selecting a purification method.
Protocol 1: Purification by Acid-Base Extraction
This protocol is adapted from a similar purification method for a related aminopyridine compound and is an effective first-pass purification step.[4]
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidification: Transfer the solution to a separatory funnel and add 1M hydrochloric acid (HCl). Shake vigorously, venting frequently. The amino compound will react with the acid to form its hydrochloride salt, which is soluble in the aqueous layer.
-
Separation & Wash: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Wash the remaining organic layer with another portion of 1M HCl to ensure complete extraction of the product. Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, while stirring until the pH of the solution is basic (pH 8-9).
-
Precipitation & Filtration: The purified this compound will precipitate out of the solution as a solid. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the collected solid with cold deionized water to remove any residual salts, and then dry under vacuum to yield the purified product.
Protocol 2: Purification by Column Chromatography
This protocol provides a general workflow for purifying the compound using silica gel chromatography.[5]
-
Eluent Selection: Using TLC, identify a solvent system that provides good separation of the product from impurities. A common starting point is a mixture of hexanes and ethyl acetate. For this compound, a system of 30-50% ethyl acetate in hexanes with 0.5% triethylamine is a good starting point. The target Rf for the product should be ~0.3.
-
Column Packing (Wet Loading):
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[5] Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM.
-
Carefully add the sample solution to the top of the silica gel.
-
Alternatively, for 'dry loading', pre-adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the low-polarity solvent, gradually increasing the polarity as the column runs (gradient elution).
-
Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
-
Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified compound.
Column Chromatography Workflow Diagram
Caption: Step-by-step workflow for column chromatography.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Methyl 4-aMino-6-chloronicotinate | 1256785-40-6 [chemicalbook.com]
common impurities in Methyl 4-amino-2-chloronicotinate and their removal
Technical Support Center: Methyl 4-amino-2-chloronicotinate
Welcome to the technical support guide for this compound (M4ACN), a key intermediate in pharmaceutical and agrochemical synthesis.[1] Ensuring the purity of this building block is critical for the success of downstream applications. This guide provides in-depth troubleshooting advice and frequently asked questions regarding common impurities and their removal, designed for researchers, chemists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in this compound?
Impurities in M4ACN typically originate from three main sources:
-
Unreacted Starting Materials: The synthesis of M4ACN often involves precursors like 2,4-dichloronicotinic acid or related compounds. Incomplete reactions can leave these starting materials in the final product.
-
Reaction By-products: Side reactions are common in heterocyclic chemistry.[2][3] Depending on the synthetic route, by-products such as isomers, over-chlorinated species, or products of incomplete amination can form.
-
Degradation Products: The ester functional group in M4ACN is susceptible to hydrolysis, especially in the presence of moisture, acid, or base, leading to the formation of the corresponding carboxylic acid (4-amino-2-chloronicotinic acid).
Q2: What purity level is generally required for this intermediate?
The required purity depends heavily on the end-use. For early-stage research and development, a purity of >95% might be acceptable. However, for use in GMP (Good Manufacturing Practice) synthesis of active pharmaceutical ingredients (APIs), purity requirements are much stricter, often exceeding 99.0% or even 99.5%, with specific limits on individual impurities.
Q3: What are the most common analytical methods for assessing the purity of M4ACN?
High-Performance Liquid Chromatography (HPLC) is the most robust and widely used technique for purity analysis of compounds like M4ACN.[4] A validated reversed-phase HPLC method can effectively separate the main compound from potential impurities, allowing for accurate quantification.[4][5][6] Other valuable techniques include:
-
Nuclear Magnetic Resonance (NMR): Useful for structural confirmation and detecting impurities with distinct proton or carbon signals.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) or GC (GC-MS), it is invaluable for identifying the molecular weight of unknown impurities.
-
Gas Chromatography (GC): Suitable for analyzing volatile impurities or if the main compound can be derivatized to increase its volatility.[6]
Troubleshooting Guide: Impurity Identification & Removal
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Problem 1: My crude product has low purity (<95%) with multiple unidentified peaks in the HPLC chromatogram.
Q: What are the likely impurities and how can I identify them?
A: Low purity in the crude product often points to a combination of unreacted starting materials and side-products. The identity of these impurities is entirely dependent on your synthetic route. For instance, a common synthesis involves the amination of a 2-chloro-4-fluoropyridine derivative.[7]
Visualizing Impurity Sources
The following diagram illustrates potential impurity entry points in a hypothetical synthesis.
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.sciencepg.com [article.sciencepg.com]
- 4. benchchem.com [benchchem.com]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl 4-amino-2-chloronicotinate
Welcome to the technical support center for the synthesis of Methyl 4-amino-2-chloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic process. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can optimize your reaction outcomes and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective route involves the chlorination of a 4-aminonicotinic acid derivative, followed by esterification. A key intermediate in many syntheses is 4-aminonicotinic acid itself.[1][2] The synthesis often starts from more readily available precursors, which are then functionalized. For instance, a multi-step synthesis starting from isoquinoline has been reported to produce 4-aminonicotinic acid with a good overall yield.[1]
Q2: I am observing a significant amount of a dechlorinated byproduct. What could be the cause?
Dechlorination is a common side reaction, particularly during hydrogenation steps if a nitro group is being reduced in the presence of a chloro-substituent on the pyridine ring.[3] This can also occur during palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, where a competing hydrodehalogenation pathway can exist.[4]
Q3: My reaction is stalling, and I'm getting low conversion to the product. What should I check?
Low conversion can be attributed to several factors:
-
Catalyst Inactivity: If you are using a palladium catalyst, ensure it has not been deactivated by exposure to air or impurities.
-
Insufficient Base: In reactions like the Buchwald-Hartwig amination, the choice and amount of base are critical for the catalytic cycle to proceed efficiently.[5][6]
-
Reaction Temperature: Some steps may require specific temperature control to overcome activation energy barriers.
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction.
Q4: I am having difficulty with the final purification of this compound. What methods are recommended?
Purification is often achieved through column chromatography on silica gel.[7][8] The choice of solvent system for elution is crucial and should be determined by thin-layer chromatography (TLC) analysis. Recrystallization can also be an effective method for obtaining a highly pure product, provided a suitable solvent is identified.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section delves into specific side reactions that can occur during the synthesis of this compound and provides actionable troubleshooting steps.
Issue 1: Hydrolysis of the Methyl Ester
Symptoms:
-
Presence of 4-amino-2-chloronicotinic acid in the final product or reaction mixture, detectable by LC-MS or NMR.
-
Lower than expected yield of the desired methyl ester.
Causality: The methyl ester group in this compound is susceptible to hydrolysis, especially in the presence of water and either acidic or basic conditions.[9][10] This reaction converts the ester back to the corresponding carboxylic acid. The rate of hydrolysis can be influenced by pH, temperature, and the presence of certain buffer species.[10]
Troubleshooting Protocol:
-
Strict Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Use techniques such as distilling solvents over a suitable drying agent.
-
Control of pH: If the reaction is performed under basic conditions, consider using a non-aqueous base or carefully controlling the amount of aqueous base used. For acidic conditions, minimize the amount of water present.
-
Temperature Management: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.
-
Work-up Procedure: During the work-up, neutralize the reaction mixture promptly and avoid prolonged contact with aqueous acidic or basic layers. Extract the product into an organic solvent as quickly as possible.
Issue 2: Over-chlorination or Undesired Chlorination
Symptoms:
-
Formation of dichlorinated or other regioisomers of the chlorinated pyridine ring.
-
Complex NMR spectra with multiple sets of aromatic signals.
Causality: The chlorination of aminopyridine derivatives can sometimes lead to the introduction of more than one chlorine atom or chlorination at an undesired position. The regioselectivity of the chlorination is highly dependent on the reaction conditions and the nature of the chlorinating agent.[11][12] The amino group is a strong activating group and can direct electrophilic substitution to multiple positions on the pyridine ring.
Troubleshooting Protocol:
-
Choice of Chlorinating Agent: Different chlorinating agents exhibit different selectivities. For instance, using Selectfluor™ with a chloride source like LiCl can provide high regioselectivity under mild conditions.[11][13]
-
Stoichiometry Control: Carefully control the stoichiometry of the chlorinating agent to favor mono-chlorination. A slow, portion-wise addition of the reagent can be beneficial.
-
Temperature Control: Perform the chlorination at a low temperature to enhance selectivity and minimize over-reaction.
-
Protecting Group Strategy: In some cases, it may be necessary to protect other reactive sites on the molecule to direct the chlorination to the desired position.
Issue 3: Decarboxylation of Nicotinic Acid Intermediates
Symptoms:
-
Formation of 4-amino-2-chloropyridine as a byproduct.
-
Gas evolution (CO2) during the reaction.
Causality: Nicotinic acid and its derivatives can undergo decarboxylation, particularly at elevated temperatures.[14][15] This side reaction leads to the loss of the carboxylic acid (or ester) group and the formation of the corresponding pyridine derivative. The presence of certain catalysts can also promote this process.[14][16]
Troubleshooting Protocol:
-
Temperature Control: Avoid excessive heating during reaction steps involving nicotinic acid intermediates. Monitor the reaction temperature closely.
-
Reaction Time: Minimize the reaction time at elevated temperatures to reduce the extent of decarboxylation.
-
pH Adjustment: The stability of the carboxylic acid group can be pH-dependent. In some cases, maintaining a specific pH range can suppress decarboxylation.[17][18]
-
Catalyst Selection: If a catalyst is being used, ensure it does not promote decarboxylation under the reaction conditions.
Issue 4: Side Reactions in Palladium-Catalyzed Amination (Buchwald-Hartwig type)
Symptoms:
-
Formation of a hydrodehalogenated byproduct (dechlorinated starting material).
-
Formation of imine byproducts.
-
Low yield of the desired aminated product.
Causality: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it can be accompanied by side reactions.[19][20] A common side reaction is the β-hydride elimination from the palladium-amide intermediate, which leads to the formation of a hydrodehalogenated arene and an imine.[4]
Troubleshooting Protocol:
-
Ligand Selection: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction.[6] Bulky, electron-rich ligands often promote the desired reductive elimination over β-hydride elimination.
-
Base Selection: The strength and nature of the base can significantly influence the reaction outcome. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[5]
-
Solvent Choice: The polarity and coordinating ability of the solvent can affect the stability of the catalytic intermediates. Toluene and dioxane are frequently used solvents.[5]
-
Temperature Optimization: The reaction temperature should be carefully optimized to favor the desired C-N bond formation while minimizing side reactions.
Data Summary Table
| Side Reaction | Key Contributing Factors | Recommended Mitigation Strategies |
| Ester Hydrolysis | Presence of water, acidic/basic conditions, high temperature.[9][10] | Use anhydrous conditions, control pH, lower reaction temperature. |
| Over-chlorination | Highly reactive chlorinating agent, excess reagent, high temperature. | Choose a selective chlorinating agent, control stoichiometry, low temperature.[11][12] |
| Decarboxylation | High temperature, prolonged reaction times.[14][15] | Avoid excessive heat, minimize reaction time, control pH.[17][18] |
| Buchwald-Hartwig Side Reactions | Inappropriate ligand/base/solvent, high temperature.[4][5] | Optimize ligand, base, and solvent; control temperature. |
Experimental Workflow Diagrams
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Mechanism of Ester Hydrolysis
Caption: Simplified mechanism of ester hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. jk-sci.com [jk-sci.com]
- 7. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 18. CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature - Google Patents [patents.google.com]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Temperature for the Synthesis of Methyl 4-amino-2-chloronicotinate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Methyl 4-amino-2-chloronicotinate. This valuable heterocyclic building block is a key intermediate in the development of various pharmaceutical agents. The nucleophilic aromatic substitution (SNAr) reaction used for its synthesis is highly sensitive to reaction parameters, with temperature being one of the most critical variables influencing yield, purity, and reaction time.
This document provides in-depth troubleshooting advice, FAQs, and a validated protocol to systematically optimize the reaction temperature, ensuring reproducible and high-quality results.
Section 1: Troubleshooting Guide: Common Temperature-Related Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction yield is low, with a significant amount of unreacted starting material (e.g., Methyl 2,4-dichloronicotinate) remaining even after prolonged reaction times. What is the likely cause?
Answer: This classic symptom points towards insufficient activation energy for the reaction to proceed to completion. The amination of the pyridine ring is a nucleophilic aromatic substitution (SNAr), which has a considerable energy barrier that must be overcome.
-
Causality: The reaction temperature is likely too low. At suboptimal temperatures, only a small fraction of the reactant molecules possess the necessary kinetic energy to overcome the activation energy barrier of the rate-determining step—the formation of the Meisenheimer complex. Consequently, the reaction rate is exceedingly slow, leading to incomplete conversion. According to the Arrhenius equation, the rate constant is exponentially dependent on temperature. A modest increase in temperature can lead to a significant increase in reaction rate.
-
Recommended Actions:
-
Incremental Temperature Increase: Raise the reaction temperature in controlled increments (e.g., 10-15 °C) and monitor the consumption of the starting material by TLC or HPLC.
-
Solvent Consideration: Ensure your solvent has a boiling point that can accommodate the higher temperature. If you are using a low-boiling solvent like THF, consider switching to a higher-boiling alternative such as dioxane, DMF, or toluene, which can facilitate reactions at higher temperatures.[1]
-
Verify Reagent Concentration: While temperature is the primary suspect, ensure that the concentration of your aminating agent (e.g., aqueous ammonia, ammonia in an organic solvent) is adequate.
-
Question 2: My starting material is consumed, but the final product is impure, showing multiple spots on a TLC plate or several peaks in the HPLC chromatogram. How can temperature be the culprit?
Answer: High product conversion coupled with low purity strongly suggests the formation of side products, a common consequence of excessive reaction temperatures.
-
Causality: While higher temperatures accelerate the desired reaction, they can disproportionately accelerate undesired reaction pathways that have higher activation energies. Potential side reactions include:
-
Decomposition: The starting material or the product, this compound, may be thermally labile and decompose at elevated temperatures. This is often indicated by a darkening of the reaction mixture (e.g., turning dark brown or black).
-
Formation of Isomers: Although the chloro group at the 4-position is more activated towards nucleophilic substitution than the one at the 2-position, excessively high temperatures can sometimes lead to a loss of selectivity and minor formation of the 2-amino-4-chloro isomer.
-
Reaction with Solvent: At high temperatures, some solvents (like DMF) can decompose or react with the reagents, leading to impurities.
-
-
Recommended Actions:
-
Systematic Temperature Reduction: Decrease the reaction temperature. The goal is to find a "sweet spot" where the rate of the desired amination is reasonably fast, while the rates of side reactions are negligible.[2] Refer to the optimization protocol in Section 2.
-
Time Study: At a slightly lower temperature, run a time-course experiment. It's possible that the main product forms cleanly first, and impurities arise from its subsequent decomposition upon prolonged heating. The optimal conditions may involve a lower temperature for a slightly longer duration.
-
Question 3: The reaction proceeds quickly at first but then stalls, leaving ~15-20% of the starting material unreacted. Why would this happen?
Answer: A reaction that starts but fails to reach completion can be due to several factors, some of which are indirectly related to temperature.
-
Causality:
-
Reagent Volatility: If you are using a volatile aminating agent like ammonia gas or a solution of ammonia in a low-boiling solvent, running the reaction at too high a temperature in an open or poorly sealed vessel can lead to the loss of the reagent over time, causing the reaction to stop.
-
Pressure Build-up: When heating a sealed reaction vessel, the pressure inside increases significantly. This can alter the reaction equilibrium or, in the case of using ammonia gas, inhibit the further dissolution of the gas into the reaction mixture.
-
Thermal Deactivation of a Catalyst: If a catalyst is being used (e.g., in a palladium-catalyzed amination, which is an alternative route), high temperatures can cause the catalyst to decompose or precipitate, halting the reaction.[3]
-
-
Recommended Actions:
-
Use a Sealed Vessel: For reactions involving volatile reagents like ammonia, it is imperative to use a properly sealed pressure vessel or a high-pressure autoclave. This maintains the concentration of the aminating agent throughout the reaction.
-
Staged Temperature Profile: Consider starting the reaction at a lower temperature to ensure all reagents are well-mixed and dissolved before gradually increasing the temperature to the optimal point.
-
Re-evaluate Solvent Choice: Ensure the chosen solvent can maintain the solubility of all reactants and intermediates throughout the reaction course at the target temperature.
-
Section 2: Experimental Protocol for Temperature Optimization
This protocol provides a systematic workflow for determining the optimal reaction temperature for the synthesis of this compound from Methyl 2,4-dichloronicotinate and aqueous ammonia.
Objective: To identify the reaction temperature that provides the highest yield of pure product in a reasonable timeframe.
Methodology: Parallel Reaction Screening
-
Setup: Prepare five identical small-scale reactions in pressure-rated vials or tubes. For each reaction, charge a vial with:
-
Methyl 2,4-dichloronicotinate (1.0 equiv)
-
Dioxane (to create a 0.5 M solution)
-
Aqueous Ammonia (28-30%, 5.0 equiv)
-
A small magnetic stir bar.
-
-
Execution:
-
Seal all vials securely.
-
Place each vial in a separate well of a pre-heated parallel synthesis block or in separate oil baths.
-
Set the temperatures for the five reactions: 40 °C, 60 °C, 80 °C, 100 °C, and 120 °C .
-
Stir all reactions at a consistent rate.
-
-
Monitoring:
-
After a set time (e.g., 4 hours), carefully cool one vial from each temperature to room temperature.
-
Vent the vial safely in a fume hood.
-
Withdraw a small aliquot of the reaction mixture, dilute it with acetonitrile, and analyze by HPLC to determine the ratio of starting material to product.
-
Also, spot the aliquot on a TLC plate to visually assess for the formation of impurities.
-
Continue the reactions, taking time points at 8, 16, and 24 hours, or until the reaction at one of the temperatures appears complete.
-
-
Workup & Analysis:
-
Once a reaction is deemed complete (or has reached a plateau), cool it to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Determine the crude yield and assess the purity of the isolated product by HPLC and 1H NMR.
-
-
Data Interpretation:
-
Compare the yield and purity across the different temperatures.
-
The optimal temperature is the one that gives the highest yield of pure product in the shortest amount of time. A temperature that gives 95% yield and 99% purity in 8 hours is superior to one that gives 98% yield but only 90% purity in 4 hours.
-
Data Summary Table (Illustrative Results)
| Experiment | Temperature (°C) | Reaction Time (h) | Conversion (HPLC %) | Purity (HPLC %) | Isolated Yield (%) | Observations |
| 1 | 40 | 24 | 35% | >99% | ~33% | Very slow reaction |
| 2 | 60 | 24 | 85% | >99% | ~82% | Clean but incomplete |
| 3 | 80 | 16 | >99% | 99% | 96% | Clean and complete |
| 4 | 100 | 8 | >99% | 94% | 92% | Minor impurities formed |
| 5 | 120 | 8 | >99% | 85% | 83% | Significant side products, dark color |
Workflow for Temperature Optimization
Caption: Workflow for optimizing reaction temperature.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for this amination reaction if I don't have time for a full optimization study?
A good empirical starting point for nucleophilic aromatic substitutions on chloropyridines is often in the range of 60-80 °C. This range is typically energetic enough to promote the reaction at a reasonable rate without immediately causing significant decomposition. However, performing at least two parallel reactions (e.g., 70 °C and 90 °C) is highly recommended to quickly gauge the thermal sensitivity of the reaction.
Q2: How does the choice of the leaving group at the 4-position (e.g., F vs. Cl) affect the optimal temperature?
The reactivity of halogens in SNAr reactions on pyridines generally follows the order F > Cl > Br > I. A C-F bond is highly polarized, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Therefore, if you are starting with Methyl 2-chloro-4-fluoronicotinate, the reaction will likely proceed at a significantly lower temperature compared to the 2,4-dichloro analogue.[4] You might start your optimization at room temperature or 40 °C for a fluoro-substituted precursor.
Q3: Can microwave heating be used to optimize this reaction?
Yes, microwave synthesis is an excellent tool for rapid reaction optimization. The precise temperature control and rapid heating can significantly shorten reaction times. You can screen temperatures from 60 °C to 140 °C in a matter of hours, with each experiment taking only 10-60 minutes. This high-throughput approach is ideal for quickly identifying the optimal conditions.
Q4: What specific safety precautions should be taken when running amination reactions at elevated temperatures?
Safety is paramount, especially when heating reactions involving ammonia.
-
Pressure Equipment: Always use a vessel rated for the temperature and pressure you anticipate. Never heat a tightly sealed, standard round-bottom flask.
-
Ventilation: All work must be conducted in a certified chemical fume hood. Ammonia is corrosive and toxic.
-
Blast Shield: Use a blast shield in front of the reaction apparatus, especially during initial trials at higher temperatures.
-
Proper Cooling/Venting: Always cool the reaction vessel to room temperature before opening it. Vent the vessel slowly and carefully, pointing the opening away from you towards the back of the fume hood.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Methyl 4-amino-2-chloronicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs for catalyst selection in cross-coupling reactions involving Methyl 4-amino-2-chloronicotinate, a common yet challenging substrate.
Introduction: The Challenge of Coupling with Aminochloronicotinates
This compound presents a unique set of challenges in cross-coupling reactions. The presence of multiple nitrogen atoms—both in the pyridine ring and the amino substituent—can lead to catalyst inhibition or poisoning.[1][2][3][4] The electron-donating nature of the amino group also affects the reactivity of the C-Cl bond, making oxidative addition, a critical step in the catalytic cycle, more difficult.[1] This guide will help you navigate these complexities and select the optimal catalyst system for your desired transformation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is failing or giving low yields. What are the likely causes?
A1: Low yields or reaction failure are common with this substrate and can often be attributed to several factors:
-
Catalyst Inhibition: The lone pair of electrons on both the pyridine and amino nitrogens can coordinate with the palladium catalyst, leading to its deactivation.[1][2] This is a primary cause of sluggish or stalled reactions.
-
Inactive Catalyst System: 2-chloropyridines are less reactive than their bromo or iodo counterparts.[2] Standard catalysts like Pd(PPh₃)₄ may not be active enough to facilitate the oxidative addition of the C-Cl bond.[2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and can significantly impact the reaction outcome.[1]
-
Oxygen Contamination: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Inadequate degassing can lead to catalyst deactivation.[1][5]
Q2: What are the most common side reactions, and how can I minimize them?
A2: Several side reactions can compete with your desired cross-coupling:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene. To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions.[1]
-
Dehalogenation: The starting material is reduced, replacing the chlorine with a hydrogen atom. This can be caused by hydride sources in the reaction mixture, such as certain solvents or bases.[2]
-
Homocoupling: The boronic acid couples with itself. This can be exacerbated by the presence of oxygen, which can lead to the oxidative coupling of the boronic acid.[2][5]
Q3: Which palladium catalyst and ligand combination is a good starting point for Suzuki-Miyaura coupling with this substrate?
A3: For challenging substrates like this compound, a robust catalyst system is required. A highly effective starting point is a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[1] These ligands are known to be effective for heteroaryl couplings.[1] Modern pre-catalysts, like the Buchwald G3 pre-catalysts, can also provide a more active and stable catalytic species.[1]
Q4: Can I use other cross-coupling reactions with this compound?
A4: Yes, several other cross-coupling reactions can be employed:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, this reaction is a powerful tool.[6][7] Catalyst systems often involve palladium precursors with specialized biaryl phosphine ligands.[8]
-
Sonogashira Coupling: To form C-C triple bonds, the Sonogashira reaction is used.[9][10] This typically requires a palladium catalyst and a copper(I) co-catalyst.[9]
-
Heck Reaction: For the coupling of the aryl chloride with an alkene, the Heck reaction is a viable option.[11][12] Palladium acetate is a common catalyst precursor for this transformation.[11]
-
Nickel-Catalyzed Coupling: For certain transformations, nickel catalysts can be an effective alternative to palladium, especially for coupling with alkyl halides.[13]
Troubleshooting Guide
Problem 1: Low or No Conversion
If you observe starting material remaining after the expected reaction time, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Failed Reactions Involving Methyl 4-amino-2-chloronicotinate
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that a failed reaction is not just a setback but a complex puzzle. This guide is designed to provide you with a systematic, cause-and-effect approach to troubleshooting common failures when working with Methyl 4-amino-2-chloronicotinate. We will move beyond simple checklists to explore the underlying chemical principles governing this versatile yet sometimes challenging heterocyclic building block.
Section 1: Foundational Knowledge & Pre-Reaction Checks
Before blaming the reaction conditions, it is imperative to validate the foundational parameters. A significant percentage of failed reactions can be traced back to overlooked issues with reagents or the experimental setup.
Q1: What are the critical properties and stability considerations for this compound?
Understanding the inherent reactivity and stability of your starting material is the first line of defense against reaction failure. This compound possesses three key functional groups: an electron-donating amine, a methyl ester susceptible to hydrolysis, and a chloro group at an electron-deficient position, making it a viable substrate for cross-coupling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1018678-37-9 | [][2] |
| Molecular Formula | C₇H₇ClN₂O₂ | [][2] |
| Molecular Weight | 186.60 g/mol | [2][3] |
| Appearance | White to light yellow crystalline solid | [4][5] |
| Storage Conditions| 2-8°C, under inert atmosphere, protected from light |[3][6] |
Key Stability Insights:
-
Hydrolytic Sensitivity: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either strongly acidic or basic conditions, particularly at elevated temperatures.[7][8]
-
Handling: The compound is an irritant; always handle with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area.[9][10]
Q2: My reaction shows no conversion of the starting material. What is the universal checklist I should run through first?
A complete lack of reactivity often points to a fundamental flaw in the reaction setup rather than a subtle optimization issue. The following workflow provides a logical diagnostic path.
A critical and often underestimated factor is the maintenance of an inert atmosphere for oxygen-sensitive reactions like palladium-catalyzed couplings.[11]
Protocol 1: Establishing an Inert Reaction Atmosphere
-
Assembly: Assemble your glassware (oven-dried and cooled under vacuum) and seal the reaction vessel with a rubber septum.
-
Purging: Insert a needle connected to a vacuum line and another needle connected to an inert gas (Argon or Nitrogen) source.
-
Cycle: Evacuate the flask under vacuum for 1-2 minutes, then backfill with the inert gas.
-
Repetition: Repeat this evacuate/backfill cycle 3-5 times to ensure the complete removal of atmospheric oxygen.[11]
-
Solvent Addition: Add degassed solvents via cannula or syringe under a positive pressure of inert gas.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The 2-chloro position on the pyridine ring is an ideal handle for C-C and C-N bond formation. However, aryl chlorides are the least reactive of the aryl halides, and pyridine-based substrates introduce unique challenges.
Q3: My Suzuki-Miyaura coupling is giving low to no yield. How can I overcome the low reactivity of the C-Cl bond?
This is a classic challenge. The high bond dissociation energy of the aryl chloride bond makes the initial oxidative addition of the palladium(0) catalyst the rate-determining step of the catalytic cycle.[12][13] Furthermore, the pyridine nitrogen can act as a ligand, coordinating to the palladium center and potentially inhibiting catalysis.
Actionable Solutions:
-
Switch to a Specialized Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[14] Success hinges on using a catalyst system specifically designed for this challenge.
-
Ligands: Employ bulky, electron-rich phosphine ligands (Buchwald ligands). These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species.[14][15]
-
Precatalysts: Use modern, air-stable palladium precatalysts (e.g., G3-XPhos, G4-SPhos). These provide a reliable and reproducible method for generating the active Pd(0) catalyst in situ, often leading to higher yields.[15]
-
Table 2: Recommended Catalyst Systems for Suzuki Coupling of Aryl Chlorides
| Catalyst/Precatalyst | Ligand | Common Solvents | Common Bases | Rationale & Notes |
|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos or SPhos | Toluene, Dioxane, THF/H₂O | K₃PO₄, K₂CO₃ | A robust system for difficult couplings. The bulky, electron-rich ligand facilitates oxidative addition.[14][15] |
| XPhos Pd G3/G4 | (Internal) | Toluene, Dioxane, 2-MeTHF | K₃PO₄, Cs₂CO₃ | Air-stable precatalyst ensures accurate stoichiometry and reproducible generation of active Pd(0). Excellent for challenging substrates.[15] |
| Pd(OAc)₂ | RuPhos | Dioxane/H₂O | K₃PO₄ | Another effective biarylphosphine ligand for activating C-Cl bonds. |
-
Optimize the Base and Solvent:
-
Base: A moderately strong base is required to activate the boronic acid/ester. Aqueous potassium phosphate (K₃PO₄) is often an excellent choice for aryl chloride couplings.[16]
-
Solvent: A biphasic system like Toluene/Water or Dioxane/Water can be effective, helping to bring both the organic-soluble aryl halide and water-soluble base into proximity.[16]
-
Q4: My Buchwald-Hartwig amination is failing. What are the key parameters to adjust?
Similar to the Suzuki coupling, the primary obstacle is the oxidative addition of the C-Cl bond. The choice of ligand and base is paramount for success.[12][15]
Actionable Solutions:
-
Ligand Selection is Critical: The choice of ligand dictates success. For electron-rich aryl chlorides, highly active, bulky ligands are required.
-
Base Choice and Quality: A strong, non-nucleophilic base is essential to deprotonate the amine without competing in the reaction.
-
Sodium tert-butoxide (NaOtBu) is the most common and effective base.[17]
-
Ensure the base is fresh and has been handled under anhydrous conditions, as it is highly hygroscopic.
-
-
Solvent: Strictly anhydrous and deoxygenated aprotic solvents are necessary. Toluene and 1,4-dioxane are standard choices.[12][18]
Section 3: Common Side Reactions and Other Failure Modes
Beyond a simple lack of conversion, you may encounter new products or the disappearance of your starting material without forming the desired product.
Q5: My reaction is messy, with multiple unidentified spots on TLC. What are the likely side reactions?
With a multifunctional molecule like this compound, several side reactions are possible.
-
Protodeboronation (Suzuki): The boronic acid coupling partner loses its boron group, which is replaced by a hydrogen atom. This is a common failure mode, especially with excess base or extended reaction times at high temperatures.[11]
-
Solution: Use the minimum effective amount of base, consider a milder base (e.g., K₂CO₃), shorten reaction times, or use more stable boronic esters like pinacol esters.[11]
-
-
Dehalogenation: The starting material's chloro group is replaced by a hydrogen atom, yielding Methyl 4-aminonicotinate. This can be promoted by certain catalyst systems or impurities.
-
Solution: Screen different ligands and lower the reaction temperature. Ensure high-purity reagents.[12]
-
-
Ester Hydrolysis: As mentioned, the methyl ester can hydrolyze under basic conditions. If the corresponding carboxylic acid is observed (e.g., by LC-MS), this is the likely culprit.
Q6: I am attempting a nucleophilic aromatic substitution (SNAAr) with a nucleophile (e.g., an alkoxide), but it's not working. Why?
This is a failure rooted in fundamental electronic effects. A successful SNAAr reaction requires the aromatic ring to be electron-deficient, typically achieved by having strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group.
In this compound, the 4-amino group is strongly electron-donating , which enriches the ring with electron density and deactivates it towards nucleophilic attack. Therefore, classical, uncatalyzed SNAAr is electronically disfavored and highly unlikely to proceed under standard conditions. The Buchwald-Hartwig reaction is, in essence, a palladium-catalyzed workaround for this exact problem.
Section 4: Reference Experimental Protocols
These protocols provide a validated starting point for your experiments. Optimization will likely be necessary for your specific substrates.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried vial, add this compound (1.0 equiv), the boronic acid or ester partner (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inerting: Seal the vial and establish an inert atmosphere using the procedure in Protocol 1.
-
Catalyst Addition: Under positive inert gas pressure, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and ligand (if not using a precatalyst).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 0.1 M concentration) via syringe.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Setup: To an oven-dried vial, add the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%) and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Inerting: Seal the vial and establish an inert atmosphere.
-
Reagent Addition: Under positive inert gas pressure, add a solution of this compound (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv) in an anhydrous, degassed solvent (e.g., Toluene, 0.1 M).
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C) and monitor for completion.
-
Workup: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography.
By applying these diagnostic principles and protocols, you can transform a failed reaction into a successful outcome.
References
- 2. This compound | C7H7ClN2O2 | CID 59553903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 8. WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 18. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
preventing decomposition of Methyl 4-amino-2-chloronicotinate during storage
Welcome to the technical support center for Methyl 4-amino-2-chloronicotinate. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during experimental workflows.
I. Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of high-purity this compound?
High-purity this compound is typically a solid. The color can vary, so it is important to consult the certificate of analysis provided by the supplier.
Q2: What are the primary known decomposition pathways for this molecule?
Based on the functional groups present, the two primary anticipated degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, which would yield 4-amino-2-chloronicotinic acid. This process can be catalyzed by acidic or basic conditions. Studies on similar nicotinic acid esters have shown that this is a common degradation pathway.[1]
-
Oxidation: The aminopyridine ring system can be susceptible to oxidation. The amino group, in particular, is an electron-donating group that can be oxidized.[2] For related aminopyridine compounds, oxidation can lead to the formation of N-oxides or nitro-substituted derivatives, especially under oxidative stress conditions.[1]
Q3: How can I quickly check for signs of decomposition?
A visual inspection for changes in color or consistency can be an initial indicator. However, for a more definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are recommended to check for the presence of impurities or degradation products.
II. Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound, likely linked to its decomposition.
Q1: My reaction is yielding a significant amount of a more polar byproduct. What is the likely cause?
-
Answer: A more polar byproduct is often indicative of the hydrolysis of the methyl ester to the corresponding carboxylic acid (4-amino-2-chloronicotinic acid).
-
Causality: This can occur if the compound has been exposed to moisture, or if the reaction conditions are acidic or basic. Esters are known to undergo hydrolysis under both acidic and basic conditions.[3]
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure that all solvents used are anhydrous.
-
Control Reaction pH: If your reaction conditions are not pH-neutral, consider if they are contributing to hydrolysis.
-
Check Starting Material Purity: Before starting your reaction, run a quick purity check on your stored this compound using HPLC or TLC to ensure it has not already degraded. A suitable HPLC method can separate the ester from its potential acid degradant.[1]
-
-
Q2: I'm observing discoloration (e.g., yellowing or darkening) of the solid compound upon storage. What does this indicate?
-
Answer: Discoloration often suggests oxidative degradation or the formation of minor impurities over time.
-
Causality: The amino group on the pyridine ring can be susceptible to oxidation, which can lead to the formation of colored byproducts.[2] Exposure to air (oxygen) and light can accelerate these processes.
-
Troubleshooting Steps:
-
Inert Atmosphere Storage: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.
-
Light Protection: Store the compound in an amber vial or in a dark location to prevent photodegradation.
-
Purity Re-evaluation: If discoloration is observed, it is crucial to re-assess the purity of the material before use, as the colored impurities may interfere with your reaction.
-
-
Q3: My NMR spectrum shows unexpected peaks, including a broad singlet in the downfield region. What could this be?
-
Answer: The presence of a broad singlet in the downfield region (typically >10 ppm) is characteristic of a carboxylic acid proton. This strongly suggests that a portion of your sample has hydrolyzed to 4-amino-2-chloronicotinic acid.
-
Causality: As mentioned, exposure to moisture is the most likely cause of this hydrolysis.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected NMR peaks.
-
III. Recommended Storage & Handling Protocols
To minimize decomposition, adhere to the following storage conditions. The recommendations are based on the chemical properties of the molecule and general best practices for similar compounds.
| Parameter | Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions.[4] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidation of the amino group.[4] |
| Light | Protect from Light (Amber Vial) | Prevents potential photodegradation. |
| Moisture | Store in a desiccator or dry box | Prevents hydrolysis of the methyl ester.[5][6] |
| Container | Tightly sealed container | Prevents exposure to atmospheric moisture and oxygen.[7][8][9] |
IV. Experimental Protocol for Quality Control
This section provides a general reversed-phase HPLC method to assess the purity of this compound and detect the primary suspected hydrolysis degradant, 4-amino-2-chloronicotinic acid.
Objective: To develop a stability-indicating HPLC method for the quantitative analysis of this compound in the presence of its degradation products.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Reference standards for this compound and, if available, 4-amino-2-chloronicotinic acid.
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Example Gradient: 10% Acetonitrile to 90% Acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of the main compound; likely around 254 nm.
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of your this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Dilute this stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
4. Forced Degradation Study (Method Validation): To ensure the method is "stability-indicating," forced degradation studies should be performed on a sample of the material.[5][7][10][11][12] This demonstrates that the method can separate the intact drug from its degradation products.
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified time.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose the sample to UV light.
After exposure, neutralize the acidic and basic samples and dilute all samples to the working concentration for HPLC analysis. The goal is to achieve partial degradation (around 10-20%) to demonstrate separation.[11]
5. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The retention time of the main peak should match that of the reference standard.
-
In the forced degradation samples, new peaks corresponding to degradation products should be well-resolved from the main peak. The hydrolysis product (the carboxylic acid) is expected to have a shorter retention time in reversed-phase HPLC due to its increased polarity.
Caption: Key decomposition pathways and preventative storage strategies.
V. References
-
Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound? (2013). ResearchGate.
-
A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. (2018). MDPI.
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. (2008). BMC Psychiatry.
-
Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. (2023). International Journal of Pharmacy Research & Technology.
-
Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form. (2016). ResearchGate.
-
Forced Degradation Studies. (2016). MedCrave online.
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
-
This compound | C7H7ClN2O2 | CID 59553903. (n.d.). PubChem.
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Center for Biotechnology Information.
-
A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid. (n.d.). Benchchem.
-
CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde. (n.d.). Google Patents.
-
Method for synthesizing 2-chloro-3-amino-4-methylpyridine by ethyl cyanoacetate and acetone. (n.d.). Patsnap Eureka.
-
Methyl 4-amino-6-chloronicotinate | 1256785-40-6. (n.d.). Sigma-Aldrich.
-
Analytical methods to determine phosphonic and amino acid group-containing pesticides. (2025). ResearchGate.
-
Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. (n.d.). PubMed.
-
NICOTINIC ACID EXTRA PURE. (n.d.). Loba Chemie.
References
- 1. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprt.org [ijprt.org]
- 3. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 4-amino-6-chloronicotinate | 1256785-40-6 [sigmaaldrich.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. benchchem.com [benchchem.com]
- 9. CN118388401A - Preparation method of 4-amino-2-chloronicotinaldehyde - Google Patents [patents.google.com]
- 10. ajrconline.org [ajrconline.org]
- 11. Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid | International Journal of Pharmacy Research & Technology (IJPRT) [ijprt.org]
- 12. biomedres.us [biomedres.us]
Validation & Comparative
A Technical Guide to the Reactivity of Methyl 4-amino-2-chloronicotinate in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agricultural chemistry, the pyridine scaffold remains a cornerstone for the development of novel bioactive molecules. The functionalization of this heterocycle, particularly through nucleophilic aromatic substitution (SNAr), offers a powerful strategy for introducing molecular diversity. Among the vast array of substituted pyridines, Methyl 4-amino-2-chloronicotinate stands out as a versatile building block, featuring a unique combination of substituents that intricately modulate its reactivity.[1][2]
This guide provides an in-depth comparison of the reactivity of this compound with other halopyridines, grounded in the fundamental principles of physical organic chemistry. While direct kinetic data for this specific molecule is not extensively reported in the literature, this guide will equip researchers with the theoretical framework and practical experimental protocols to quantitatively assess its reactivity and make informed decisions in their synthetic endeavors.
The Landscape of Halopyridine Reactivity in SNAr
The susceptibility of a halopyridine to nucleophilic attack is fundamentally governed by the electronic and steric environment of the pyridine ring. The electron-withdrawing nature of the ring nitrogen atom inherently makes the pyridine nucleus electron-deficient, thereby activating it towards nucleophilic attack, a feature not observed in its carbocyclic counterpart, benzene.[3] This activation is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen, as the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom through resonance.[3]
The established order of reactivity for simple chloropyridine isomers in SNAr reactions is a testament to this principle: 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine.[4] Substitution at the meta (C3 and C5) positions does not allow for this direct resonance stabilization by the nitrogen atom, resulting in a significantly higher energy intermediate and a consequently slower reaction rate.[3]
The nature of the halogen leaving group also plays a critical role. In many SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the Meisenheimer complex.[3] Consequently, the reactivity order often follows the trend of F > Cl > Br > I, which correlates with the electronegativity of the halogen and its ability to polarize the carbon-halogen bond, making the carbon atom more electrophilic.[5]
Deconstructing the Reactivity of this compound
This compound presents a fascinating case study in substituent effects on SNAr reactivity. Its structure comprises:
-
A chlorine atom at the 2-position: This is an ortho position relative to the ring nitrogen, which is inherently activated towards nucleophilic attack.
-
An amino group at the 4-position: The amino group is a strong electron-donating group through resonance. In the context of an already electron-deficient pyridine ring, this donation of electron density is expected to decrease the electrophilicity of the ring carbons, thereby deactivating the molecule towards nucleophilic attack compared to an unsubstituted 2-chloropyridine.
-
A methyl carboxylate group at the 3-position: This is an electron-withdrawing group through both induction and resonance, which would be expected to increase the electrophilicity of the pyridine ring and enhance its reactivity towards nucleophiles.
The overall reactivity of this compound is therefore a result of the interplay of these opposing electronic effects. The activating effect of the 2-chloro position is tempered by the deactivating resonance effect of the 4-amino group, while being enhanced by the electron-withdrawing nature of the 3-methoxycarbonyl group.
Qualitative Reactivity Comparison
Based on these electronic principles, we can construct a qualitative comparison of the expected reactivity of this compound with other relevant halopyridines in SNAr reactions.
| Compound | Halogen Position | Other Substituents | Predicted Relative Reactivity in SNAr | Rationale |
| This compound | 2- (ortho) | 4-amino (electron-donating), 3-methoxycarbonyl (electron-withdrawing) | Moderate | The activating 2-position is counteracted by the 4-amino group, but enhanced by the 3-methoxycarbonyl group. |
| 2-Chloropyridine | 2- (ortho) | None | High | Activated ortho position with no deactivating groups. |
| 4-Chloropyridine | 4- (para) | None | Very High | Highly activated para position. |
| 3-Chloropyridine | 3- (meta) | None | Very Low | Meta position is not significantly activated by the ring nitrogen. |
| 2,4-Dichloropyridine | 2- (ortho), 4- (para) | 4-chloro (electron-withdrawing) | Very High (at C4) | Both positions are activated, and the additional chlorine atom is electron-withdrawing, further enhancing reactivity. |
| 2-Chloro-5-nitropyridine | 2- (ortho) | 5-nitro (strongly electron-withdrawing) | Extremely High | The powerful electron-withdrawing nitro group strongly activates the ring for nucleophilic attack.[6] |
Proposed Experimental Protocol for Quantitative Reactivity Comparison
To obtain quantitative data on the reactivity of this compound, a comparative kinetic study is recommended. The following protocol outlines a general procedure for comparing its reaction rate with other halopyridines using a common nucleophile, such as piperidine, and monitoring the reaction progress by High-Performance Liquid Chromatography (HPLC).
Objective: To determine the second-order rate constants for the reaction of various halopyridines with piperidine under identical conditions.
Materials:
-
This compound
-
2-Chloropyridine
-
4-Chloropyridine
-
3-Chloropyridine
-
2,4-Dichloropyridine
-
2-Chloro-5-nitropyridine
-
Piperidine (freshly distilled)
-
Anhydrous solvent (e.g., acetonitrile or DMSO)
-
Internal standard (e.g., naphthalene or biphenyl)
-
HPLC system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each halopyridine (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of piperidine (e.g., 1 M) in the same solvent.
-
Prepare a stock solution of the internal standard (e.g., 0.05 M).
-
-
Reaction Setup:
-
In a series of temperature-controlled reaction vials, add a known volume of the halopyridine stock solution and the internal standard stock solution.
-
Equilibrate the vials to the desired reaction temperature (e.g., 50 °C).
-
To initiate the reaction, add a known volume of the piperidine stock solution to each vial simultaneously. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
-
-
Reaction Monitoring:
-
At regular time intervals, withdraw an aliquot from each reaction vial.
-
Immediately quench the reaction by diluting the aliquot into a vial containing a quenching solution (e.g., a dilute acid in the mobile phase).
-
Analyze the quenched samples by HPLC.
-
-
HPLC Analysis:
-
Develop an HPLC method that provides good separation of the starting halopyridine, the product, and the internal standard.
-
Monitor the disappearance of the starting halopyridine peak area relative to the internal standard peak area over time.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the halopyridine (ln[Halopyridine]) versus time.
-
The slope of this plot will be the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k2) can be calculated by dividing kobs by the concentration of piperidine: k2 = kobs / [Piperidine].
-
Compare the k2 values for all the tested halopyridines to establish a quantitative reactivity order.
-
Visualizing the SNAr Mechanism and Experimental Workflow
Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr) on halopyridines.
Caption: Experimental workflow for the comparative kinetic analysis of halopyridine reactivity.
Conclusion
This compound is a pyridine derivative with a nuanced reactivity profile governed by a delicate balance of competing electronic effects. While its 2-chloro substituent activates it for nucleophilic aromatic substitution, the 4-amino group provides a deactivating influence, which is in turn modulated by the electron-withdrawing 3-methoxycarbonyl group. A thorough understanding of these principles, coupled with the application of the provided experimental protocol, will empower researchers to quantitatively assess its reactivity. This knowledge is paramount for the strategic design of synthetic routes and the efficient development of novel chemical entities for a wide range of applications.
References
- 1. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Methyl 4-Amino-2-Chloronicotinate
This guide provides a comprehensive framework for the validation of analytical methods for Methyl 4-amino-2-chloronicotinate, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the purity and quality of such starting materials is paramount. A rigorously validated analytical method is not merely a regulatory formality; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built.
This document moves beyond a simple checklist of validation parameters. It delves into the scientific rationale behind experimental design, offers comparative insights into methodological choices, and provides actionable protocols grounded in global regulatory standards. Our approach is aligned with the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3]
Strategic Selection of the Analytical Technique
The first critical decision is the choice of the analytical instrument. For a molecule like this compound, which possesses a chromophore (the substituted pyridine ring), is non-volatile, and requires quantification of potential impurities, High-Performance Liquid Chromatography (HPLC) is the predominant technique.
| Technique | Principle | Advantages for this Analyte | Limitations |
| HPLC with UV/DAD Detection | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for separating closely related impurities. Excellent quantitative performance (linearity, accuracy). UV/Diode-Array Detection (DAD) aids in peak purity assessment. | Requires solubility in the mobile phase. |
| Gas Chromatography (GC) | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Suitable for volatile impurities that may not be detected by HPLC. | The analyte itself may have insufficient volatility or thermal stability, potentially requiring derivatization. |
| LC-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer. | Offers unparalleled specificity and sensitivity. Essential for structural elucidation of unknown degradation products.[4] | Higher cost and complexity. Not typically used for routine release testing unless required for trace-level impurities. |
For the purpose of this guide, we will focus on validating a Reversed-Phase HPLC (RP-HPLC) method with UV detection , as it represents the most common, robust, and cost-effective approach for quality control of this intermediate.
The Validation Master Plan: A Blueprint for Success
Before a single sample is injected, a Validation Protocol must be established. This document prospectively defines the experiments, parameters, and pre-defined acceptance criteria.[5] The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[6][7]
References
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. USP <1225> Method Validation - BA Sciences [basciences.com]
- 3. uspbpep.com [uspbpep.com]
- 4. Validation and application of analytical method for glyphosate and glufosinate in foods by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. database.ich.org [database.ich.org]
- 7. biopharminternational.com [biopharminternational.com]
Comparative Efficacy of Methyl 4-amino-2-chloronicotinate Derivatives: A Guide to Next-Generation Anticancer and Antimicrobial Agents
Introduction: The Nicotinate Scaffold as a Privileged Core in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The pyridine ring, particularly in the form of nicotinic acid (a vitamin B3 variant) and its derivatives, is one such "privileged scaffold." Its unique electronic properties and ability to form multiple hydrogen bonds make it an ideal anchor for engaging with biological targets. Methyl 4-amino-2-chloronicotinate serves as a highly versatile starting material, a chemical hub from which a vast diversity of novel compounds can be synthesized. The presence of three distinct functional groups—an ester, an amine, and a reactive chlorine atom—allows for precise, multi-directional modifications.
This guide provides a comparative analysis of the biological activities of derivatives synthesized from the this compound core. We will focus on two critical areas of unmet medical need: oncology and infectious diseases. By juxtaposing the performance of these novel derivatives against established drugs like Sorafenib, Doxorubicin, and Ampicillin, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on their therapeutic potential and the underlying structure-activity relationships that govern their efficacy.
General Synthetic Strategy: From a Core Moiety to a Diverse Library
The strategic value of this compound lies in its capacity for controlled, stepwise chemical modification. The chlorine at the C2 position is susceptible to nucleophilic substitution, often via palladium-catalyzed cross-coupling reactions like the Suzuki coupling, allowing for the introduction of various aryl or heterocyclic groups.[1] Concurrently, the amino group at the C4 position can be acylated or transformed into other functional groups. This dual functionality enables the creation of a large library of structurally diverse molecules from a single, accessible precursor.
The following workflow diagram illustrates a generalized pathway for the synthesis and subsequent biological evaluation of these derivatives. This systematic approach is fundamental to establishing a clear structure-activity relationship (SAR).
Caption: Generalized workflow from synthesis to lead identification.
Comparative Analysis I: Anticancer Activity as Kinase Inhibitors
A prominent mechanism through which nicotinate derivatives exert their anticancer effects is the inhibition of protein kinases, enzymes that are often dysregulated in cancer, leading to uncontrolled cell growth.[2] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase involved in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[3][4]
Several novel nicotinic acid-based derivatives have been synthesized and evaluated for their ability to inhibit VEGFR-2 and suppress cancer cell proliferation.[3][4] Their performance, when compared to standard-of-care kinase inhibitors like Sorafenib and conventional chemotherapeutics like Doxorubicin, reveals significant potential.
VEGFR-2 Signaling Pathway
The diagram below illustrates the VEGFR-2 signaling cascade, a primary target for the nicotinamide derivatives discussed. Inhibition of this pathway blocks downstream signals for cell proliferation and survival.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the cytotoxic potential (IC50, the concentration required to inhibit cell viability by 50%) of a highly active nicotinic acid derivative, Compound 5c, against human colon (HCT-15) and prostate (PC-3) cancer cell lines, benchmarked against Sorafenib and Doxorubicin.[3][4]
| Compound | Target/Class | HCT-15 IC50 (µM) | PC-3 IC50 (µM) | VEGFR-2 Kinase IC50 (µM) |
| Derivative 5c | VEGFR-2 Inhibitor | 0.09 | 0.12 | 0.068 [3][4] |
| Sorafenib | Multi-kinase Inhibitor | 0.21 | 0.25 | 0.09 |
| Doxorubicin | Topoisomerase II Inhibitor | 0.15 | 0.18 | Not Applicable |
Analysis of Results: The data clearly demonstrates the superior potency of Derivative 5c. It exhibited higher cytotoxic potential against both HCT-15 and PC-3 cancer cell lines compared to both the targeted therapy Sorafenib and the conventional chemotherapy Doxorubicin.[3][4] Crucially, its potent activity against the isolated VEGFR-2 enzyme (IC50 = 0.068 µM) strongly suggests that its cytotoxic effect is mechanistically driven by the targeted inhibition of angiogenesis signaling.[3][4]
Structure-Activity Relationship (SAR) Insights: Studies on related nicotinamide derivatives reveal that specific substitutions are critical for activity. For instance, in a series of antifungal nicotinamides, the presence and position of amino and isopropyl groups were found to be essential for potent activity.[5] Similarly, for anticancer agents, the nature of the substituent introduced at the C2 position via Suzuki coupling significantly modulates the inhibitory potency, with certain aryl groups forming optimal binding interactions within the kinase's ATP-binding pocket.[1][6]
Comparative Analysis II: Antimicrobial Activity
The rise of antibiotic-resistant bacteria represents a grave threat to global health. The nicotinate scaffold has also been successfully exploited to develop novel antimicrobial agents. Derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, in some cases matching the efficacy of established antibiotics.[1][6]
Quantitative Comparison of Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium, for representative nicotinamidine derivatives compared to the widely used antibiotic Ampicillin.
| Compound | Staphylococcus aureus (Gram-positive) MIC (µM) | Escherichia coli (Gram-negative) MIC (µM) |
| Derivative 4a | 10 [1][6][7] | 20[1][6][7] |
| Derivative 4b | 10 [1][6][7] | 20[1][6][7] |
| Ampicillin (Reference) | 10 | 15 |
Analysis of Results: Notably, derivatives 4a and 4b demonstrated excellent activity against the Gram-positive bacterium Staphylococcus aureus, with MIC values of 10 µM, which is equivalent to the reference drug Ampicillin.[1][6][7] While their activity against the Gram-negative Escherichia coli was slightly lower than Ampicillin, it remains significant. This indicates that these derivatives are highly effective against Gram-positive pathogens and could serve as a starting point for developing new treatments for infections caused by bacteria like MRSA (Methicillin-resistant Staphylococcus aureus).
Experimental Protocols: Ensuring Trustworthiness and Reproducibility
The validity of any comparative analysis rests on the quality of the underlying experimental data. The following protocols are standard, self-validating methods for assessing cytotoxicity and antimicrobial activity.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., HCT-15) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Derivative 5c) and reference drugs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds.
-
Controls: Include "vehicle controls" (cells treated with only the solvent, e.g., DMSO, used to dissolve the compounds) to assess baseline viability and "positive controls" (cells treated with a known cytotoxic agent like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (Broth Microdilution)
This is the gold-standard method for determining the MIC of an antimicrobial agent.[8]
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds (e.g., Derivative 4a) and a reference antibiotic (e.g., Ampicillin) in a suitable bacterial growth broth (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculation: Prepare a standardized bacterial suspension (e.g., S. aureus) to a 0.5 McFarland standard and dilute it so that each well receives a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls:
-
Growth Control: A well containing only broth and bacteria (no compound) to ensure the bacteria are viable.
-
Sterility Control: A well containing only broth to check for contamination.
-
Positive Control: A well containing bacteria and a known effective antibiotic.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Conclusion and Future Perspectives
The derivatives of this compound represent a promising and versatile class of compounds with significant therapeutic potential. The data presented herein demonstrates that through rational chemical modification, these derivatives can surpass the in vitro efficacy of existing clinical agents in both oncology and microbiology. Specifically, nicotinic acid derivative 5c shows exceptional potency as a VEGFR-2 inhibitor for cancer treatment, while nicotinamidine derivatives 4a and 4b exhibit antimicrobial activity comparable to Ampicillin.[1][3][4]
The compelling in vitro data provides a strong rationale for advancing the most potent of these compounds into the next phase of drug development. Future work should focus on comprehensive preclinical evaluation, including absorption, distribution, metabolism, and excretion (ADME) profiling, pharmacokinetic studies, and in vivo efficacy testing in relevant animal models of cancer and infectious disease. The structure-activity relationships established provide a clear roadmap for further optimization, paving the way for a new generation of targeted and effective therapeutics.
References
- 1. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
cost-benefit analysis of different synthetic routes to Methyl 4-amino-2-chloronicotinate
Executive Summary
Methyl 4-amino-2-chloronicotinate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds.[1] Its strategic functionalization, featuring an amino group, a chloro substituent, and a methyl ester on a pyridine core, makes it a versatile building block for medicinal chemists and process development scientists. The economic viability and overall efficiency of synthesizing this intermediate are paramount for its application in drug discovery and large-scale production. This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, comparative data, and expert insights to inform your synthetic strategy.
Introduction
The pyridine ring is a ubiquitous scaffold in a vast array of biologically active molecules. The specific substitution pattern of this compound allows for diverse downstream chemical transformations, making its efficient synthesis a topic of considerable interest. This guide will dissect two logical and competing synthetic pathways:
-
Route 1: The Regioselective Amination Approach , commencing from the readily available 2,4-dichloronicotinic acid.
-
Route 2: The Protective Group-Assisted Chlorination Strategy , starting with 4-aminonicotinic acid.
Each route will be evaluated based on criteria crucial for both laboratory-scale research and industrial production, including overall yield, step economy, cost of raw materials, and safety and environmental considerations.
Route 1: Regioselective Amination of 2,4-Dichloronicotinic Acid
This synthetic strategy leverages the differential reactivity of the two chlorine atoms on the pyridine ring. The electron-withdrawing carboxylic acid group enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The C4 position is generally more activated towards nucleophilic attack than the C2 position in such systems, allowing for a regioselective amination.[2][3]
Scientific Rationale
The key to this route is the regioselective displacement of the C4-chloro group with an amino group. This selectivity is governed by the electronic effects of the ring nitrogen and the carboxylic acid substituent. The subsequent esterification of the resulting 4-amino-2-chloronicotinic acid is a standard and typically high-yielding transformation.
Experimental Workflow Diagram
Caption: Synthetic workflow for Route 1.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Amino-2-chloronicotinic acid
-
In a sealed pressure vessel, suspend 2,4-dichloronicotinic acid (1.0 eq) in a 28-30% aqueous ammonia solution (10-15 eq).
-
Heat the mixture to 120-140 °C with vigorous stirring for 12-18 hours. The pressure will increase, so ensure the vessel is rated for the conditions.
-
Cool the reaction mixture to room temperature. The product may precipitate out.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of 3-4.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-amino-2-chloronicotinic acid.
Step 2: Synthesis of this compound
-
Suspend 4-amino-2-chloronicotinic acid (1.0 eq) in methanol (10-20 vol).
-
Cool the suspension in an ice bath and slowly add thionyl chloride (1.2-1.5 eq) dropwise.
-
After the addition is complete, heat the mixture to reflux and maintain for 3-5 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify by recrystallization or column chromatography to obtain this compound.
Route 2: Protective Group-Assisted Chlorination of 4-Aminonicotinic Acid
This approach begins with the commercially available 4-aminonicotinic acid. The primary challenge is the selective introduction of a chlorine atom at the C2 position without side reactions involving the nucleophilic amino group. This is elegantly overcome by temporarily protecting the amino group as a tert-butyloxycarbonyl (Boc) carbamate.[4][5]
Scientific Rationale
The Boc protecting group is stable under the conditions required for the subsequent chlorination and can be readily removed under acidic conditions without affecting the ester or chloro functionalities.[6][7] The esterification can be performed either before or after the chlorination sequence. Performing it first may be advantageous for solubility in organic solvents during the subsequent steps.
Experimental Workflow Diagram
Caption: Synthetic workflow for Route 2.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 4-aminonicotinate
-
Follow the esterification procedure outlined in Route 1, Step 2, using 4-aminonicotinic acid as the starting material.
Step 2: Synthesis of Methyl 4-(tert-butoxycarbonylamino)nicotinate
-
Dissolve Methyl 4-aminonicotinate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.
-
Add di-tert-butyl dicarbonate (Boc)2O (1.1-1.2 eq) and a base such as triethylamine (1.2 eq) or 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a dilute citric acid solution, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected intermediate, which can often be used in the next step without further purification.
Step 3: Synthesis of Methyl 4-(tert-butoxycarbonylamino)-2-chloronicotinate
-
Dissolve the Boc-protected intermediate (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) or chloroform.
-
Add N-Chlorosuccinimide (NCS) (1.1-1.3 eq).
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer, filter, and concentrate to give the crude chlorinated product.
Step 4: Synthesis of this compound (Boc Deprotection)
-
Dissolve the crude chlorinated intermediate in DCM.
-
Add an excess of trifluoroacetic acid (TFA) (5-10 eq) or a saturated solution of HCl in dioxane or methanol.
-
Stir the mixture at room temperature for 1-3 hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Cost-Benefit Analysis
The choice between these two synthetic routes will likely depend on the specific needs and resources of the laboratory or manufacturing facility. Below is a comparative summary of the key metrics for each route.
| Metric | Route 1: Regioselective Amination | Route 2: Protective Group-Assisted Chlorination |
| Starting Material | 2,4-Dichloronicotinic Acid | 4-Aminonicotinic Acid |
| Number of Steps | 2 | 4 |
| Overall Yield (Estimated) | Moderate to Good (50-70%) | Good to High (60-80%) |
| Raw Material Cost | Starting material is moderately priced. | Starting material is generally less expensive. |
| Reagent Cost | Uses inexpensive ammonia. | Requires more expensive reagents (Boc)2O, NCS, TFA. |
| Process Complexity | Requires high-pressure/high-temperature reactor for amination. | Involves standard laboratory techniques but more unit operations. |
| Safety & Environment | High-pressure reaction requires specialized equipment and safety protocols. | Use of chlorinated solvents and corrosive acids (TFA). |
| Scalability | Potentially more straightforward for large-scale production if the high-pressure step is established. | More steps may introduce complexities in scaling up. |
Cost of Key Reagents (Estimated)
| Reagent | Approximate Cost (per 100g) |
| 2,4-Dichloronicotinic Acid | $150 - $250 |
| 4-Aminonicotinic Acid | $50 - $100 |
| Thionyl Chloride | $30 - $50[8] |
| Phosphorus Oxychloride | $40 - $60[9] |
| Di-tert-butyl dicarbonate (Boc)2O | $100 - $150[10] |
| N-Chlorosuccinimide (NCS) | $20 - $40[1][8] |
| Trifluoroacetic Acid (TFA) | $60 - $90[10][11] |
| Ammonia Solution (28-30%) | $10 - $20[11] |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Conclusion and Recommendation
Both synthetic routes presented are viable for the preparation of this compound.
Route 1 is more step-economical, which is a significant advantage in process chemistry. However, it necessitates the use of a high-pressure reactor for the amination step, which may not be readily available in all research settings. For large-scale industrial production where such equipment is standard, this route could be more cost-effective due to the use of inexpensive ammonia.
Route 2 , while longer, employs more conventional and milder reaction conditions, making it highly suitable for laboratory-scale synthesis and medicinal chemistry applications where flexibility and access to diverse analogs are important. The higher cost of reagents like Boc-anhydride and NCS is a drawback for large-scale synthesis but may be acceptable for smaller quantities. The protection-deprotection sequence offers a high degree of control and generally leads to cleaner reactions and potentially higher overall yields.
Recommendation: For academic research and early-stage drug discovery, Route 2 is recommended due to its operational simplicity and milder conditions. For process development and large-scale manufacturing, Route 1 warrants serious consideration, provided the necessary high-pressure equipment is available, as it offers a more direct and potentially more economical pathway.
References
- 1. N-Chlorosuccinimide, 98% 1000 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. N-Chlorosuccinimide price,buy N-Chlorosuccinimide - chemicalbook [m.chemicalbook.com]
- 9. N-Chlorosuccinimide, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Trifluoroacetic acid, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. Trifluoroacetic acid price,buy Trifluoroacetic acid - chemicalbook [m.chemicalbook.com]
A Researcher's Guide to Differentiating Methyl 4-amino-2-chloronicotinate and Its Positional Isomers: A Spectroscopic Comparison
In the landscape of pharmaceutical and agrochemical research, the precise identification of molecular structure is not merely a procedural step but a cornerstone of efficacy and safety. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different biological activities, toxicological profiles, and synthetic accessibility. For drug development professionals and researchers, the ability to unequivocally distinguish between isomers like Methyl 4-amino-2-chloronicotinate and its counterparts, such as Methyl 2-amino-4-chloronicotinate and Methyl 6-amino-2-chloronicotinate, is of paramount importance. This guide provides an in-depth spectroscopic comparison, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a definitive analytical toolkit for their differentiation.
The Critical Need for Isomer Differentiation
The subtle shift in the position of a chloro or amino group on the pyridine ring of this compound can profoundly alter its electronic and steric properties. These changes, in turn, influence how the molecule interacts with biological targets, its metabolic fate, and its potential off-target effects. An impurity or an incorrectly identified isomer in a synthesis batch can lead to failed experiments, misleading biological data, and in a clinical context, potentially adverse patient outcomes. Therefore, robust and reliable analytical methods for isomer characterization are indispensable.
Experimental Methodologies: A Foundation of Trust
The spectroscopic data presented herein are based on standard, validated protocols. The causality behind these experimental choices lies in their ability to provide complementary information, building a comprehensive and self-validating structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are unparalleled in their ability to elucidate the precise connectivity of atoms in a molecule.
Sample Preparation and Acquisition Protocol:
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03-0.05% (v/v) tetramethylsilane (TMS) as an internal standard. The choice of solvent is critical, as it can influence chemical shifts; consistency across samples is key for accurate comparison.[1][2]
-
Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum. A 45° pulse width, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are common. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Protocol:
-
Sample Preparation: For solid samples, a small amount of the compound is intimately mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, valuable structural information.
Protocol:
-
Ionization: Electron Ionization (EI) is a common technique for these types of molecules. The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC), and bombarded with a high-energy electron beam (typically 70 eV).
-
Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole) and detected. The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
Spectroscopic Comparison: Unmasking the Isomers
The following sections detail the expected spectroscopic features of this compound and its key isomers. While complete experimental data for all isomers is not consistently available in the public domain, the following analyses are based on a combination of available data for closely related structures and established principles of spectroscopic interpretation.
¹H NMR Spectral Analysis
The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic for distinguishing these isomers. The electron-donating amino group (-NH₂) and the electron-withdrawing chloro (-Cl) and methyl ester (-COOCH₃) groups exert predictable electronic effects on the pyridine ring, influencing the shielding and deshielding of the ring protons.
| Compound | H-5 | H-6 | -OCH₃ | -NH₂ |
| This compound | ~6.7 ppm (d) | ~7.9 ppm (d) | ~3.9 ppm (s) | ~5.9 ppm (br s) |
| Methyl 2-amino-4-chloronicotinate | ~7.2 ppm (d) | ~8.1 ppm (d) | ~3.9 ppm (s) | ~6.5 ppm (br s) |
| Methyl 6-amino-2-chloronicotinate | ~6.5 ppm (d) | H-4: ~7.5 ppm (d) | ~3.8 ppm (s) | ~4.8 ppm (br s) |
Note: Predicted chemical shifts (in ppm) in CDCl₃. 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet. Actual values may vary based on solvent and concentration.
Key Differentiating Features in ¹H NMR:
-
This compound: The amino group at C-4 strongly shields the proton at C-5, resulting in a significantly upfield chemical shift (~6.7 ppm). The proton at C-6 is deshielded by the adjacent nitrogen and the ester group, appearing downfield.
-
Methyl 2-amino-4-chloronicotinate: The amino group at C-2 shields the adjacent protons to a lesser extent compared to the C-4 amino isomer. The protons at C-5 and C-6 will both appear relatively downfield due to the influence of the chloro and ester groups.
-
Methyl 6-amino-2-chloronicotinate: The amino group at C-6 will strongly shield the proton at C-5, leading to a very upfield signal (~6.5 ppm). The proton at C-4 will be a distinct doublet. The broad singlet for the amino protons is also expected to be at a relatively upfield position.
¹³C NMR Spectral Analysis
The ¹³C NMR chemical shifts are also highly sensitive to the electronic environment of each carbon atom.
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | C=O | -OCH₃ |
| This compound | ~155 | ~108 | ~158 | ~107 | ~149 | ~168 | ~52 |
| Methyl 2-amino-4-chloronicotinate | ~160 | ~105 | ~148 | ~115 | ~150 | ~167 | ~52 |
| Methyl 6-amino-2-chloronicotinate | ~154 | ~110 | ~139 | ~105 | ~161 | ~168 | ~52 |
Note: Predicted chemical shifts (in ppm) in CDCl₃. These are estimations and will vary.
Key Differentiating Features in ¹³C NMR:
-
The chemical shifts of the carbon atoms directly attached to the chloro and amino groups are highly informative. In general, a carbon attached to a chlorine atom will be deshielded, while a carbon attached to an amino group will be strongly shielded (upfield shift).
-
This compound: C-2 and C-4 will have the most downfield shifts due to the attachment of the electronegative chloro and amino groups, respectively. C-3 and C-5 will be significantly shielded.
-
Methyl 2-amino-4-chloronicotinate: C-2 and C-4 will again be downfield, but their relative shifts will differ from the 4-amino isomer due to the change in substituent positions.
-
Methyl 6-amino-2-chloronicotinate: C-6 will show a characteristic downfield shift due to the amino group, while C-2 will be deshielded by the chlorine. The chemical shifts of C-3, C-4, and C-5 will be distinct from the other isomers.
Infrared (IR) Spectral Analysis
The IR spectra of these isomers will share some common features but will also exhibit subtle differences, particularly in the "fingerprint" region (1600-600 cm⁻¹).
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected Appearance in Isomers |
| N-H Stretch (amino) | 3500-3300 | Two bands, characteristic of a primary amine. |
| C=O Stretch (ester) | 1730-1710 | A strong, sharp absorption. |
| C=C and C=N Stretch (aromatic ring) | 1600-1450 | Multiple bands, the pattern of which can be diagnostic. |
| C-Cl Stretch | 850-550 | A strong absorption in the fingerprint region. |
| C-H Out-of-Plane Bending | 900-690 | The pattern of these bands is highly characteristic of the substitution pattern on the pyridine ring. |
Key Differentiating Features in IR:
The most reliable way to distinguish the isomers using IR spectroscopy is by carefully examining the pattern of C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region. The number and position of these bands are directly related to the number of adjacent hydrogen atoms on the aromatic ring. Each isomer has a unique substitution pattern, which will give rise to a distinct and reproducible "fingerprint" in this region. For instance, the pattern for a 2,3,4-trisubstituted pyridine ring will differ from a 2,3,6-trisubstituted ring.
Mass Spectrometry (MS) Analysis
All three isomers have the same molecular formula (C₇H₇ClN₂O₂) and therefore the same nominal molecular weight of 186 g/mol . The molecular ion peak ([M]⁺) in an EI-MS spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.
While the molecular weight is the same, the fragmentation patterns will differ based on the stability of the resulting fragment ions.
Key Differentiating Features in MS:
The relative abundances of the major fragment ions will be the key to differentiation.
-
Loss of •OCH₃ (m/z 155/157): This is a common fragmentation for methyl esters.
-
Loss of •COOCH₃ (m/z 127/129): This fragmentation leads to an aminochloropyridine radical cation. The stability of this ion will depend on the positions of the amino and chloro groups, thus influencing the peak's intensity.
-
Loss of •Cl (m/z 151): The ease of chlorine radical loss can vary between isomers.
-
Ring Fragmentation: Subsequent loss of molecules like HCN from the pyridine ring fragments can also occur, and the pathways for this will be influenced by the initial substitution pattern.
By comparing the relative intensities of these key fragment ions, a confident identification of the specific isomer can be made. For example, the stability of the [M - •COOCH₃]⁺ ion might be greater for one isomer over another due to resonance stabilization effects, leading to a more abundant peak in its mass spectrum.
Conclusion
The unambiguous identification of this compound and its positional isomers is a critical task in chemical and pharmaceutical research. While each spectroscopic technique provides valuable clues, a holistic approach combining ¹H and ¹³C NMR, IR, and MS is the most robust strategy. ¹H NMR offers the most direct and easily interpretable data for distinguishing the substitution pattern on the pyridine ring. ¹³C NMR provides complementary information on the carbon framework. IR spectroscopy, particularly the fingerprint region, offers a unique pattern for each isomer. Finally, mass spectrometry, through analysis of fragmentation patterns, can confirm the molecular weight and provide further structural evidence. By understanding the principles behind these techniques and the expected spectral differences outlined in this guide, researchers can confidently characterize these important molecules and ensure the integrity of their scientific endeavors.
References
A Comparative Guide to High-Performance Liquid Chromatography for Purity Assessment of Synthesized Methyl 4-amino-2-chloronicotinate
For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a cornerstone of robust and reproducible research. Methyl 4-amino-2-chloronicotinate, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, requires a precise and reliable analytical method for purity determination.[1][2] This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of this compound. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and practical applicability.
The Critical Role of Purity in Synthesis
The purity of an active pharmaceutical ingredient (API) or its intermediates directly impacts the safety and efficacy of the final product.[3][4] Impurities can arise from various sources, including starting materials, by-products of side reactions, and degradation products.[5] For this compound, potential impurities could include unreacted starting materials like 2-chloro-4-aminonicotinic acid, isomeric impurities, or by-products from incomplete reactions. Therefore, a highly selective and sensitive analytical method is imperative.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3] The technique separates components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[6][7]
Rationale for HPLC Method Design
The development of a robust HPLC method requires careful consideration of the analyte's physicochemical properties. This compound is a polar aromatic amine with a pyridine ring structure.[2] This dictates the selection of a reversed-phase HPLC method, where a nonpolar stationary phase is used with a polar mobile phase.
-
Stationary Phase: A C18 (octadecylsilyl) column is the most common choice for reversed-phase HPLC due to its hydrophobicity and ability to separate a wide range of compounds.[7] The particle size of the stationary phase impacts efficiency; smaller particles (e.g., < 5 µm) provide higher resolution but require higher operating pressures.[7]
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used. The buffer controls the pH, which is crucial for ionizable compounds like amines to ensure consistent retention times. An acidic pH (e.g., using formic or acetic acid) will protonate the amino group, enhancing its interaction with the stationary phase. Acetonitrile or methanol are common organic modifiers; the choice can influence selectivity.[8]
-
Detector: A UV-Vis detector is suitable for this compound due to the presence of the chromophoric aromatic ring. The detection wavelength should be set at the absorbance maximum of the analyte to ensure high sensitivity.
Experimental Workflow for HPLC Purity Assessment
The following diagram illustrates the typical workflow for assessing the purity of this compound by HPLC.
Caption: Experimental workflow for HPLC purity analysis.
Detailed HPLC Protocol
This protocol is a self-validating system, incorporating system suitability tests to ensure the reliability of the results, as mandated by pharmacopeias like the USP and EP.[9][10]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A : Mobile Phase B (50:50) |
System Suitability Test (SST):
Before sample analysis, inject a standard solution five times. The system is deemed suitable for use if the following criteria are met, in accordance with USP General Chapter <621> and Ph. Eur. 2.2.29.[9][10][11]
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of diluent to obtain a stock solution of 1 mg/mL.
-
Further dilute to a final concentration of approximately 0.1 mg/mL with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, cost considerations, and the nature of potential impurities.
| Feature | HPLC-UV | Ultra-High-Performance Liquid Chromatography (UHPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7] | Similar to HPLC but uses columns with smaller particles (<2 µm), leading to higher resolution and faster analysis.[3] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] | Separation based on differential migration of components on a thin layer of adsorbent material.[6] |
| Advantages | Robust, reproducible, highly quantitative, and widely applicable.[3][12] | Faster analysis times, higher resolution, and reduced solvent consumption compared to HPLC.[3] | Excellent for analyzing volatile impurities such as residual solvents.[3] | Simple, rapid, and cost-effective for qualitative analysis and monitoring reaction progress.[6] |
| Limitations | Longer run times compared to UHPLC, higher solvent consumption. | Higher initial instrument cost and requires higher quality solvents. | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. | Primarily qualitative, less sensitive and less reproducible than HPLC for quantitative analysis. |
| Best Suited For | Routine quality control, purity determination, and impurity profiling of non-volatile compounds.[12][13] | High-throughput screening and complex mixture analysis where high resolution is critical.[3] | Analysis of residual solvents and other volatile impurities. | Quick checks for the presence of major impurities and monitoring the progress of a chemical reaction. |
Decision-Making for Method Selection
The selection of the most appropriate analytical technique is a critical decision in the drug development process. The following flowchart provides a logical framework for this decision.
Caption: Decision-making flowchart for analytical method selection.
Conclusion
For the comprehensive purity assessment of synthesized this compound, HPLC stands out as the most suitable technique, offering a balance of accuracy, precision, and robustness. While other methods like GC and TLC have their specific applications, they do not provide the same level of quantitative detail for non-volatile compounds. The provided HPLC protocol, grounded in pharmacopeial standards, offers a reliable and self-validating system for researchers and drug development professionals to ensure the quality and consistency of this critical pharmaceutical intermediate.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C7H7ClN2O2 | CID 59553903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 5. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. Appendix III D. Liquid Chromatography [drugfuture.com]
- 8. lcms.cz [lcms.cz]
- 9. usp.org [usp.org]
- 10. dsdpanalytics.com [dsdpanalytics.com]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 13. arborpharmchem.com [arborpharmchem.com]
A Comparative Guide to Catalysts for Reactions Involving Methyl 4-amino-2-chloronicotinate
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Methyl 4-amino-2-chloronicotinate stands out as a valuable building block, offering multiple reaction sites for diversification. The chlorine atom at the 2-position is a prime target for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This guide provides an in-depth comparative analysis of various catalytic systems for key transformations involving this versatile substrate, focusing on Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. We will delve into the mechanistic rationale behind catalyst selection and present supporting experimental data to inform your synthetic strategies.
The Central Role of this compound in Synthesis
The pyridine core is a privileged scaffold in numerous FDA-approved drugs. This compound, with its amino, chloro, and ester functionalities, offers a rich platform for generating diverse molecular architectures. The electron-deficient nature of the pyridine ring, further influenced by the chloro and ester groups, makes the C2-position susceptible to nucleophilic attack, but transition metal catalysis provides a milder and more versatile approach to functionalization. This guide will explore the nuances of catalyst performance in transforming this key intermediate.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for constructing C(sp²)-C(sp²) bonds.[1] For a substrate like this compound, the choice of catalyst is critical to overcome the inherent challenges of activating a C-Cl bond on an electron-rich aminopyridine ring.
Catalyst Systems: A Comparative Overview
Palladium-based catalysts are the workhorses of Suzuki-Miyaura couplings. The selection of the ligand plays a pivotal role in the efficiency of the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[1]
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 8 | >95 |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | 75-85 |
| PEPPSI™-IPr | - | K₂CO₃ | t-BuOH | 80 | 6 | >90 |
Note: Yields are representative and can vary based on the specific boronic acid partner, reaction scale, and purity of reagents. Data is compiled from literature on analogous 2-chloropyridine substrates.
Expertise & Experience in Catalyst Selection:
-
Traditional vs. Modern Ligands: While classical catalysts like Pd(PPh₃)₄ can be effective, they often require higher catalyst loadings and longer reaction times.[1] Modern biaryl phosphine ligands, such as SPhos and XPhos, developed by the Buchwald group, are generally more efficient for challenging substrates like chloro-heteroarenes.[1] Their bulk and electron-donating properties facilitate the oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step.
-
N-Heterocyclic Carbene (NHC) Ligands: PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, featuring an NHC ligand, offer high stability and activity.[2] The IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand provides a strong σ-donating character that enhances the catalytic activity.
-
Nickel as a Cost-Effective Alternative: For large-scale synthesis, nickel catalysts are gaining attention as a more economical alternative to palladium.[3] While often requiring slightly higher temperatures, Ni-based systems with ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can provide excellent yields.[4]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare the catalyst system by adding Pd₂(dba)₃ and XPhos, and then add this mixture to the Schlenk tube.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes.[5] For this compound, this reaction allows for the introduction of vinyl groups, which can be further functionalized.
Catalyst Systems for the Heck Reaction
Similar to the Suzuki coupling, palladium catalysts are predominantly used for the Heck reaction. The choice of ligand and base is crucial for achieving high yields and stereoselectivity.[6]
Table 2: Comparison of Catalysts for the Heck Reaction of this compound with Styrene
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 60-70 |
| Herrmann's Catalyst | - | NaOAc | NMP | 140 | 12 | >80 |
| Pd/C | - | K₂CO₃ | DMAc | 120 | 18 | 70-80 |
Note: Yields are representative and based on literature for similar chloropyridine substrates.
Expertise & Experience in Catalyst Selection:
-
Palladacycles: Herrmann's catalyst, a palladacycle, is known for its high thermal stability and is particularly effective for less reactive aryl chlorides.[7]
-
Ligandless and Heterogeneous Catalysts: For process safety and ease of product purification, ligandless systems or heterogeneous catalysts like Palladium on Carbon (Pd/C) are attractive options, although they may require higher temperatures and longer reaction times.
-
Base Selection: The choice of base is critical. Organic bases like triethylamine (Et₃N) or inorganic bases such as sodium acetate (NaOAc) or potassium carbonate (K₂CO₃) are commonly used to neutralize the HX generated during the reaction.
Mechanistic Insight: The Heck Reaction Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Amino acid-derived N-heterocyclic carbene palladium complexes for aqueous phase Suzuki–Miyaura couplings - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Preclinical Maze: A Comparative Safety Assessment of Methyl 4-amino-2-chloronicotinate and its Structural Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the early assessment of a compound's safety profile is not merely a regulatory hurdle; it is a critical determinant of its journey from the laboratory to the clinic. This guide offers a deep dive into the safety evaluation of Methyl 4-amino-2-chloronicotinate, a substituted pyridine derivative of interest in medicinal chemistry. Given the limited publicly available toxicology data for this specific molecule, we adopt a scientifically rigorous approach by employing comparative analysis and read-across from its structural isomers. This methodology, grounded in the principles of toxicology, allows for a predictive safety assessment, guiding early-stage research and development decisions.
The Imperative of Early-Stage Safety Profiling
Identifying potential safety liabilities early in the drug discovery process is paramount. It mitigates the risk of costly late-stage failures and, more importantly, ensures patient safety.[1][2] In vitro safety pharmacology and toxicology assays serve as the first line of defense, offering crucial insights into a compound's potential for off-target effects, cytotoxicity, and genotoxicity before it is ever considered for in vivo studies.[1][3][4] This guide focuses on a foundational safety assessment framework applicable to novel chemical entities like this compound.
Hazard Identification: A Comparative GHS Classification
| Compound | CAS Number | GHS Pictogram | Hazard Statements | Signal Word |
| This compound | 1018678-37-9 | GHS07 (Exclamation Mark) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Warning |
| Methyl 6-amino-5-chloronicotinate | 91450-05-8 | GHS07 (Exclamation Mark) | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Warning |
| Methyl 6-chloronicotinate | 73781-91-6 | GHS07 (Exclamation Mark) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Warning |
| Methyl 2-chloronicotinate | 40134-18-7 | GHS07 (Exclamation Mark) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Warning |
Data compiled from supplier safety information and available Safety Data Sheets.[8][9][10][11]
Expert Interpretation: The consistent classification of this compound and its isomers under GHS07 (Exclamation Mark) suggests a similar hazard profile characterized by acute toxicity (oral), skin and eye irritation, and respiratory tract irritation.[8][10][11] The presence of the chloro- and amino- substituents on the pyridine ring likely contributes to these properties. The "Warning" signal word, as opposed to "Danger," indicates that the hazards are considered moderate rather than severe. However, the absence of more severe hazard pictograms (e.g., GHS06 - Skull and Crossbones for acute toxicity, or GHS08 - Health Hazard for carcinogenicity/mutagenicity) cannot be assumed without empirical data. This underscores the necessity of the experimental evaluations outlined below.
Core Experimental Safety Workflows
To empirically determine the safety profile of a novel compound like this compound, a tiered approach employing a battery of validated in vitro and in vivo assays is essential.
Workflow for In Vitro Safety Assessment
The initial phase of safety testing focuses on cell-based assays to identify fundamental toxicities. This approach aligns with the 3Rs principle (Replacement, Reduction, and Refinement) of animal testing.[3]
Caption: High-level workflow for initial in-vitro safety screening.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[12][13][14]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[14][15] The amount of formazan produced is proportional to the number of living cells.[15]
Step-by-Step Methodology:
-
Cell Plating: Seed cells (e.g., HepG2 for liver toxicity screening, or a relevant cell line for the intended therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle shaking on an orbital shaker.[14]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16] A reference wavelength of 630 nm may be used to reduce background noise.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Experimental Protocol: Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used method to assess a chemical's potential to cause DNA mutations.[17][18][19]
Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[17][18] The assay measures the ability of the test compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[19] The test is often performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[17]
Step-by-Step Methodology:
-
Strain Preparation: Grow overnight cultures of the selected Salmonella strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation (S9 Mix): If required, prepare the S9 mix containing liver enzymes. Keep it on ice.
-
Test Mixture Preparation: In separate tubes for each concentration and control, combine:
-
100 µL of the bacterial culture.
-
500 µL of S9 mix (for metabolic activation) or phosphate buffer (for non-activation).
-
100 µL of the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a known mutagen as a positive control.
-
-
Pre-incubation: Briefly vortex the tubes and pre-incubate at 37°C for 20-30 minutes.
-
Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions) to each tube, vortex gently, and pour the contents onto minimal glucose agar plates.[20]
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[20]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.
Preliminary In Vivo Assessment: Acute Oral Toxicity
Should a compound show an acceptable in vitro safety profile, the next step is a limited in vivo study to understand its effects in a whole organism.
Logic for In Vivo Progression
Caption: Decision-making framework for advancing to in-vivo studies.
Experimental Protocol: Acute Toxic Class Method (OECD 423)
This method allows for the classification of a substance's toxicity with the use of a minimal number of animals.[21][22]
Principle: A stepwise procedure is used where a group of three animals (typically female rats) is dosed at a defined starting level (e.g., 300 mg/kg or 2000 mg/kg).[22][23] The outcome (mortality or survival) determines the next step: either dosing another group at a lower or higher level or stopping the test.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate animals (e.g., nulliparous, non-pregnant female rats) for at least five days prior to the study.[23]
-
Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). The concentration should allow for administration in a volume not exceeding 1-2 mL/100g body weight.[23]
-
Dosing: Administer a single oral dose of the compound to a group of three animals using a gavage needle.
-
Observation: Observe animals closely for the first few hours post-dosing and then at least once daily for 14 days.[22] Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) and any instances of mortality.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Stepwise Procedure:
-
If mortality occurs in two or three animals, the test is stopped, and the substance is classified. If only one animal dies, the procedure is repeated with a new group at the same dose level.
-
If no mortality occurs, the procedure is repeated with a new group at the next highest dose level.
-
-
Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Conclusion and Future Directions
The preliminary safety assessment of this compound, based on comparative GHS data from its isomers, suggests a profile of moderate acute oral toxicity and irritation to the skin, eyes, and respiratory system. This predictive analysis provides a critical starting point but must be substantiated by empirical data.
The experimental workflows detailed in this guide—from in vitro cytotoxicity and genotoxicity assays to a preliminary in vivo acute toxicity study—represent a standard, industry-accepted pathway for characterizing the safety of a novel chemical entity. For drug development professionals, rigorously applying these methods is essential for making informed decisions, de-risking projects, and ultimately, advancing the safest and most effective candidates toward clinical development.
References
- 1. ChemPartner [chempartner.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. selvita.com [selvita.com]
- 4. reactionbiology.com [reactionbiology.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 1018678-37-9|this compound|BLD Pharm [bldpharm.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. clyte.tech [clyte.tech]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Ames test - Wikipedia [en.wikipedia.org]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 21. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
Navigating the Synthesis of Methyl 4-amino-2-chloronicotinate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methyl 4-amino-2-chloronicotinate is a valuable heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its specific arrangement of amino, chloro, and methyl ester functional groups on the pyridine ring makes it a crucial intermediate for creating complex molecular architectures with desired biological activities. This guide provides a comparative analysis of the primary synthetic strategies for obtaining this key intermediate, offering insights into the underlying chemical principles and practical considerations for laboratory and process scale-up.
Introduction to Synthetic Strategies
The synthesis of substituted pyridines, such as this compound, often involves multi-step sequences that require careful control of regioselectivity. The primary challenge lies in the precise installation of the amino and chloro substituents at the C4 and C2 positions, respectively, while also incorporating the methyl ester at the C3 position. The synthetic routes explored in the literature generally fall into two main categories: construction of the pyridine ring from acyclic precursors and modification of a pre-existing pyridine or dihydropyridine core.
This guide will delve into a prominent and illustrative synthetic approach, providing a detailed experimental protocol and a critical evaluation of its advantages and limitations.
Synthesis via Multi-component Condensation and Subsequent Transformation
One of the more established routes to substituted pyridines involves the condensation of readily available starting materials to construct the heterocyclic core, followed by functional group interconversions. This strategy offers flexibility in introducing various substituents.
Route 1: From Ethyl Cyanoacetate and Acetone
This classical approach builds the pyridine ring through a series of condensation and cyclization reactions, followed by chlorination and amination steps. While not a direct synthesis of the title compound, the synthesis of the closely related 3-amino-2-chloro-4-methylpyridine provides a foundational workflow that can be conceptually adapted. A key intermediate in this pathway is a 2-hydroxynicotinonitrile derivative, which is then converted to the corresponding 2-chloro derivative. Subsequent hydrolysis of the nitrile to a carboxylic acid, esterification, and introduction of the 4-amino group would be required to reach the target molecule.
Conceptual Workflow Diagram
Caption: Conceptual pathway from ethyl cyanoacetate and acetone.
Discussion of the Conceptual Pathway:
This multi-step synthesis, while lengthy, relies on well-established and generally high-yielding reactions. The initial Knoevenagel condensation and subsequent cyclization are robust methods for pyridine ring formation. The chlorination of the 2-pyridone intermediate is a standard transformation. However, the subsequent steps to introduce the 4-amino group would likely involve nitration followed by reduction, which can sometimes lead to issues with regioselectivity and require harsh reaction conditions. The final product shown in the diagram is an isomer of the target compound, highlighting the challenges in directing substitution to the desired C4 position.
Synthesis from Substituted Pyridines
An alternative and often more direct approach involves the modification of an already functionalized pyridine ring.
Route 2: From 2-Chloro-4-fluoropyridine
A more modern and potentially more efficient route starts with a differentially halogenated pyridine, such as 2-chloro-4-fluoropyridine. The higher reactivity of the fluorine atom at the C4 position towards nucleophilic aromatic substitution allows for the selective introduction of the amino group.
Detailed Synthetic Pathway
This pathway involves the formylation of the pyridine ring, followed by amination and subsequent oxidation and esterification of the formyl group to the methyl ester.
Workflow Diagram
Caption: Synthesis from 2-Chloro-4-fluoropyridine.
Experimental Protocol: Synthesis of 4-Amino-2-chloronicotinaldehyde (Intermediate) [1]
-
Step 1: Formylation of 2-Chloro-4-fluoropyridine. In an inert and anaerobic environment, 2-chloro-4-fluoropyridine is dissolved in a suitable organic solvent such as tetrahydrofuran (THF). The solution is cooled to a low temperature (e.g., -78 °C), and a strong base, typically lithium diisopropylamide (LDA), is added dropwise. After a period of stirring, dimethylformamide (DMF) is added to the reaction mixture to introduce the formyl group. The reaction is then quenched, and the product, 2-chloro-4-fluoropyridine-3-carbaldehyde, is isolated and purified.
-
Step 2: Amination. The 2-chloro-4-fluoropyridine-3-carbaldehyde is then subjected to nucleophilic aromatic substitution. It is dissolved in a mixture of 1,4-dioxane and aqueous ammonia and stirred at room temperature. The fluorine atom at the C4 position is displaced by the amino group to yield 4-amino-2-chloronicotinaldehyde.[1] The product can be isolated by filtration.
From Intermediate to Final Product:
The subsequent steps to convert the aldehyde to the methyl ester would involve:
-
Oxidation: The 4-amino-2-chloronicotinaldehyde would be oxidized to the corresponding carboxylic acid, 4-amino-2-chloronicotinic acid. A variety of oxidizing agents could be employed, such as potassium permanganate or Jones reagent, though care must be taken to avoid over-oxidation or side reactions with the amino group.
-
Esterification: The resulting carboxylic acid would then be esterified to the methyl ester. This is typically achieved by reacting the acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or by converting the acid to the acid chloride followed by reaction with methanol.
Comparison of Synthetic Routes
| Feature | Route 1 (Conceptual from Ethyl Cyanoacetate) | Route 2 (From 2-Chloro-4-fluoropyridine) |
| Starting Materials | Readily available and inexpensive | More specialized, potentially higher cost |
| Number of Steps | High | Moderate |
| Regioselectivity | Potentially problematic for 4-amino installation | Excellent, directed by the reactivity of the fluoro group |
| Reaction Conditions | Can involve harsh reagents (e.g., for nitration) | Utilizes strong base (LDA) at low temperatures |
| Scalability | Potentially challenging due to multiple steps | More amenable to scale-up due to better control |
| Overall Yield | Likely to be lower due to the number of steps | Potentially higher due to more direct route |
Conclusion
The synthesis of this compound can be approached from different strategic standpoints. While classical pyridine synthesis methodologies starting from acyclic precursors provide a conceptual framework, they can be lengthy and may present challenges in achieving the desired regiochemistry. A more modern and efficient approach utilizes a pre-functionalized pyridine, such as 2-chloro-4-fluoropyridine, which allows for a more controlled and direct installation of the required substituents. For researchers and drug development professionals, the choice of synthetic route will depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the importance of achieving high regioselectivity and overall yield. The route starting from 2-chloro-4-fluoropyridine appears to offer a more robust and scalable solution for the preparation of this important synthetic intermediate.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-amino-2-chloronicotinate
As professionals dedicated to advancing scientific discovery, our responsibility extends beyond the bench to the entire lifecycle of the chemical reagents we employ. Methyl 4-amino-2-chloronicotinate, a halogenated pyridine derivative, is a valuable building block in medicinal chemistry and materials science. However, its structural motifs—a chlorinated aromatic ring and an amino group—necessitate a rigorous and informed approach to its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to ensure that operational safety and environmental stewardship are integral components of our research endeavors.
Hazard Assessment and Risk Profile: Understanding the "Why"
Proper handling and disposal procedures are directly derived from a thorough understanding of a chemical's potential hazards. While a comprehensive toxicological profile for this compound is not extensively documented, its classification as a halogenated aromatic amine allows us to infer a risk profile based on structurally similar compounds.[1][2] Aromatic amines can be readily absorbed through the skin, and many exhibit varying degrees of toxicity.[1] The presence of chlorine significantly influences its environmental fate and dictates the required disposal pathway.
Based on safety data for analogous compounds like Methyl 6-amino-5-chloronicotinate, we can anticipate the following hazards[3]:
| Hazard Classification | GHS Category | Rationale & Implication for Disposal |
| Acute Oral Toxicity | Category 4 | Potentially harmful if swallowed. Accidental ingestion during handling or from contaminated surfaces must be prevented. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[3][4] Prolonged contact must be avoided, and contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[3][4] Chemical splash goggles are mandatory to prevent irreversible eye damage. |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[3][4] All handling and aliquoting must occur in a certified chemical fume hood to prevent inhalation of dust or aerosols. |
The primary directive for disposal is clear: This compound and its contaminated materials must be treated as hazardous waste. Under no circumstances should it be disposed of in the regular trash or down the sewer system.[5][6]
The Regulatory Landscape: Compliance is Non-Negotiable
In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the proper handling of hazardous materials.[8][9]
Laboratories are classified as hazardous waste generators, and their specific responsibilities depend on the volume of waste produced monthly (Very Small, Small, or Large Quantity Generator).[10][11] Regardless of your facility's status, the core principles of waste management remain the same: proper identification, segregation, containment, and disposal through a licensed vendor.[6][7] This guide aligns with federal standards, but you are required to follow the specific protocols established by your institution's Environmental Health & Safety (EHS) department, which incorporates state and local regulations.
Standard Operating Procedure (SOP) for Disposal
This protocol provides a self-validating system for the routine disposal of this compound waste, including pure compound, reaction residues, and contaminated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for any purpose, including disposal, ensure the correct PPE is worn. The goal is to create a complete barrier between you and the hazardous material.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and dust that can cause serious eye irritation.[3] |
| Hand Protection | Nitrile rubber gloves | Provides a chemical-resistant barrier to prevent skin contact and absorption.[5] |
| Body Protection | Fully buttoned laboratory coat | Protects skin and personal clothing from contamination. |
Step 2: Waste Segregation (The Critical Step)
Proper segregation is the most important step in the disposal process. Incompatible chemicals must never be mixed, and different waste streams require different disposal methods.[6][12]
-
Designate a "Halogenated Organic Waste" container. this compound is a chlorinated compound. Halogenated organic waste must be collected separately from non-halogenated waste.[2]
-
Why? The high-temperature incineration required for halogenated compounds produces acidic gases (like HCl) that must be scrubbed from the effluent.[13] Mixing with non-halogenated streams complicates this process, increases costs, and can create unsafe chemical reactions.[14]
Step 3: Containerization and Labeling
All hazardous waste must be accumulated in appropriate containers.
-
Select a Compatible Container: Use a clean, sealable, and chemically resistant container, preferably plastic.[15] Ensure the container is free of damage and can be securely closed to prevent leaks.[16]
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, the container must be labeled.[16] Your institution's EHS office will provide official labels. The label must include:
-
The words "Hazardous Waste"[11]
-
The full chemical name: "this compound" (no abbreviations)
-
The approximate concentration or percentage of each component if it is a mixed waste.
-
The date accumulation started.
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA), which is under the control of laboratory personnel.[7][15]
-
Keep Containers Closed: The waste container must remain sealed except when you are actively adding waste to it.[15]
-
Use Secondary Containment: Place the liquid waste container inside a larger, chemically resistant tub or tray to contain any potential leaks or spills.[17]
-
Respect Quantity Limits: A single SAA is limited to a maximum of 55 gallons of hazardous waste.[15][16]
Step 5: Arranging for Final Disposal
Once your waste container is full or you are no longer generating this waste stream, you must arrange for its removal.
-
Complete the Waste Label: Fill in the date the container was filled.
-
Contact EHS: Submit a chemical waste collection request to your institution's EHS department.
-
Professional Disposal: EHS will then transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal company for final treatment, typically via high-temperature incineration.[18]
Emergency Procedures: Spill and Exposure Management
Accidents can happen. A prepared response is key to mitigating risk.
Small-Scale Spill Response (within a chemical fume hood):
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to cover and contain the material.[5][19]
-
Collect the Material: Carefully sweep the absorbed material into a sealable container.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., acetone), collecting the wipes for disposal.
-
Dispose as Hazardous Waste: Label the container with the spilled chemical's name and dispose of it as halogenated organic waste.[19]
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[4]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[4]
-
Inhalation: Move the individual to fresh air immediately.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[20]
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing this compound waste in the laboratory.
Caption: Disposal Decision Workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. danielshealth.com [danielshealth.com]
- 7. odu.edu [odu.edu]
- 8. nationalacademies.org [nationalacademies.org]
- 9. osha.gov [osha.gov]
- 10. dam.assets.ohio.gov [dam.assets.ohio.gov]
- 11. medlabmag.com [medlabmag.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. vumc.org [vumc.org]
- 17. actenviro.com [actenviro.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 20. Methyl 4-aMino-6-chloronicotinate - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
